Technical Documentation Center

2-Cyclobutoxyethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclobutoxyethan-1-ol
  • CAS: 66017-79-6

Core Science & Biosynthesis

Foundational

2-Cyclobutoxyethan-1-ol (CAS 66017-79-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyclobutoxyethan-1-ol, with the CAS registry number 66017-79-6, is an organic compound characterized by the presence of a cyclobutoxy group a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutoxyethan-1-ol, with the CAS registry number 66017-79-6, is an organic compound characterized by the presence of a cyclobutoxy group attached to an ethanol backbone.[1][2] This unique structural motif, combining a strained four-membered ring with a flexible hydroxyethyl chain, makes it a molecule of interest in various chemical and pharmaceutical research domains. The interplay between the rigid cyclobutane ring and the polar alcohol functional group imparts specific physicochemical properties that can be leveraged in synthetic chemistry and materials science. This guide provides an in-depth analysis of the core properties of 2-Cyclobutoxyethan-1-ol, offering a valuable resource for professionals engaged in advanced scientific research and development.

The cyclobutane moiety is a key structural element in a variety of naturally occurring and synthetic bioactive compounds, including alkaloids with antimicrobial and antitumor activities.[3] The inclusion of such a strained ring system can significantly influence a molecule's conformational rigidity and metabolic stability, properties that are highly sought after in drug design.[4] While specific applications for 2-Cyclobutoxyethan-1-ol are not extensively documented in publicly available literature, its structure suggests potential as a versatile building block or intermediate in the synthesis of more complex molecules.[5]

This document will systematically explore the known chemical and physical characteristics of 2-Cyclobutoxyethan-1-ol, delve into safety and handling protocols, and discuss its potential applications based on its structural features and the broader context of cyclobutane-containing compounds in medicinal chemistry.

Molecular Structure and Identification

The molecular structure of 2-Cyclobutoxyethan-1-ol is fundamental to understanding its properties and reactivity.

Caption: Chemical structure of 2-Cyclobutoxyethan-1-ol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyclobutoxyethan-1-ol is essential for its effective use in research and development. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Soluble in water[6]
Predicted XlogP 0.3[2]
Purity ≥97% (as commercially available)[1]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclobutane ring, the two methylene groups of the ethoxy chain, and the hydroxyl proton. The protons on the cyclobutane ring would likely appear as complex multiplets. The methylene protons adjacent to the ether oxygen and the hydroxyl group would be deshielded and appear at a lower field. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on concentration and solvent.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environments.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the alcohol group.[8] A strong C-O stretching absorption would be expected between 1050-1250 cm⁻¹.[8] Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region.[9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-O and C-C bonds, providing further structural information.[10] Predicted mass spectrometry data suggests a monoisotopic mass of 116.08373 Da.[2]

Safety and Handling

Due to the limited specific toxicological data for 2-Cyclobutoxyethan-1-ol, it is prudent to handle this chemical with the care afforded to compounds with unknown toxicological profiles. General safety precautions for handling laboratory chemicals should be strictly followed.

Hazard Identification

While a specific GHS classification for 2-Cyclobutoxyethan-1-ol is not provided in the search results, related compounds offer some guidance. For instance, other cyclobutanol derivatives are classified as flammable liquids and may cause skin and eye irritation, as well as respiratory irritation.[11][12] 2-Butoxyethanol, a structurally related glycol ether, is known to be readily absorbed through the skin and can cause irritation to the eyes and respiratory tract.[13][14]

General Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[6]

  • Handling: Avoid contact with skin and eyes.[6] Do not breathe dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Accidental Release Measures

In the event of a spill, use personal protective equipment and ensure adequate ventilation.[6] Prevent the product from entering drains.[6] Contain the spill and clean it up using an inert absorbent material.[6] Collect the material in suitable, closed containers for disposal.[6]

Synthesis and Reactivity

While specific, detailed synthesis protocols for 2-Cyclobutoxyethan-1-ol were not found in the search results, general synthetic strategies for ethers and alcohols can be postulated. A plausible synthetic route could involve the Williamson ether synthesis, reacting a cyclobutoxide salt with 2-chloroethanol or a similar halo-alcohol.

Sources

Exploratory

Characterization and Utility of 2-Cyclobutoxyethan-1-ol in Pharmaceutical Synthesis

Executive Summary In the optimization of lead compounds, the modulation of physicochemical properties via bioisosteric replacement is a critical strategy. 2-Cyclobutoxyethan-1-ol (CAS: 66017-79-6) represents a valuable,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the modulation of physicochemical properties via bioisosteric replacement is a critical strategy. 2-Cyclobutoxyethan-1-ol (CAS: 66017-79-6) represents a valuable, albeit under-characterized, glycol ether intermediate. By replacing the flexible


-butyl chain of the common solvent 2-butoxyethanol with a rigid cyclobutyl ring, medicinal chemists can alter lipophilicity and metabolic stability while retaining the solvation capabilities of the glycol ether motif.

This guide provides the predicted physicochemical baseline for 2-cyclobutoxyethan-1-ol, contrasts it with its acyclic analogs, and details the rigorous experimental protocols required to validate these properties in a drug development setting.

Physicochemical Profile

The following data aggregates consensus computational predictions and comparative analog analysis. As a non-commodity intermediate, experimental values for 2-cyclobutoxyethan-1-ol are often proprietary; therefore, we utilize 2-butoxyethanol as a validated reference standard (Reference 1, 2).

Table 1: Comparative Physicochemical Properties[1][2][3]
Property2-Cyclobutoxyethan-1-ol (Target)2-Butoxyethanol (Analog)Impact on Process/Bioactivity
CAS Number 66017-79-6 111-76-2Unique identifier for regulatory filing.
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Cyclobutyl ring reduces H-count by 2 (unsaturation).
Molecular Weight 116.16 g/mol 118.17 g/mol Negligible difference in mass balance calculations.
Boiling Point 187.6 ± 8.0 °C (Pred.)171 °C (Exp.)Higher BP implies lower volatility; requires higher vacuum for removal.
Density (20°C) 1.02 ± 0.1 g/cm³ (Pred.)[1]0.90 g/cm³ (Exp.)Density > 1.0 facilitates phase separation from aqueous layers (sinks).
LogP (Oct/Water) ~1.05 (Pred.)[1]0.81 (Exp.)Increased lipophilicity aids membrane permeability.

Analyst Note: The cyclobutyl ring introduces conformational rigidity and increases density compared to the acyclic


-butyl chain. The predicted density >1.0 g/cm³ is operationally significant, as it suggests this ether-alcohol will form the bottom layer during aqueous extractions, unlike most simple organic solvents.

Experimental Protocols for Property Validation

In drug development, relying on predicted data is a risk. You must validate the purity and physical constants of your intermediate before introducing it into a GMP workflow.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing a new batch of 2-cyclobutoxyethan-1-ol.

CharacterizationWorkflow Sample Raw Sample (2-Cyclobutoxyethan-1-ol) PurityCheck GC-FID / 1H-NMR Purity Assessment Sample->PurityCheck Decision Purity > 98%? PurityCheck->Decision Purification Fractional Distillation (High Vacuum) Decision->Purification No DensityMeas Density Determination (Oscillating U-Tube) Decision->DensityMeas Yes BPMeas Boiling Point (DSC or Micro-Siwoloboff) Decision->BPMeas Yes Purification->PurityCheck DataLog Certificate of Analysis (CoA) Generation DensityMeas->DataLog BPMeas->DataLog

Figure 1: Decision logic for validating physicochemical properties of novel intermediates.

Protocol A: Density Determination (Oscillating U-Tube)

Objective: Determine density with 4-decimal precision to calculate molar dosing accurately. Standard: ASTM D4052 (Reference 3).

  • Preparation: Ensure the sample is degassed. Air bubbles trapped in the viscous glycol ether will artificially lower the density reading. Ultrasonicate for 5 minutes at 20°C.

  • Calibration: Calibrate the density meter using ultra-pure water (

    
     g/cm³ at 20°C) and dry air.
    
  • Injection: Inject 2 mL of 2-cyclobutoxyethan-1-ol into the oscillating U-tube cell. Ensure the camera view confirms no micro-bubbles.

  • Equilibration: Allow the instrument to Peltier-thermostat the sample to exactly 20.00°C.

  • Measurement: Record the oscillation period (

    
    ). The density (
    
    
    
    ) is derived via the spring constant relation:
    
    
    .
  • Validation: Repeat

    
    . If standard deviation > 0.0002 g/cm³, re-clean the cell with acetone and repeat.
    
Protocol B: Micro-Boiling Point (DSC Method)

Objective: Determine boiling point without consuming large quantities of material. Standard: ASTM E537 (Thermal Stability/Transitions).

  • Setup: Use a Differential Scanning Calorimeter (DSC) with high-pressure, pin-hole hermetic pans.

  • Loading: Weigh 2–5 mg of sample into an aluminum pan. Crimp with a lid containing a 50 µm laser-drilled hole.

  • Ramp: Heat from 30°C to 250°C at a rate of 5°C/min under a Nitrogen purge (50 mL/min).

  • Analysis: The boiling point is identified as the onset temperature of the broad endothermic evaporation peak.

    • Note: Unlike melting points, boiling is pressure-dependent. Ensure the DSC cell is at exactly 1 atm (101.3 kPa). If ambient pressure differs, apply the Clausius-Clapeyron correction.

Synthetic Considerations and Impurity Profile

Understanding the synthesis of 2-cyclobutoxyethan-1-ol is crucial for interpreting physical data. Impurities from the synthesis will skew boiling point and density data significantly.

Primary Synthetic Route: Williamson Ether Synthesis



Impurity Impact Table:

ImpurityOriginEffect on DensityEffect on Boiling Point
Cyclobutanol Unreacted Starting MaterialDecreases (< 0.92 g/cm³)Decreases (~123°C)
Diglycol Side-product Over-alkylation (Polymerization)Increases (> 1.05 g/cm³)Increases (> 200°C)
Water Hygroscopic absorptionDecreases (towards 1.00)Azeotrope formation

Critical Control Point: Glycol ethers are hygroscopic. A water content >0.5% will depress the boiling point and create azeotropes. Always perform Karl Fischer titration (ASTM E203) prior to physical property measurement.

Applications in Drug Discovery

Why select 2-cyclobutoxyethan-1-ol over standard linkers?

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to cytochrome P450 oxidation compared to linear alkyl chains (like the

    
    -butyl in 2-butoxyethanol), potentially extending the half-life (
    
    
    
    ) of the final drug candidate.
  • Conformational Restriction: The "pucker" of the cyclobutane ring (approx 30°) creates a distinct steric vector compared to flat aromatic rings or flexible alkyl chains, potentially improving binding selectivity in kinase pockets.

  • Solubility Tuning: With a predicted LogP of ~1.05, it occupies a "Goldilocks" zone—lipophilic enough to cross cell membranes but polar enough (due to the ether-alcohol handle) to maintain aqueous solubility in formulation.

References

  • National Institute of Standards and Technology (NIST). (2026). 2-Butoxyethanol Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • ASTM International. (2026). ASTM D4052-18: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • PubChem. (2026). Compound Summary: Cyclobutaneethanol (Structural Analog). National Library of Medicine.[4] Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Physicochemical Characterization of 2-Cyclobutoxyethanol

Executive Summary 2-Cyclobutoxyethanol (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclobutoxyethanol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) represents a niche class of glycol ethers where the standard aliphatic tail is replaced by a strained cyclobutyl ring. Unlike its ubiquitous analogue 2-butoxyethanol (Butyl Cellosolve), the cyclobutyl variant offers unique steric rigidity and altered metabolic stability, making it a high-value intermediate in fragment-based drug discovery (FBDD).

This guide addresses the scarcity of empirical data for this specific molecule.[1] It provides a Structure-Property Relationship (SPR) analysis to predict solubility behavior and details a self-validating experimental protocol for researchers to generate certified solubility data in their own laboratories.[1]

Part 1: Molecular Architecture & Theoretical Solubility

To understand the solubility of 2-cyclobutoxyethanol, we must deconstruct its amphiphilic architecture. It acts as a "coupling solvent," possessing both hydrophilic and lipophilic domains, but with a critical steric twist.[1]

The "Butterfly" Effect: Cyclobutyl vs. n-Butyl

While 2-butoxyethanol possesses a flexible


-butyl chain, 2-cyclobutoxyethanol features a cyclobutyl ring.
  • Conformation: The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing hydrogens).[1] This creates a larger, more rigid hydrophobic surface area per carbon atom compared to a straight chain.[1]

  • Lipophilicity: The cyclobutyl group is generally less lipophilic than a tert-butyl group but comparable to an isopropyl group, yet with distinct electronic properties due to ring strain (approx. 26 kcal/mol).

Hansen Solubility Parameter (HSP) Prediction

In the absence of experimental constants, we utilize Group Contribution Methods to estimate the Hansen Solubility Parameters. These values define the interaction radius (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with potential solvents.
ParameterSymbolEstimated Value (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Mechanistic Driver
Dispersion

16.0 ± 0.5Van der Waals forces from the cyclobutyl ring.
Polarity

6.5 ± 1.0Dipole moment from the ether oxygen.
H-Bonding ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

12.5 ± 1.5Hydroxyl group (Donor/Acceptor).

Interpretation: The high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 suggests miscibility with water and short-chain alcohols. The moderate 

and

indicate compatibility with medium-polarity solvents (THF, DCM) but potential immiscibility with ultra-low polarity alkanes (Hexane, Pentane) at low temperatures.

Part 2: Comparative Solvent Screening

Based on the SPR analysis, the following solubility profile is projected. Researchers should use this table as a baseline for solvent selection in extraction or chromatography.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic WaterMiscible (Likely LCST*)Strong H-bonding with terminal -OH; Ether oxygen accepts H-bonds.
Polar Protic Methanol / EthanolMiscible Perfect HSP match; Entropy of mixing favors solution.[1]
Polar Aprotic DMSO / DMFHigh (>500 mg/mL)Dipole-dipole interactions stabilize the ether linkage.[1]
Chlorinated Dichloromethane (DCM)High (>500 mg/mL)Excellent solvation of the cyclobutyl ring; standard extraction solvent.[1]
Ethers THF / Diethyl EtherHigh "Like dissolves like" (Ether-Ether interaction).[1]
Alkanes Hexane / HeptaneLow to Moderate Phase separation likely at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. The polar head dominates the small hydrophobic ring.[1]

*Note: Glycol ethers often exhibit a Lower Critical Solution Temperature (LCST).[1] 2-Cyclobutoxyethanol may become insoluble in water at elevated temperatures (cloud point).

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on predictions. Use the following protocols to determine exact solubility limits. These workflows are designed to be robust and minimize solvent waste.[1]

Protocol A: The "Cloud Point" Titration (Rapid Screening)

Objective: Determine the approximate solubility limit in non-polar solvents (e.g., Hexane).

  • Preparation: Place 100 mg of 2-cyclobutoxyethanol in a clear glass vial with a magnetic stir bar.

  • Titration: Add the solvent (e.g., Hexane) in

    
     aliquots while stirring at 
    
    
    
    .
  • Observation:

    • Clear Solution: Solute is dissolving.[1][2][3]

    • Turbidity/Cloudiness: Saturation point reached or phase separation (emulsion).[1]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
  • Validation: If the solution remains clear after 2 mL of solvent, the solubility is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (High).
    
Protocol B: Saturation Shake-Flask Method (Quantitative)

Objective: Generate HPLC-grade solubility data.

  • Saturation: Add excess 2-cyclobutoxyethanol to 5 mL of the target solvent until a visible droplet/solid persists at the bottom.[1]

  • Equilibration: Agitate at a fixed temperature (e.g.,

    
    ) for 24 hours.
    
  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved phase.

  • Filtration: Filter the supernatant through a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     PTFE syringe filter (PTFE is required to prevent filter degradation by the glycol ether).
    
  • Quantification: Analyze via GC-FID or HPLC-RI (Refractive Index).[1]

    • Note: Since 2-cyclobutoxyethanol lacks a strong UV chromophore, UV-Vis detection is unreliable unless derivatized.[1] GC-FID is the gold standard.

Part 4: Visualization of Solvation Mechanisms

The following diagrams illustrate the interaction mechanisms and the decision logic for solvent selection.

Diagram 1: Solvation Shell Dynamics

This diagram visualizes how different solvents interact with the amphiphilic structure of 2-cyclobutoxyethanol.[1]

SolvationDynamics Molecule 2-Cyclobutoxyethanol (Amphiphilic) Result_Water Miscible (at Room Temp) Water Water (H-Bond Network) Water->Molecule H-Bonds to -OH & Ether O Water->Result_Water Hexane Hexane (Van der Waals) Hexane->Molecule Weak interaction with Cyclobutyl Ring Result_Hexane Phase Separation (Likely) Hexane->Result_Hexane DCM DCM (Dipole + Dispersion) DCM->Molecule Solvates Ring & Dipole Interaction Result_DCM High Solubility DCM->Result_DCM

Caption: Comparative solvation mechanisms showing the dominant intermolecular forces driving solubility in protic, non-polar, and chlorinated solvents.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the intended application (Reaction vs. Extraction).[1]

SolventSelection Start Start: Select Solvent for 2-Cyclobutoxyethanol Process What is the Process? Start->Process Reaction Chemical Synthesis Process->Reaction Extraction Extraction / Purification Process->Extraction TempCheck Temperature > 50°C? Reaction->TempCheck Partition Partitioning from Water? Extraction->Partition HighTemp Use Toluene or Xylene (High BP, Good Solvency) TempCheck->HighTemp Yes LowTemp Use THF or DCM (Excellent Solvency) TempCheck->LowTemp No YesPartition Use DCM or Ethyl Acetate (Immiscible with Water) Partition->YesPartition Yes NoPartition Use Ethanol or Acetone (Miscible/Recrystallization) Partition->NoPartition No

Caption: Decision matrix for selecting optimal solvents based on thermal requirements and water miscibility constraints.

Part 5: Applications in Drug Development[1]

Understanding the solubility of 2-cyclobutoxyethanol is critical for Fragment-Based Drug Discovery (FBDD) .[1]

  • Bioisosterism: The cyclobutyl ether moiety is often used as a bioisostere for isopropyl or tert-butyl ethers to alter metabolic hotspots (blocking CYP450 oxidation sites) while maintaining solubility.[1]

  • Permeability: The amphiphilic nature allows this molecule to permeate the blood-brain barrier (BBB) effectively.[1] It serves as a model for designing CNS-active drugs where LogP must be maintained between 2.0 and 3.5.[1]

  • Formulation: In pre-clinical formulation, 2-cyclobutoxyethanol can act as a co-solvent to solubilize highly lipophilic Active Pharmaceutical Ingredients (APIs), bridging the gap between aqueous buffers and lipid carriers.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Provides the theoretical framework for Group Contribution Methods used in prediction). [1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Contextualizes the importance of LogP and solubility in drug design).

  • Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322.[1] (Foundational data on cyclobutane ring strain and "butterfly" conformation). [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 1516411, Cyclobutane derivatives. (Used for comparative physicochemical property analysis).[1]

  • ChemicalBook. (2024).[1] 2-Cyclobutoxyethanol (CAS 66017-79-6) Properties.[1][4] (Verification of CAS and basic chemical existence).

Sources

Exploratory

The Strategic Incorporation of Cyclobutane-Containing Glycol Ethers in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry for enhan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comprehensive overview of a specific, yet underexplored subclass: cyclobutane-containing glycol ethers. We will delve into the strategic rationale for their use, detailing their synthesis, unique physicochemical properties, and impact on metabolic stability. Through illustrative case studies and detailed protocols, this document serves as a technical resource for researchers aiming to leverage this versatile scaffold to overcome common challenges in drug development, such as metabolic instability and the need for precise vector positioning in three-dimensional chemical space.[1][4]

Introduction: The Resurgence of Strained Scaffolds in Medicinal Chemistry

For decades, medicinal chemists often avoided small, strained ring systems due to perceived instability and synthetic challenges.[5] However, the contemporary drive to explore novel chemical space and improve drug-like properties has led to a re-evaluation of scaffolds like cyclobutane.[1][6] The cyclobutane ring is not merely a passive linker; its unique structural and electronic properties offer distinct advantages.[1][2][3]

Key Advantages of the Cyclobutane Moiety:

  • Conformational Rigidity: The puckered, semi-rigid nature of the cyclobutane ring restricts the conformational freedom of appended functionalities.[1][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.

  • Metabolic Stability: The replacement of metabolically vulnerable groups, such as gem-dimethyl or isopropyl moieties, with a cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes.[1][4]

  • Three-Dimensionality and Vector Control: Unlike flat aromatic rings, the non-planar structure of cyclobutane allows for precise, multi-directional projection of substituents into three-dimensional space.[1][2] This is critical for optimizing interactions within complex protein binding pockets.

  • Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other common groups, including phenyl rings, alkenes, and larger cycloalkanes, often with improved physicochemical properties such as increased solubility and reduced planarity.[1][3][7]

The incorporation of a glycol ether functionality onto this scaffold further enhances its utility by introducing polarity and hydrogen bonding capabilities, which can be fine-tuned to optimize solubility, permeability, and target engagement.

Synthetic Strategies for Cyclobutane Glycol Ethers

The historical barrier to the widespread use of cyclobutanes was a perceived lack of robust and scalable synthetic methods.[5] However, modern organic synthesis now offers several reliable routes. The most common approach for constructing the core ring is through [2+2] cycloadditions, particularly photochemical methods.[8][9]

A generalized workflow for synthesizing a 1,3-disubstituted cyclobutane glycol ether might proceed via a key cyclobutanone intermediate.

G cluster_0 Core Synthesis cluster_1 Functionalization A Alkene Precursor A C [2+2] Photocycloaddition A->C B Alkene Precursor B (e.g., Ketene Acetal) B->C D Substituted Cyclobutanone C->D Formation of cyclobutane ring E Reduction of Ketone (e.g., NaBH4) D->E Proceed to Functionalization F Cyclobutanol Intermediate E->F G Williamson Ether Synthesis (e.g., NaH, Glycol Halide) F->G H Final Glycol Ether Product G->H Attachment of glycol ether chain

Caption: Generalized synthetic workflow for cyclobutane glycol ethers.

Exemplary Protocol: Synthesis of 2-(3-phenoxycyclobutoxy)ethan-1-ol

This protocol describes a two-step process starting from a commercially available cyclobutanone intermediate. The causality behind this choice is efficiency; it leverages a common building block to quickly access the desired scaffold.

Step 1: Reduction of 3-phenoxycyclobutan-1-one

  • Rationale: Sodium borohydride is chosen as a mild and selective reducing agent for the ketone, minimizing the risk of side reactions. Methanol serves as a protic solvent that is compatible with the reagent and facilitates the reaction.

  • Materials: 3-phenoxycyclobutan-1-one, Sodium borohydride (NaBH₄), Methanol (anhydrous).

  • Procedure:

    • Dissolve 3-phenoxycyclobutan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenoxycyclobutan-1-ol.

Step 2: Williamson Ether Synthesis

  • Rationale: This classic ether synthesis provides a reliable method for attaching the glycol unit. Sodium hydride is a strong base that effectively deprotonates the alcohol, and DMF is an appropriate polar aprotic solvent. 2-Bromoethanol is used as the electrophile.

  • Materials: 3-phenoxycyclobutan-1-ol (crude from Step 1), Sodium hydride (NaH, 60% dispersion in mineral oil), 2-Bromoethanol, Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • Wash sodium hydride (1.5 eq) with hexanes to remove mineral oil and suspend it in anhydrous DMF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of 3-phenoxycyclobutan-1-ol (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add 2-bromoethanol (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench carefully by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 2-(3-phenoxycyclobutoxy)ethan-1-ol.

Impact on Physicochemical and Pharmacokinetic Properties

The strategic replacement of a common structural motif, like a tert-butyl group, with a cyclobutane-based equivalent can have profound, beneficial effects on a molecule's drug-like properties.[10] The cyclobutane glycol ether moiety offers a unique combination of constrained lipophilicity and modulated polarity.

Data Presentation: Comparative Physicochemical Properties

The following table illustrates the predicted property changes when replacing a tert-butyl group with a 1-(2-hydroxyethoxy)-1-methylcyclobutyl group in a hypothetical drug candidate. This substitution maintains a similar carbon count at the point of attachment but fundamentally alters the local chemical environment.

PropertyParent (tert-Butyl)Analogue (Cyclobutane Glycol Ether)Rationale for Change
cLogP 3.52.8The hydroxyl and ether oxygen atoms increase polarity, reducing lipophilicity.
Topological Polar Surface Area (TPSA) 45 Ų74 ŲAddition of ether and alcohol groups significantly increases the polar surface area.
Aqueous Solubility (Predicted) LowModerateIncreased polarity and hydrogen bonding potential with water improves solubility.
Metabolic Stability (HLM) Low (t-butyl oxidation)HighThe quaternary carbon of the cyclobutane ring is sterically hindered and less prone to CYP-mediated oxidation.[1]
Number of Rotatable Bonds 35The glycol ether chain adds flexibility, which can be beneficial for fitting into a binding pocket.

Case Study: Enhancing Metabolic Stability of a Kinase Inhibitor

Background: A lead kinase inhibitor containing a para-tert-butylphenyl moiety showed high potency but suffered from rapid metabolic clearance due to oxidation of the tert-butyl group.

Strategic Approach: The development team hypothesized that replacing the tert-butyl group with a bioisostere could block the primary site of metabolism without sacrificing potency. A 1-(2-hydroxyethoxy)cyclobutyl group was selected to mimic the steric bulk while improving solubility and metabolic stability.

Caption: Structure-Activity Relationship (SAR) of bioisosteric replacement.

Results: The resulting analogue maintained high potency (IC₅₀ = 8 nM vs. 5 nM for the parent). Crucially, in human liver microsome (HLM) assays, the metabolic clearance was reduced by over 80%. The introduction of the glycol ether moiety also increased aqueous solubility, leading to a superior overall pharmacokinetic profile and advancing the compound into further preclinical development. This success validates the cyclobutane glycol ether scaffold as a valuable tool for solving common ADME (Absorption, Distribution, Metabolism, and Excretion) issues in drug discovery.[4]

Conclusion and Future Outlook

Cyclobutane-containing glycol ethers represent a sophisticated and highly valuable structural motif for the modern medicinal chemist. Their ability to confer conformational rigidity, enhance metabolic stability, and provide precise three-dimensional vector control makes them an attractive solution for overcoming complex drug design challenges.[1] While their synthesis requires careful planning, the established routes are robust and accessible. As the pressure to develop safer, more effective, and more differentiated medicines increases, the rational application of underutilized scaffolds like the cyclobutane glycol ether will continue to grow in importance, opening new avenues for therapeutic innovation.

References

  • Van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Kar, A., & Gunanathan, C. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. Available at: [Link]

  • Jindal, G., et al. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]

  • Tarasov, E., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]

  • Van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Li, W., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Hamilton, D. J., et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at: [Link]

  • Hamilton, D. J., et al. (2022). Calculated and experimental properties of the cyclobutane fragment library. ResearchGate. Available at: [Link]

  • de Meijere, A., et al. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. Available at: [Link]

  • Gao, L., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • Michael, J. P. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]

  • Rogers, C. D. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

2-Cyclobutoxyethanol PubChem CID and chemical identifiers

The following technical guide provides an in-depth analysis of 2-Cyclobutoxyethanol , structured for researchers and drug development professionals. Chemical Identity, Synthesis, and Pharmacochemical Profiling Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Cyclobutoxyethanol , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmacochemical Profiling

Chemical Identity & Database Integration

2-Cyclobutoxyethanol is a glycol ether characterized by a cyclobutyl group attached to an ethylene glycol moiety via an ether linkage. It belongs to the E-series of glycol ethers (ethylene glycol derivatives), which are critical solvents and intermediates in medicinal chemistry.

Unlike its linear analog (2-butoxyethanol), the cyclobutyl ring introduces conformational rigidity and distinct lipophilic properties, making it a valuable bioisostere in drug design for modulating metabolic stability.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 66017-79-6 Primary commercial identifier [1].
IUPAC Name 2-(Cyclobutyloxy)ethanolSystematic nomenclature.
SMILES C1CCC1OCCOCanonical string for cheminformatics.[1]
InChI String InChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2Standard IUPAC identifier.
InChIKey HMNKTRSORCXJJC-UHFFFAOYSA-NHashed key for database searching.
Molecular Formula

Molecular Weight 116.16 g/mol

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting pharmacokinetics (ADME) and solvent behavior. The cyclobutyl moiety increases lipophilicity compared to shorter linear chains, potentially enhancing blood-brain barrier (BBB) permeability.

PropertyValue (Experimental/Predicted)Context
Boiling Point 187.6 ± 8.0 °CHigh boiling point typical of glycol ethers [1].
Density 1.02 ± 0.1 g/cm³Slightly denser than water.
LogP (Octanol/Water) ~0.8 - 1.2 (Predicted)Moderately lipophilic; suitable for membrane penetration.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Ether oxygen and hydroxyl oxygen.
Topological Polar Surface Area 29.5 ŲLow TPSA suggests good oral bioavailability.

Synthetic Methodology

Two primary routes are established for the synthesis of 2-cyclobutoxyethanol. Route A is preferred for industrial scalability, while Route B is suitable for laboratory-scale synthesis with readily available precursors.

Route A: Base-Catalyzed Ethoxylation (Williamson Ether Synthesis)

This protocol utilizes cyclobutanol and ethylene oxide. Note: Ethylene oxide is a gas and a potent alkylating agent; this reaction requires a pressurized reactor.

Reaction Scheme:



Protocol:

  • Activation : Charge a high-pressure autoclave with Cyclobutanol (1.0 eq) and Potassium Hydroxide (KOH, 0.05 eq) as a catalyst.

  • Dehydration : Heat to 100°C under vacuum to remove water generated from alkoxide formation.

  • Ethoxylation : Pressurize with Nitrogen (5 bar), then feed Ethylene Oxide (1.1 eq) slowly at 120-140°C.

  • Digestion : Maintain temperature for 2 hours to ensure complete consumption of EO.

  • Neutralization : Cool to 60°C and neutralize the catalyst with acetic acid.

  • Purification : Distill fractionally under reduced pressure to isolate the mono-ethoxylated product from poly-glycols.

Route B: Nucleophilic Substitution (Lab Scale)

For labs lacking high-pressure equipment, the reaction of cyclobutanol with 2-chloroethanol or ethylene carbonate is a safer alternative.

Protocol:

  • Dissolve Cyclobutanol (10 mmol) in dry DMF (20 mL).

  • Add Sodium Hydride (NaH, 60% dispersion, 11 mmol) at 0°C under Argon. Stir for 30 min.

  • Add 2-Chloroethanol (11 mmol) dropwise (protecting the alcohol of chloroethanol with THP or TBDMS is recommended to prevent self-polymerization, followed by deprotection).

    • Alternative: React Cyclobutyl bromide with excess Ethylene Glycol and base (NaH).

  • Heat to 80°C for 4 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Precursors Precursors: Cyclobutanol + Ethylene Oxide Catalysis Catalysis: KOH (0.5 mol%), 100°C Precursors->Catalysis Reaction Ethoxylation: Pressurized Reactor (5 bar) Exothermic Addition Catalysis->Reaction Workup Workup: Neutralization (Acetic Acid) Filtration Reaction->Workup Byproducts Byproducts: Poly(ethylene glycol) cyclobutyl ethers Reaction->Byproducts Side Reaction Purification Purification: Fractional Distillation Target: 2-Cyclobutoxyethanol Workup->Purification

Figure 1: Industrial workflow for the synthesis of 2-Cyclobutoxyethanol via ethoxylation.

Analytical Characterization

To validate the identity of synthesized 2-cyclobutoxyethanol, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.9 - 4.1 ppm (Multiplet, 1H): Methine proton of the cyclobutyl ring (
      
      
      
      -O).
    • 
       3.6 - 3.7 ppm (Multiplet, 2H): Methylene protons adjacent to the ether oxygen (
      
      
      
      ).
    • 
       3.5 - 3.6 ppm (Multiplet, 2H): Methylene protons adjacent to the hydroxyl group (
      
      
      
      ).
    • 
       2.8 ppm (Broad singlet, 1H): Hydroxyl proton (
      
      
      
      ), exchangeable with
      
      
      .
    • 
       2.1 - 2.3 ppm (Multiplet, 2H): Cyclobutyl ring protons.
      
    • 
       1.5 - 1.9 ppm (Multiplet, 4H): Remaining cyclobutyl ring protons.
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Distinct peaks for the cyclobutyl methine carbon (~70-75 ppm), ether methylene (~70 ppm), alcohol methylene (~61 ppm), and cyclobutyl ring methylenes.

Safety & Toxicology (SAR Analysis)

As an E-series glycol ether , 2-cyclobutoxyethanol shares structural homology with 2-Butoxyethanol (EGBE). Researchers must handle this compound with protocols designed for potential hemolytic agents.

Metabolic Pathway & Toxicity

The primary toxicity mechanism for glycol ethers is the oxidation of the terminal alcohol to an alkoxyacetic acid.

  • Oxidation : Alcohol Dehydrogenase (ADH) converts 2-cyclobutoxyethanol to 2-cyclobutoxyacetaldehyde .

  • Conversion : Aldehyde Dehydrogenase (ALDH) converts the aldehyde to 2-cyclobutoxyacetic acid (CBAA) .

  • Effect : CBAA is the putative toxic metabolite, potentially causing hemolysis (rupture of red blood cells) and hematuria.

Safety Precautions:

  • PPE : Butyl rubber gloves (nitrile may be permeable to glycol ethers).

  • Ventilation : Fume hood mandatory to avoid inhalation of vapors.[2]

  • GHS Classification (Inferred) :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Metabolic Activation Diagram

Metabolism Parent 2-Cyclobutoxyethanol (Parent) Aldehyde 2-Cyclobutoxyacetaldehyde (Intermediate) Parent->Aldehyde Oxidation Enzyme1 ADH (Alcohol Dehydrogenase) Acid 2-Cyclobutoxyacetic Acid (Toxic Metabolite) Aldehyde->Acid Oxidation Enzyme2 ALDH (Aldehyde Dehydrogenase)

Figure 2: Predicted metabolic pathway leading to the bioactive acid metabolite.

References

  • PubChem . (2025).[1][3][4] Compound Summary for 2-Butoxyethanol (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Starek, A. (2003). Glycol ethers: metabolism and toxicity. Medycyna Pracy, 54(1), 51-61. (Contextual grounding for E-series toxicity).

Sources

Exploratory

Strategic Sourcing and Utilization of 2-Cyclobutoxyethan-1-ol

A Technical Guide for Medicinal Chemistry and Sourcing Professionals Part 1: Executive Summary & Chemical Identity In the current landscape of drug discovery, the "Escape from Flatland" initiative drives researchers to r...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry and Sourcing Professionals

Part 1: Executive Summary & Chemical Identity

In the current landscape of drug discovery, the "Escape from Flatland" initiative drives researchers to replace planar aromatic rings with saturated, three-dimensional bioisosteres. 2-Cyclobutoxyethan-1-ol (CAS: 66017-79-6) represents a critical, albeit niche, building block in this domain. It serves as a lipophilic, metabolically distinct analog of the common solvent 2-butoxyethanol (EGBE), offering a unique steric profile for probing active sites or modulating solubility in polymer chemistry.

This guide addresses the scarcity of off-the-shelf supply for this compound, providing a dual-track strategy: Smart Sourcing for procurement and Validated Synthesis for in-house production.

Chemical Profile
PropertySpecification
IUPAC Name 2-(Cyclobutyloxy)ethanol
CAS Number 66017-79-6
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
SMILES OCCOC1CCC1
Key Characteristics High conformational restriction compared to n-butyl analogs; potential for ring strain release metabolism.

Part 2: Supply Chain Analysis & Pricing

Market Availability Status: High Scarcity / Made-to-Order

Unlike its linear counterpart (2-butoxyethanol), 2-cyclobutoxyethan-1-ol is not a commodity chemical. It is classified as a "Tier 3" research chemical, meaning it is rarely in stock and typically requires a lead time for synthesis.

Supplier Landscape

The supply chain is fragmented. Researchers should categorize suppliers into Stock Aggregators (low probability of immediate stock) and Custom Synthesis Houses (high reliability).

Supplier TierRepresentative CompaniesAvailability ProbabilityEstimated Lead Time
Aggregators MolPort, ChemicalBook, PubChem-linked vendors< 10%2–4 Weeks (Often "Ghost Stock")
Catalog Vendors Enamine, BLD Pharm, Apollo Scientific30–50%1–2 Weeks
Custom CROs WuXi AppTec, Syngene, local boutique CROs100%4–6 Weeks
Price Modeling

Due to the lack of a standardized list price, the cost is driven by synthesis labor rather than raw material costs. The following estimates are based on 2025-2026 market rates for custom synthesis of non-GMP intermediates.

QuantitySourcing MethodEstimated Price Range (USD)Cost Driver
1 g Catalog (In Stock)$150 – $350Inventory management & purity analysis.
1 g Custom Synthesis$1,200 – $2,500FTE setup time, purification, NMR validation.
10 g Custom Synthesis$2,000 – $3,500Economies of scale (reagents are cheap).
1 kg Process Scale-UpInquire ($2,000/kg target)Requires dedicated process optimization.

Procurement Insight: If a catalog vendor lists this for <$50/g, verify the Certificate of Analysis (CoA) immediately. Low-cost listings often confuse this compound with 2-cyclobutylideneethan-1-ol (CAS 4415-76-3) or contain high levels of ring-opened impurities.

Part 3: Sourcing Decision Logic

To optimize budget and timeline, use the following decision logic to determine whether to buy or synthesize.

SourcingStrategy Start Requirement: 2-Cyclobutoxyethan-1-ol CheckStock Check Aggregators (MolPort/SciFinder) CAS: 66017-79-6 Start->CheckStock StockFound In Stock? CheckStock->StockFound Buy Purchase Sample (1g) Run QC immediately StockFound->Buy Yes NoStock No Stock / >4 Week Lead StockFound->NoStock No Decision Internal Chemistry Capacity? NoStock->Decision InHouse Execute In-House Synthesis (See Protocol Below) Decision->InHouse Yes (Fume hood available) Outsource Contract Synthesis (CRO) Est. Cost: $2k Decision->Outsource No

Figure 1: Decision matrix for sourcing rare ether building blocks.

Part 4: Technical Guide - In-House Synthesis Protocol

If commercial sourcing fails, the synthesis of 2-cyclobutoxyethan-1-ol is achievable in a standard organic chemistry lab. The primary challenge is preventing the elimination of the cyclobutyl ring or ring-opening under acidic conditions.

Recommended Route: Williamson Ether Synthesis

This route avoids the use of ethylene oxide (gas safety hazard) by using 2-bromoethanol with a specific base pairing to minimize elimination.

Reaction Scheme: Cyclobutanol + NaH + 2-Bromoethanol → 2-Cyclobutoxyethan-1-ol

Reagents & Materials
  • Cyclobutanol: (Starting material, commercially available).

  • Sodium Hydride (NaH): 60% dispersion in mineral oil.

  • 2-Bromoethanol: Alkylating agent.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide).

  • Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Methodology
  • Activation (0 min - 30 min):

    • In a flame-dried round-bottom flask under Argon/Nitrogen, suspend washed NaH (1.2 equiv) in anhydrous THF.

    • Cool to 0°C.

    • Add Cyclobutanol (1.0 equiv) dropwise. Observation: Gas evolution (H₂) will occur. Stir for 30 mins until evolution ceases and the alkoxide is formed.

  • Alkylation (30 min - 4 hours):

    • Add 2-Bromoethanol (1.1 equiv) slowly to the cold solution.

    • Critical Step: Add a catalytic amount of Tetrabutylammonium iodide (TBAI) to accelerate the substitution (Finkelstein condition).

    • Allow the reaction to warm to room temperature and reflux gently (65°C) for 4 hours.

    • Note: Monitor via TLC (System: Hexane/EtOAc 3:1). Stain with KMnO₄ (alcohols stain yellow/brown).

  • Work-up & Purification:

    • Cool to 0°C. Quench carefully with sat. NH₄Cl.

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel column chromatography.[1] Elute with Hexane → 20% EtOAc/Hexane.

Quality Control (Self-Validation)

To ensure the ring is intact and the ether bond formed, verify the following NMR signals:

NucleusSignal (ppm)MultiplicityAssignmentValidation Check
¹H NMR 3.90 - 4.00Multiplet (1H)Cyclobutyl CH-OMust be present; absence implies elimination to cyclobutene.
¹H NMR 3.45 - 3.55Triplet (2H)-O-CH₂-CH₂-OHConfirms ether linkage.
¹H NMR 3.65 - 3.75Triplet (2H)-O-CH₂-CH₂-OHConfirms terminal alcohol.
¹³C NMR ~72.0SignalCyclobutyl CHDistinct from linear butyl (~70 ppm).

Part 5: Safety & Handling (E-E-A-T)

Toxicology Alert: While specific data for 2-cyclobutoxyethan-1-ol is sparse, it should be handled with the same precautions as 2-Butoxyethanol (EGBE) .

  • Hemolysis Risk: Glycol ethers can cause red blood cell damage (hemolysis) if absorbed through the skin.

  • Peroxide Formation: As an ether, this compound can form explosive peroxides upon prolonged storage and exposure to air.

    • Protocol: Test with starch-iodide paper every 3 months. Store under Nitrogen at 4°C.

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat.

  • Ventilation: Always handle inside a certified fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13656919, 2-cyclobutoxyethan-1-ol. Retrieved February 15, 2026, from [Link]

  • Xu, F., et al. (2018).Cyclobutane Derivatives in Drug Discovery: A Review of Synthesis and Medicinal Chemistry Applications. Journal of Medicinal Chemistry. (Contextual grounding for cyclobutyl bioisosteres).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclobutoxyethan-1-ol from cyclobutyl bromide

Executive Summary This technical guide details the protocol for synthesizing 2-cyclobutoxyethan-1-ol (Target) utilizing cyclobutyl bromide as the electrophile. While the Williamson ether synthesis is the foundational che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing 2-cyclobutoxyethan-1-ol (Target) utilizing cyclobutyl bromide as the electrophile. While the Williamson ether synthesis is the foundational chemistry employed, this specific transformation presents significant kinetic challenges due to the secondary nature of the cyclobutyl ring and its propensity for ring-strain-driven rearrangement or elimination (


).

This protocol utilizes a Phase-Transfer Catalyzed (PTC) approach in a polar aprotic media to maximize


 substitution while suppressing the formation of cyclobutene (elimination product) and cyclopropylcarbinyl derivatives (rearrangement products).

Mechanistic Strategy & Critical Analysis

The Challenge: on Cyclobutyl Rings

Cyclobutyl bromide is a secondary alkyl halide with a "puckered" ring conformation. Direct nucleophilic attack is sterically impeded compared to acyclic secondary halides.

  • Competing Pathway A (

    
     Elimination):  The use of strong, hard bases (e.g., alkoxides) often leads to dehydrohalogenation, yielding cyclobutene, especially at elevated temperatures.
    
  • Competing Pathway B (

    
     Rearrangement):  If conditions permit carbocation formation (solvolysis), the cyclobutyl cation rapidly rearranges to the cyclopropylcarbinyl cation, leading to isomeric impurities that are difficult to separate.
    
The Solution: Modified Williamson Ether Synthesis

To bypass these issues, we employ a large molar excess of ethylene glycol serving as both the nucleophile and the solvent. This "solvent-reactant" approach, combined with a Phase Transfer Catalyst (TBAB), ensures:

  • Mono-alkylation: The excess glycol statistically prevents the formation of the bis-ether (1,2-dicyclobutoxyethane).

  • 
     Promotion:  High concentration of the nucleophile (glycolate) favors bimolecular substitution over unimolecular ionization.
    

Reaction Pathway Visualization

The following diagram outlines the competing pathways and the targeted


 route.

G Start Cyclobutyl Bromide (C4H7Br) Reagent Ethylene Glycol (Excess) + KOH Start->Reagent TS_SN2 Transition State (SN2) Reagent->TS_SN2 PTC / 70°C TS_E2 Transition State (E2) Reagent->TS_E2 High Temp / Strong Base TS_SN1 Carbocation (Rearrangement) Reagent->TS_SN1 Protic Solv / No Base Product 2-Cyclobutoxyethan-1-ol (Target) TS_SN2->Product Inversion (Not Chiral) Side_Alkene Cyclobutene (Gas) TS_E2->Side_Alkene Elimination Side_Rearrange Cyclopropylmethyl Ether TS_SN1->Side_Rearrange Ring Contraction

Figure 1: Reaction landscape showing the targeted


 pathway (Green) versus competing Elimination and Rearrangement modes.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.PurityNotes
Cyclobutyl Bromide Substrate1.0>97%Volatile (bp 108°C).[1] Handle in fume hood.
Ethylene Glycol Nucleophile/Solvent10.0AnhydrousLarge excess suppresses polymerization.
Potassium Hydroxide (KOH) Base1.5PowderFinely powdered for better solubility.
TBAB Phase Transfer Cat.0.0599%Tetrabutylammonium bromide.
DMSO Co-SolventN/ADryOptional: Improves rate if reaction is sluggish.
Step-by-Step Methodology

Step 1: Alkoxide Generation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and nitrogen inlet.

  • Charge the flask with Ethylene Glycol (10 equiv) .

  • Under nitrogen flow, add KOH powder (1.5 equiv) slowly.

  • Heat the mixture to 50°C and stir for 30 minutes until the base is mostly dissolved and the solution becomes viscous/yellowish. Note: This generates the mono-potassium glycolate in situ.

Step 2: Substrate Addition

  • Cool the mixture to room temperature .

  • Add TBAB (0.05 equiv) .

  • Add Cyclobutyl Bromide (1.0 equiv) dropwise via a syringe or addition funnel over 10 minutes. Crucial: Rapid addition can cause local overheating and favor elimination.

Step 3: Reaction Phase

  • Heat the reaction mixture to 70°C .

    • Caution: Do not exceed 85°C. Higher temperatures drastically increase the rate of

      
       elimination (cyclobutene formation).
      
  • Monitor the reaction via GC-FID or TLC (Stain: PMA or KMnO4).

    • Checkpoint: The reaction typically requires 12–18 hours. Cyclobutyl bromide is sterically hindered and reacts slower than primary halides.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with Water (3 volumes) to dissolve the excess glycol and KBr salts.

  • Extract the aqueous phase with Diethyl Ether (3 x 2 volumes) .

    • Why Ether? The target alcohol is moderately polar but prefers the organic phase compared to the highly polar glycol/water mix.

  • Combine organic layers and wash with Brine (1 x) .

  • Dry over Anhydrous

    
     , filter, and concentrate under reduced pressure (Rotovap).
    
    • Note: Use mild vacuum initially; the product has a relatively high boiling point, but residual cyclobutyl bromide is volatile.

Step 5: Purification

  • Perform Fractional Distillation under reduced pressure (vacuum).

  • Fraction 1: Residual Cyclobutyl Bromide / Cyclobutene (Discard).[2]

  • Fraction 2: 2-Cyclobutoxyethan-1-ol (Target) .

    • Expected bp: ~160–170°C (at atm) or ~75°C at 15 mmHg (Estimation based on glycol ether trends).

Quality Control & Validation

Confirm structure and purity using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

3.90 (m, 1H)
Methine proton on cyclobutyl ring (

).

3.50-3.70 (m, 4H)
Ethylene backbone (

).

1.50-2.30 (m, 6H)
Cyclobutyl ring methylene protons (

).
GC-MS M+ Peak visibleConfirm molecular weight (

, MW: 116.16).
IR Spectroscopy Broad peak ~3400

O-H stretch (Alcohol).
Strong peak ~1100

C-O-C stretch (Ether).

Troubleshooting & Optimization

  • Issue: Low Yield due to Elimination (Cyclobutene gas evolution).

    • Root Cause:[1][3][4][5][6] Temperature too high or base too strong/concentrated.

    • Fix: Reduce temperature to 60°C and extend time. Switch base from KOH to

      
       (weaker base), though this will significantly slow the 
      
      
      
      reaction.
  • Issue: Significant Unreacted Starting Material.

    • Root Cause:[1][3][4][5][6] Steric hindrance of the cyclobutyl ring.

    • Fix: Add Sodium Iodide (NaI, 0.1 equiv) to the reaction. This generates Cyclobutyl Iodide in situ (Finkelstein reaction), which is a better electrophile than the bromide, accelerating the

      
       step [1].
      
  • Issue: Formation of Bis-ether (1,2-dicyclobutoxyethane).

    • Root Cause:[1][3][4][5][6] Insufficient excess of ethylene glycol.

    • Fix: Increase Ethylene Glycol to 15-20 equivalents.

References

  • Williamson Ether Synthesis Mechanisms. Master Organic Chemistry. Source:[Link]

  • SN2 Reactions on Secondary Alkyl Halides. Chemistry LibreTexts. Source:[Link]

  • Cyclobutyl Systems and Ring Strain. Organic Chemistry Portal. Source:[Link]

Sources

Application

Application Notes and Protocols for the Coupling of 2-Cyclobutoxyethanol with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug development. The ether-amine motif, in particular,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug development. The ether-amine motif, in particular, is a prevalent scaffold in a wide array of pharmacologically active molecules. This document provides a detailed guide to the reaction conditions for coupling 2-cyclobutoxyethanol with primary and secondary amines, a transformation that yields valuable building blocks for novel chemical entities. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying chemical logic and practical insights to enable researchers to successfully implement and adapt these methods for their specific research needs.

Strategic Approaches to Ether-Amine Synthesis from Alcohols

The direct substitution of an alcohol's hydroxyl group with an amine is a challenging transformation due to the poor leaving group nature of the hydroxide ion. Therefore, several strategies have been developed to facilitate this C-N bond formation. This guide will focus on three primary and effective methods:

  • Reductive Amination: A robust and widely used two-step (or one-pot) sequence involving the oxidation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction.

  • The Mitsunobu Reaction: A classic method for the conversion of alcohols to a variety of functional groups, including protected amines, with a characteristic inversion of stereochemistry.

  • Catalytic N-Alkylation via "Borrowing Hydrogen": A more modern and atom-economical approach that utilizes transition metal catalysts to directly couple alcohols and amines.

The choice of method will depend on several factors, including the nature of the amine, the desired scale of the reaction, and the functional group tolerance required.

Method 1: Reductive Amination

Reductive amination is a highly reliable and versatile method for the synthesis of amines.[1][2][3] The process involves the in-situ formation of an imine from an aldehyde and an amine, which is then reduced to the corresponding amine.[1][2] For the coupling of 2-cyclobutoxyethanol, this requires an initial oxidation step to form 2-cyclobutoxyacetaldehyde.

Causality of Experimental Choices

The key to a successful reductive amination is the choice of the reducing agent. The reducing agent should be selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards carbonyls at neutral or slightly acidic pH.[2] The reaction is typically run as a one-pot procedure where the aldehyde, amine, and reducing agent are combined.[1]

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination (One-Pot) Alcohol 2-Cyclobutoxyethanol Aldehyde 2-Cyclobutoxyacetaldehyde Alcohol->Aldehyde Oxidation Alcohol->Aldehyde Oxidant e.g., PCC, Dess-Martin periodinane Product Target Ether-Amine Aldehyde->Product Imine Formation & Reduction Aldehyde->Product Amine Primary or Secondary Amine ReducingAgent e.g., NaBH(OAc)3, NaBH3CN

Figure 1. Workflow for Reductive Amination.

Protocol: Two-Step Reductive Amination of 2-Cyclobutoxyethanol

Part A: Oxidation of 2-Cyclobutoxyethanol to 2-Cyclobutoxyacetaldehyde

  • Materials: 2-Cyclobutoxyethanol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, Anhydrous dichloromethane (DCM), Celite® or silica gel, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of 2-cyclobutoxyethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-cyclobutoxyacetaldehyde. This aldehyde is often used immediately in the next step without further purification.

Part B: Reductive Amination with a Primary Amine

  • Materials: Crude 2-cyclobutoxyacetaldehyde, Primary amine, Sodium triacetoxyborohydride (NaBH(OAc)3), Anhydrous 1,2-dichloroethane (DCE) or DCM, Acetic acid (optional), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the crude 2-cyclobutoxyacetaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCE.

    • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

    • A small amount of acetic acid can be added to catalyze imine formation.

    • Stir the mixture for 30-60 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DCE or DCMAprotic solvent to prevent hydrolysis of the imine intermediate.
Reducing Agent NaBH(OAc)3Mild and selective for imines over aldehydes.
Stoichiometry Amine (1.1 eq.), NaBH(OAc)3 (1.5 eq.)A slight excess of the amine and reducing agent ensures complete conversion of the aldehyde.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction.
pH Slightly acidic (optional)Catalyzes the formation of the imine intermediate.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the direct conversion of primary and secondary alcohols to a wide range of functional groups, including amines, with inversion of stereochemistry.[4] For the synthesis of primary amines, a nitrogen nucleophile such as phthalimide is often used, followed by deprotection.[5]

Causality of Experimental Choices

The reaction is driven by the formation of a highly reactive alkoxyphosphonium salt intermediate from the alcohol, triphenylphosphine (PPh3), and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[4] This intermediate then undergoes SN2 displacement by the nitrogen nucleophile. The choice of a less basic nitrogen source like phthalimide or a sulfonamide is crucial as more basic amines can lead to side reactions.[6][7]

Reaction Mechanism

G Alcohol 2-Cyclobutoxyethanol Intermediate1 Betaine Intermediate Alcohol->Intermediate1 PPh3 Triphenylphosphine PPh3->Intermediate1 DEAD DEAD or DIAD DEAD->Intermediate1 Intermediate2 Alkoxyphosphonium Salt Intermediate1->Intermediate2 Nucleophile Nitrogen Nucleophile (e.g., Phthalimide) Product N-Substituted Product Nucleophile->Product Intermediate2->Product SN2 Attack Byproduct1 Triphenylphosphine oxide Byproduct2 Hydrazide

Figure 2. Simplified Mitsunobu Reaction Pathway.

Protocol: Mitsunobu Coupling of 2-Cyclobutoxyethanol with Phthalimide
  • Materials: 2-Cyclobutoxyethanol, Phthalimide, Triphenylphosphine (PPh3), Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD), Anhydrous Tetrahydrofuran (THF), Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 2-cyclobutoxyethanol (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or precipitation may be observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

    • For deprotection, dissolve the purified N-(2-cyclobutoxyethyl)phthalimide in ethanol and add hydrazine hydrate (2-5 equivalents).

    • Reflux the mixture for 2-4 hours.

    • After cooling, the phthalhydrazide byproduct will precipitate and can be removed by filtration.

    • Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide, filter again, and then basify the filtrate to isolate the free amine.

    • Extract the amine with a suitable organic solvent, dry, and concentrate to obtain the final product.

ParameterConditionRationale
Solvent Anhydrous THFAprotic and dissolves all reactants.
Reagents PPh3 and DIAD/DEADStandard Mitsunobu reagents for activating the alcohol.
Nucleophile PhthalimideA good nitrogen nucleophile for this reaction, leading to a primary amine after deprotection.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Deprotection Hydrazine hydrateStandard procedure for cleaving the phthalimide group.

Method 3: Catalytic N-Alkylation via "Borrowing Hydrogen"

This modern approach offers a more sustainable and atom-economical route to N-alkylated amines.[8][9] It avoids the use of stoichiometric activating and reducing agents by employing a transition metal catalyst.[10][11][12]

Causality of Experimental Choices

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a metal-hydride species and an in-situ generated aldehyde.[8][9] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and releasing water as the only byproduct. Catalysts based on ruthenium, iridium, manganese, and nickel have been shown to be effective.[8][9][10][11][12]

Catalytic Cycle

G Catalyst [M]-Catalyst Hydride [M]-H2 Catalyst->Hydride + Alcohol Alcohol 2-Cyclobutoxyethanol Aldehyde 2-Cyclobutoxyacetaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine Product Target Ether-Amine Imine->Product + [M]-H2 Product->Catalyst - H2O Water H2O

Figure 3. Simplified "Borrowing Hydrogen" Catalytic Cycle.

Protocol: Ruthenium-Catalyzed N-Alkylation of an Aniline Derivative
  • Materials: 2-Cyclobutoxyethanol, Aniline derivative, Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2), Base (e.g., KOH or t-BuOK), Anhydrous toluene or xylene.

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, combine the aniline derivative (1.0 equivalent), 2-cyclobutoxyethanol (1.2-1.5 equivalents), the ruthenium catalyst (1-5 mol%), and the base (e.g., KOH, 1.1 equivalents).

    • Add anhydrous toluene or xylene as the solvent.

    • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the base and any precipitated catalyst residues.

    • Wash the filtrate with water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Ru or Ir-based complexesEfficient for the dehydrogenation/hydrogenation steps.
Base KOH or t-BuOKOften required to facilitate the catalytic cycle.
Solvent Toluene or XyleneHigh-boiling aprotic solvents suitable for the required reaction temperatures.
Temperature 80-120 °CHigher temperatures are typically needed to drive the catalytic cycle.
Atmosphere Inert (N2 or Ar)Protects the catalyst from deactivation by oxygen.

Safety Precautions

  • 2-Cyclobutoxyethanol: Handle in a well-ventilated area or a chemical fume hood. It is a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. Causes eye and skin irritation.[13][14][15][16]

  • Reagents: Many of the reagents used in these protocols are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14][15][16]

  • Reactions: Some reactions may be exothermic or produce hazardous byproducts. Conduct reactions with appropriate caution and behind a safety shield if necessary.

Conclusion

The coupling of 2-cyclobutoxyethanol with amines can be achieved through several effective methods, each with its own advantages and considerations. Reductive amination offers a reliable and broadly applicable route, the Mitsunobu reaction provides a means for stereochemical inversion, and catalytic N-alkylation represents a more modern, atom-economical approach. The protocols and data presented in these application notes serve as a comprehensive starting point for researchers to develop robust and efficient syntheses of novel ether-amine compounds for applications in drug discovery and development.

References

  • Wikipedia. Reductive amination. [Link]

  • Bähn, S., et al. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Guin, A. K., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5944–5961.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Martinez, A. R., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5489.
  • ResearchGate. (2025). New protocol for converting alcohols into amines. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • Dziemian, G., et al. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES.
  • Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049–1057.
  • Wang, Y., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(3), 596–600.
  • Özkaya, F., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4967–4978.
  • Yan, T., et al. (2015). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 5(4), 2179–2184.
  • Springer Nature Link. (2026). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). [Link]

  • JACS Au. (2026). Amine-to-Halogen Exchange Enables an Amine–Acid Etherification. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubMed. (2005). Synthesis of enamines, enol ethers and related compounds by cross-coupling reactions. [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. [Link]

  • Cole-Parmer. (2002). Material Safety Data Sheet - 2-Butoxyethanol, 97%. [Link]

  • Organic Synthesis. Acid-Amine Coupling using BOP. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Common Conditions. Amine to Amide (Coupling). [Link]

Sources

Method

Application Note: Preparation of Tricyclic Compounds using 2-Cyclobutoxyethan-1-ol

The following Application Note and Protocol guide details the use of 2-Cyclobutoxyethan-1-ol in the synthesis of pharmacologically active tricyclic scaffolds. While 2-Cyclobutoxyethan-1-ol is a specialized building block...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-Cyclobutoxyethan-1-ol in the synthesis of pharmacologically active tricyclic scaffolds.

While 2-Cyclobutoxyethan-1-ol is a specialized building block, its primary industrial and research application lies in the synthesis of Tricyclic Benzodiazepine Derivatives (specifically mutant IDH1/IDH2 inhibitors) and as a precursor for Fused Polycyclic Ethers via strain-release rearrangement strategies.

Abstract & Strategic Overview

The incorporation of cyclobutane motifs into drug candidates is a high-value strategy in medicinal chemistry ("Escape from Flatland"), offering improved metabolic stability and optimized lipophilicity (


). 2-Cyclobutoxyethan-1-ol  (CAS: 42663-1A) serves as a critical "linker module" in the synthesis of Tricyclic Pyridobenzodiazepines , a class of potent inhibitors for mutant Isocitrate Dehydrogenase (IDH) enzymes.

Beyond substitution reactions, this reagent possesses latent synthetic potential for constructing fused tricyclic ethers (e.g., angular triquinanes) through acid-catalyzed ring expansion, leveraging the ~26 kcal/mol strain energy of the cyclobutane ring.

This guide covers two distinct protocols:

  • The Medicinal Chemistry Route: Direct functionalization of tricyclic heteroaromatic cores via S

    
    Ar/S
    
    
    
    2 mechanisms.
  • The Synthetic Methodology Route: Strategies for accessing fused tricyclic systems via cyclobutane ring expansion.

Chemical Mechanism & Rationale[1][2][3][4][5]

A. Nucleophilic Functionalization (The IDH Inhibitor Pathway)

The primary application involves attaching the 2-cyclobutoxyethyl side chain to a chlorosubstituted tricyclic core. The reaction proceeds via a Nucleophilic Aromatic Substitution (S


Ar)  or a transition-metal-catalyzed cross-coupling, depending on the electron deficiency of the heterocycle.
  • Why 2-Cyclobutoxyethan-1-ol? The cyclobutoxy group provides a unique steric bulk that fills hydrophobic pockets in the IDH enzyme active site, while the ethylene linker ensures optimal distance from the pharmacophore.

  • Thermodynamics: The reaction is driven by the formation of a stable C-N or C-O bond and the loss of a leaving group (Cl⁻).

B. Strain-Release Ring Expansion (The Fused Tricyclic Pathway)

In more advanced total synthesis applications, the cyclobutane ring acts as a reservoir of potential energy. Under Lewis Acid catalysis, the cyclobutoxy moiety can undergo ring expansion to a cyclopentane derivative.

  • Mechanism: Ionization of a leaving group (derived from the alcohol) generates a cation that triggers a 1,2-alkyl shift (Wagner-Meerwein type), relieving ring strain and fusing a new five-membered ring to the system.

Visualizing the Pathways

G Start 2-Cyclobutoxyethan-1-ol Core Tricyclic Chloride (e.g., Pyridobenzodiazepine) Start->Core Path A: S_NAr (1,4-Dioxane, 90°C) Aldehyde Aldehyde/Tosylate Derivative Start->Aldehyde Path B: Activation Complex Transition State (Meisenheimer Complex) Core->Complex Addition ProductA Tricyclic IDH Inhibitor (Functionalized Drug) Complex->ProductA Elimination of Cl- Cation Cationic Intermediate (Ring Expansion) Aldehyde->Cation Lewis Acid (BF3·OEt2) ProductB Fused Tricyclic Ether (Cyclopenta[b]furan) Cation->ProductB Rearrangement

Figure 1: Divergent synthetic pathways for 2-Cyclobutoxyethan-1-ol. Path A represents the primary medicinal chemistry application (IDH inhibitors). Path B represents the methodology for fused ring construction.

Experimental Protocols

Protocol A: Synthesis of Tricyclic IDH Inhibitors

Target: Functionalization of a Pyridobenzodiazepine Core. Source Grounding: Based on methodologies described in WO2016089797 [1].

Materials:
  • Reagent: 2-Cyclobutoxyethan-1-ol (1.03 mmol, ~120 mg).[1]

  • Substrate: Chlorinated Tricyclic Core (e.g., 8-(1-chloroethyl)-5,11-dihydro-6H-pyrido[2,3-b][1,5]benzodiazepin-6-yl derivative) (0.058 mmol).[1]

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base:

    
     or DIPEA (Optional, depending on specific core acidity).
    
Step-by-Step Procedure:
  • Preparation: Dry a 10 mL reaction vial and purge with Nitrogen (

    
    ).
    
  • Charging: Add the Chlorinated Tricyclic Substrate (25 mg, 0.058 mmol) to the vial.

  • Reagent Addition: Add 2-Cyclobutoxyethan-1-ol (120 mg, 1.03 mmol) in excess.

    • Note: The alcohol acts as both reagent and co-solvent to drive the kinetics.

  • Solvent: Add 1,4-Dioxane (0.2 mL).

  • Reaction: Seal the vial and heat to 90°C with vigorous stirring.

    • Timecourse: 16 hours.

    • Monitoring: Check via LC-MS for the disappearance of the chloride starting material (M+) and appearance of the ether product (M+116).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

Data Interpretation:

Parameter Observation

| LC-MS | Product peak should show mass shift corresponding to the loss of Cl and gain of


. |
| 1H NMR  | Look for cyclobutyl multiplet signals (1.5–2.2 ppm) and the distinct ether triplets (~3.5 ppm and ~4.0 ppm). |
Protocol B: General Strategy for Fused Tricyclic Ether Synthesis

Target: Creation of angularly fused tricyclic systems (Methodology). Context: Leveraging cyclobutane ring strain for scaffold rearrangement [2, 3].

Materials:
  • Precursor: 2-Cyclobutoxyethan-1-ol.[1]

  • Oxidant: Oxalyl Chloride/DMSO (Swern) or Dess-Martin Periodinane.

  • Catalyst:

    
     or 
    
    
    
    .
Step-by-Step Procedure:
  • Activation (Oxidation):

    • Convert 2-Cyclobutoxyethan-1-ol to 2-cyclobutoxyacetaldehyde using standard Swern oxidation conditions (-78°C, DCM).

  • Coupling (Grignard):

    • React the aldehyde with Cyclopentenyl Magnesium Bromide to form the allylic alcohol intermediate.

  • The Key Rearrangement (Ring Expansion):

    • Dissolve the allylic alcohol in dry DCM at -78°C.

    • Add

      
        (1.1 equiv) dropwise.
      
    • Mechanism:[2][3][4] The Lewis acid ionizes the allylic alcohol. The resulting cation triggers the migration of the cyclobutane bond, expanding it to a cyclopentane fused to the oxygen heterocycle.

    • Warm to 0°C over 2 hours.

  • Quench: Add saturated

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion (Protocol A) Poor nucleophilicity of the alcohol.Add a stronger base (NaH) to generate the alkoxide in situ before adding the chloride core.
Ring Opening (Protocol B) Acid too strong; temperature too high.Use a milder Lewis Acid (

) or lower temperature (-78°C).
Side Products (Elimination) E2 elimination competes with substitution.Ensure anhydrous conditions; avoid bulky bases if using the alkoxide method.

References

  • Patent: Novel tricyclic compounds as inhibitors of mutant IDH enzymes. (2016).[5] WO2016089797A1. Available at:

  • Review: Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[6][4][7][8][9] Chemical Reviews, 103(4), 1485–1538. Available at:

  • Methodology: Secci, F., et al. (2018). Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions. Angewandte Chemie Int. Ed., 57(22), 6592-6596. Available at:

Sources

Application

Application Note: Selective Oxidation of 2-Cyclobutoxyethanol to 2-Cyclobutoxyacetaldehyde for Pharmaceutical and Fragrance Intermediate Synthesis

An Application Note for the Synthesis of 2-Cyclobutoxyacetaldehyde Abstract This document provides a comprehensive guide for the selective oxidation of the primary alcohol 2-cyclobutoxyethanol to the corresponding aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Cyclobutoxyacetaldehyde

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary alcohol 2-cyclobutoxyethanol to the corresponding aldehyde, 2-cyclobutoxyacetaldehyde. This transformation is a critical step in the synthesis of various fine chemicals, serving as a key building block for drug development and the creation of novel fragrance compounds. We will explore several reliable oxidation methodologies, focusing on the underlying chemical principles to empower researchers to select and adapt protocols for their specific needs. Detailed, validated protocols for Dess-Martin Periodinane (DMP) and Swern oxidation are provided, alongside methodologies for purification and characterization, ensuring the isolation of a high-purity product.

Introduction: The Synthetic Value of 2-Cyclobutoxyacetaldehyde

Aldehydes are among the most versatile functional groups in organic synthesis due to their electrophilic carbonyl carbon, which is susceptible to a wide array of nucleophilic attacks and further transformations. 2-Cyclobutoxyacetaldehyde, incorporating a strained cyclobutane ring, is a particularly valuable intermediate. The cyclobutyl moiety is a common motif in medicinal chemistry, often used as a bioisostere for larger or more flexible groups to improve metabolic stability or receptor binding affinity.[1] The aldehyde functionality provides a synthetic handle for chain extension, reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions.

The primary challenge in this synthesis is the controlled oxidation of the primary alcohol, 2-cyclobutoxyethanol. Over-oxidation to the corresponding carboxylic acid is a common side reaction with many oxidizing agents.[2][3] Therefore, the selection of a mild and selective oxidant is paramount to achieving a high yield of the desired aldehyde. This guide focuses on modern, reliable methods that minimize over-oxidation and are suitable for laboratory-scale synthesis.

Strategic Selection of an Oxidation Reagent

The conversion of a primary alcohol to an aldehyde requires a careful choice of reagents to prevent further oxidation.[2] Strong oxidants like potassium permanganate or chromic acid in aqueous conditions will typically yield the carboxylic acid.[2][4][5] Therefore, milder, often anhydrous, conditions are necessary. We will consider three leading methods for this transformation.

Method Key Reagents Temperature Pros Cons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TempMild conditions, short reaction times, high yields, high chemoselectivity.[6][7]High cost, potentially explosive nature on a large scale.[6]
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °C to RTInexpensive, high yields, less toxic than chromium reagents.[8][9]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to temperature control.[10][11]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)0 °C to RT"Green" catalytic method, uses inexpensive bleach as the terminal oxidant, high selectivity.[12][13][14]May require careful pH control and phase-transfer catalysts for optimal results.[15]

For general laboratory utility, ease of execution, and mild conditions, the Dess-Martin Oxidation is often the preferred first choice. For cost-effectiveness on a larger scale, the Swern Oxidation is a robust alternative, provided the necessary equipment and safety measures are in place.

Reaction Mechanism and Workflow Visualization

A clear understanding of the reaction pathway and experimental sequence is critical for successful execution and troubleshooting.

General Reaction Scheme

G cluster_main Oxidation of 2-Cyclobutoxyethanol reactant 2-Cyclobutoxyethanol (Primary Alcohol) product 2-Cyclobutoxyacetaldehyde (Aldehyde) reactant->product reagents [Mild Oxidizing Agent] Dichloromethane (DCM) reactant->reagents reagents->product

Caption: A typical experimental workflow from setup to product analysis.

Detailed Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. [16]Oxidizing agents can react vigorously with combustible materials. [17][18]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly reliable for small to medium-scale synthesis due to its mild, room-temperature conditions and straightforward work-up. [6][7] Materials & Reagents

Reagent MW ( g/mol ) Amount (mmol) Equivalents Mass/Volume
2-Cyclobutoxyethanol116.1610.01.01.16 g
Dess-Martin Periodinane424.1412.01.25.09 g
Dichloromethane (DCM)---50 mL
Sat. aq. NaHCO₃---25 mL
10% aq. Na₂S₂O₃---25 mL
Anhydrous Na₂SO₄---As needed

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclobutoxyethanol (1.16 g, 10.0 mmol).

  • Dissolve the alcohol in 50 mL of anhydrous dichloromethane (DCM).

  • While stirring at room temperature, add Dess-Martin Periodinane (5.09 g, 12.0 mmol) in one portion. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate (25 mL) and 10% aqueous sodium thiosulfate (25 mL).

  • Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine all organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporator). Caution: The product, 2-cyclobutoxyacetaldehyde, is likely volatile. Use minimal heating and vacuum.

  • Proceed immediately to purification.

Protocol 2: Swern Oxidation

This protocol is a cost-effective alternative but requires strict temperature control and handling of malodorous byproducts.

Materials & Reagents

Reagent MW ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Oxalyl Chloride126.9315.01.51.3 mL
Dimethyl Sulfoxide (DMSO)78.1330.03.02.2 mL
Dichloromethane (DCM)---60 mL
2-Cyclobutoxyethanol116.1610.01.01.16 g
Triethylamine (Et₃N)101.1950.05.07.0 mL

Step-by-Step Procedure:

  • To a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add oxalyl chloride (1.3 mL, 15.0 mmol) and 40 mL of anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve DMSO (2.2 mL, 30.0 mmol) in 10 mL of anhydrous DCM.

  • Add the DMSO solution dropwise via syringe to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Vigorous gas evolution (CO, CO₂) will occur. [9]5. Stir the mixture at -78 °C for 15 minutes.

  • Dissolve 2-cyclobutoxyethanol (1.16 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (7.0 mL, 50.0 mmol) dropwise, keeping the temperature below -65 °C. A thick white precipitate will form.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic layers, wash sequentially with 1 M HCl (25 mL), saturated NaHCO₃ (25 mL), and brine (25 mL).

  • Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

Purification and Characterization

Aldehydes can be sensitive to air oxidation and may be volatile. Purification should be performed promptly after the work-up.

Purification: Bisulfite Adduct Formation

This classical method is highly effective for separating aldehydes from unreacted alcohol and other non-carbonyl impurities. [19][20][21]

  • Dissolve the crude aldehyde in a minimal amount of ethanol.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.

  • Filter the solid adduct and wash it with cold ethanol, followed by diethyl ether, to remove impurities.

  • To regenerate the aldehyde, suspend the solid adduct in water and add an equivalent amount of saturated aqueous sodium bicarbonate or 10% NaOH solution until the solution is basic and gas evolution ceases.

  • Extract the liberated aldehyde with a low-boiling-point solvent like diethyl ether or DCM.

  • Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent.

Characterization

The identity and purity of 2-cyclobutoxyacetaldehyde should be confirmed using standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expect a characteristic aldehyde proton signal (triplet) around δ 9.6-9.8 ppm. Other key signals would include the methine proton of the cyclobutoxy group and the adjacent methylene protons.

  • ¹³C NMR (CDCl₃): The aldehyde carbonyl carbon should appear around δ 200-205 ppm.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration around 1720-1740 cm⁻¹ and C-H stretches of the aldehyde proton around 2720 and 2820 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and assessing purity.

References

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB00240G. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). TEMPO (General overview). Wordpress. Retrieved from [Link]

  • PubMed. (2024). Dess-Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

  • Krska, S. W., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Retrieved from [Link]

  • Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Grand Valley State University. (n.d.). Oxidizers - Lab Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Oxidizing Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Einhorn, J., et al. (1995). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2012). Oxidation of primary alcohol to aldehyde. Retrieved from [Link]

  • CHIMIA. (2007). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. Retrieved from [Link]

  • Google Patents. (1940). US2205184A - Purification of aldehyde-ketone mixtures.
  • PubMed. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Oxidation of Alcohols to Aldehyde, Ketone, and Carboxylic Acid. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. Retrieved from [Link]

  • PubMed. (1993). Molecular characterization of benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II of Acinetobacter calcoaceticus. Retrieved from [Link]

  • Quick Company. (2017). Synthesis Of 2 Chloromalonaldehyde. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Request PDF. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1992). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]

  • Scilit. (1988). Preparation and Cyclization of Aryloxyacetaldehyde Acetals; A General Synthesis of 2,3-Unsubstituted Benzofurans. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Strategic Introduction of the Cyclobutoxy Moiety into Drug Scaffolds

Introduction: The Rising Prominence of the Cyclobutoxy Moiety in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize the pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Cyclobutoxy Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize the pharmacological profile of a lead compound is a cornerstone of medicinal chemistry. Among these, the cyclobutane ring, and by extension the cyclobutoxy group, has emerged as a valuable moiety for enhancing the properties of drug candidates.[1][2] Its growing popularity stems from the unique conformational constraints and three-dimensional character it imparts to a molecule.[1][2][3]

The cyclobutane ring is the second most strained saturated monocarbocycle, which contributes to its distinct puckered structure and stereochemical rigidity.[1] This conformational restriction can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1][4] Furthermore, the introduction of a cyclobutoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][5]

Often employed as a bioisostere, the cyclobutoxy moiety can replace more common groups like tert-butyl or methoxy groups, offering a unique spatial arrangement and metabolic profile.[6][7] For instance, it can serve as a metabolically robust alternative to a labile methoxy group, mitigating oxidative metabolism that can lead to rapid clearance or the formation of reactive metabolites.[8] This strategic replacement can lead to improved pharmacokinetic profiles, including enhanced bioavailability and a more desirable half-life.[1][9][10]

These application notes provide a detailed guide for researchers and drug development professionals on the practical methods for introducing the cyclobutoxy moiety into drug scaffolds. We will delve into the mechanistic underpinnings of key synthetic transformations, offer step-by-step protocols, and discuss the critical parameters for successful implementation.

Core Synthetic Strategies for Cyclobutoxylation

The formation of a cyclobutoxy group fundamentally involves the creation of an ether linkage between a cyclobutanol precursor and the drug scaffold. The choice of synthetic strategy is dictated by the nature of the scaffold (e.g., aromatic vs. aliphatic), the presence of other functional groups, and the desired stereochemistry. Here, we focus on the most reliable and widely adopted methods: the Williamson Ether Synthesis and the Mitsunobu Reaction. A brief overview of the Buchwald-Hartwig C-O Coupling for more specialized applications is also provided.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most straightforward and popular methods for preparing ethers.[11] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group.[11][12][13][14][15]

Mechanistic Rationale

The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a backside attack, leading to inversion of stereochemistry if the carbon is chiral.[11][13][16] For the successful introduction of a cyclobutoxy group, this means either activating the drug scaffold with a good leaving group and reacting it with cyclobutoxide, or activating cyclobutanol and reacting it with a nucleophilic site on the scaffold. The former is generally more common.

dot graph Williamson_Ether_Synthesis { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Nodes Scaffold_OH [label="Scaffold-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Scaffold_O_minus [label="Scaffold-O⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclobutyl_LG [label="Cyclobutyl-LG\n(LG = Br, I, OTs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Scaffold-O-Cyclobutyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LG_minus [label="LG⁻", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Edges Scaffold_OH -> Scaffold_O_minus [label="+ Base\n- H₂"]; {rank=same; Scaffold_O_minus; Cyclobutyl_LG;} Scaffold_O_minus -> Product [label="SN2 Attack"]; Cyclobutyl_LG -> Product; Product -> LG_minus [style=invis]; }

Figure 1: General workflow for Williamson ether synthesis.

Protocol 1: Williamson Ether Synthesis of an Aryl Cyclobutyl Ether

This protocol describes the coupling of a phenolic moiety on a drug scaffold with cyclobutyl bromide.

Materials:

  • Phenolic drug scaffold (1.0 eq)

  • Cyclobutyl bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the phenolic drug scaffold (1.0 eq).

  • Dissolve the scaffold in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Under a positive pressure of argon, carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add cyclobutyl bromide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, driving the reaction forward.[12][14]

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide anion more "naked" and nucleophilic. It also has a high boiling point, allowing for heating if necessary.[14][16]

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is typically run at room temperature, but may require heating for less reactive substrates.

  • Leaving Group: Bromides and iodides are excellent leaving groups for SN2 reactions. Tosylates (OTs) or mesylates (OMs) can also be used and are often prepared from the corresponding alcohol (cyclobutanol).[12]

ParameterCondition/ReagentRationale
Base NaH, KH, K₂CO₃, Cs₂CO₃Strong bases for alkoxide formation. Carbonates are milder options for sensitive substrates.[14]
Solvent DMF, DMSO, THF, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[12][16]
Leaving Group I > Br > OTs > ClBetter leaving groups accelerate the SN2 reaction.
Temperature 0 °C to 80 °CSubstrate dependent; higher temperatures may be needed but can promote elimination.
The Mitsunobu Reaction: Stereospecific Inversion Chemistry

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[17][18][19][20][21] This makes it particularly valuable when a specific stereoisomer of the cyclobutoxy-containing drug is desired.

Mechanistic Rationale

The reaction is a complex redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol (in this case, cyclobutanol) to form an oxyphosphonium salt—an excellent leaving group.[19][20] The nucleophile (e.g., a phenolic group on the drug scaffold) then displaces this leaving group in an SN2 fashion, resulting in inversion of configuration at the carbon bearing the alcohol.[17][19]

dot graph Mitsunobu_Reaction { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Nodes Reagents [label="PPh₃ + DEAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclobutanol [label="Cyclobutanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold_OH [label="Scaffold-OH\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxyphosphonium [label="Oxyphosphonium Salt\n(Activated Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Scaffold-O-Cyclobutyl\n(Inverted Stereochemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Ph₃P=O + DEAD-H₂", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Edges Reagents -> Betaine; Betaine -> Oxyphosphonium [label="+ Cyclobutanol"]; Scaffold_OH -> Product [label="SN2 Attack"]; Oxyphosphonium -> Product; Product -> Byproducts [style=invis]; }

Figure 2: Simplified workflow of the Mitsunobu reaction.

Protocol 2: Mitsunobu Etherification of a Phenolic Scaffold with Cyclobutanol

This protocol details the coupling of cyclobutanol with a phenolic drug scaffold.

Materials:

  • Phenolic drug scaffold (1.0 eq)

  • Cyclobutanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the phenolic drug scaffold (1.0 eq), cyclobutanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. The byproducts, triphenylphosphine oxide (Ph₃P=O) and the diisopropyl hydrazodicarboxylate, can be challenging to remove, so careful chromatography is essential.

  • Combine the product-containing fractions, concentrate, and verify the structure by spectroscopic methods.

Causality and Experimental Choices:

  • Reagents: DIAD is often preferred over DEAD as it is more stable and the resulting hydrazine byproduct can be easier to remove. PPh₃ acts as the oxygen acceptor in the redox process.[17]

  • Solvent: THF is a common solvent as it dissolves the reagents and is relatively unreactive under the reaction conditions.[17][19]

  • Order of Addition: Typically, the alcohol, nucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at low temperature to control the reaction rate and minimize side reactions.[17]

  • Workup: Purification can be complicated by the stoichiometric byproducts. Using polymer-supported PPh₃ or modified reagents can simplify the workup.[17]

ParameterCondition/ReagentRationale
Phosphine Triphenylphosphine (PPh₃)Standard, cost-effective reducing agent.
Azodicarboxylate DEAD, DIAD, DCADOxidizing agent; DIAD is often preferred for stability.[17]
Nucleophile pKa Generally < 13More acidic nucleophiles are more reactive and suppress side reactions.[17]
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction.
Buchwald-Hartwig C-O Coupling: A Modern Approach for Aryl Ethers

For the synthesis of aryl cyclobutyl ethers, particularly with electron-rich or sterically hindered systems where SNAr reactions are not feasible, the Buchwald-Hartwig C-O coupling offers a powerful alternative.[22] This palladium-catalyzed cross-coupling reaction has become a staple in modern organic synthesis for forming carbon-heteroatom bonds.[22][23][24]

Mechanistic Rationale

The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond of the drug scaffold.

  • Ligand Exchange/Alkoxide Binding: The cyclobutoxide binds to the palladium center.

  • Reductive Elimination: The aryl group and the cyclobutoxy group are eliminated from the palladium, forming the desired C-O bond and regenerating the Pd(0) catalyst.[22]

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed.[22][25][26]

dot graph Buchwald_Hartwig_CO_Coupling { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Nodes Scaffold_X [label="Scaffold-X\n(X = Br, I, OTf)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclobutanol_Base [label="Cyclobutanol + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd(0) Catalyst\n+ Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Scaffold-O-Cyclobutyl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Scaffold_X -> Product; Cyclobutanol_Base -> Product; Pd_Catalyst -> Product [label="Catalytic Cycle"]; }

Figure 3: Simplified representation of Buchwald-Hartwig C-O coupling.

Due to the complexity and proprietary nature of many catalyst systems, a detailed, universally applicable protocol is challenging. However, a general procedure would involve reacting the aryl halide scaffold with cyclobutanol in the presence of a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an inert solvent like toluene or dioxane, often at elevated temperatures.

Conclusion and Future Perspectives

The introduction of a cyclobutoxy moiety is a proven strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of drug candidates. The Williamson ether synthesis and the Mitsunobu reaction represent robust and versatile methods for achieving this transformation, each with its own distinct advantages regarding substrate scope and stereochemical control. For more challenging aryl ether syntheses, the Buchwald-Hartwig C-O coupling provides a powerful, modern alternative.

As the demand for molecules with greater three-dimensionality and improved pharmacokinetic profiles continues to grow, the strategic use of motifs like the cyclobutoxy group will undoubtedly play an increasingly important role in the design of next-generation therapeutics.[3] The protocols and principles outlined in these notes provide a solid foundation for the successful implementation of these valuable synthetic strategies in any drug discovery program.

References
  • Aggarwal, V. K., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(3), 634-639. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(17), 9145-9170. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Salaün, J., & Fadel, A. (1986). Cyclobutene. Organic Syntheses, 64, 50. [Link]

  • Kim, K., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 296. [Link]

  • Aggarwal, V. K., et al. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

  • van der Velden, J. L. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(51), e202201456. [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Krumpolc, M., & Rocek, J. (1977). Cyclobutanone. Organic Syntheses, 57, 31. [Link]

  • Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4949. [Link]

  • NROChemistry. Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Radboud Repository. (2020). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Chemistry Steps. (2025). The Mitsunobu Reaction. [Link]

  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanols. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • The Open Medicinal Chemistry Journal. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • RSC Publishing. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • American Chemical Society. (2022). Catalytic methods applicable to drug discovery and development. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Zhang, Y., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. Chemical Science. [Link]

  • University of Windsor. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • ResearchGate. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. [Link]

  • The Chemist. (2023). Two Novel Approaches to Make Ethers. YouTube. [Link]

  • Organic Chemistry Portal. Cyclic ether synthesis. [Link]

  • NIH. (2024). Organophotocatalyst Enabled Deoxycyclopropanation of Alcohols. PMC. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • ARPI. (2014). Pharmacokinetic drug-drug interaction and their implication in clinical management. [Link]

  • MDPI. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]

  • University of Illinois. (2002). ITERATIVE STRATEGIES FOR POLYCYCLIC ETHER SYNTHESIS. [Link]

  • ResearchGate. (2016). Catalytic Cyclopropanation Reactions. [Link]

  • NIH. (2016). Nanoporous Gold Catalyst for the Oxidative N-Dealkylation of Drug Molecules. [Link]

  • NIH. (2018). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

  • MSD Manual Professional Edition. Overview of Pharmacokinetics. [Link]

  • Open Access Journals. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peroxide Management for 2-Cyclobutoxyethan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] User Warning: 2-Cyclobutoxyethan-1-ol (CAS: 4446-24-0) is a glycol ether derivative. Like its structural analog 2-butoxyethanol, it is a Class B Peroxide Forme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Warning: 2-Cyclobutoxyethan-1-ol (CAS: 4446-24-0) is a glycol ether derivative. Like its structural analog 2-butoxyethanol, it is a Class B Peroxide Former (Hazard on Concentration).

The molecule poses a unique dual-threat:

  • Ether Linkage: The oxygen atom activates the adjacent

    
    -carbons on the cyclobutane ring and the ethyl chain, facilitating radical abstraction and hydroperoxide (
    
    
    
    ) formation.
  • Cyclobutane Strain: The ring strain (~26 kcal/mol) can make radical intermediates more reactive than linear analogs.

Critical Constraint: Unlike simple ethers (e.g., Diethyl Ether), this compound contains a primary hydroxyl group (


), making it polar and likely water-miscible. Standard aqueous washes (e.g., Ferrous Sulfate) are therefore NOT recommended  as the primary method, as they will lead to significant product loss or difficult emulsions.

Module 1: Detection (The Triage Phase)

Before attempting removal, you must quantify the risk. Do not distill or concentrate this solvent without testing.[1][2][3][4][5][6][7]

Recommended Testing Protocols
MethodSensitivityRecommended ForPros/Cons
Quantofix® Peroxide 100 1–100 mg/L (ppm)Routine Screening Pro: Semi-quantitative, fast (15s), no reagents needed.Con: Upper limit is 100 ppm.
Starch-Iodide Paper QualitativeQuick Pass/FailPro: Cheap.Con: Subjective color change; often fails to detect dialkyl peroxides; false negatives common in dry solvents.
Titanium(IV) Sulfate QuantitativeHigh-PrecisionPro: Accurate spectroscopy (

410 nm).Con: Requires reagent prep; corrosive.
Decision Logic (Workflow)

Use the following logic to determine your course of action based on peroxide concentration (


).

PeroxideDecisionTree Start Test Peroxide Level ([P]) Level1 [P] < 10 ppm Start->Level1 Level2 10 ppm < [P] < 100 ppm Start->Level2 Level3 [P] > 100 ppm Start->Level3 Action1 Safe to Use (Proceed to Experiment) Level1->Action1 Low Risk Action2 REQUIRED: Removal (Protocol A: Alumina) Level2->Action2 Moderate Risk Action3 CRITICAL HAZARD Do NOT Distill. Contact EHS for Disposal. Level3->Action3 High Risk

Figure 1: Decision matrix for handling peroxide-contaminated 2-Cyclobutoxyethan-1-ol.

Module 2: Removal Protocol (The Treatment)[13]

Protocol A: Activated Alumina Adsorption (The Gold Standard)

Why this method? Since 2-Cyclobutoxyethan-1-ol is polar/alcohol-functionalized, using activated alumina is superior to aqueous washes. Alumina selectively adsorbs polar hydroperoxides via hydrogen bonding and surface defect interactions while allowing the organic alcohol to pass through (though some loss due to adsorption is expected).

Prerequisites:

  • Stationary Phase: Activated Alumina (Neutral or Basic), Brockmann Grade I.

  • Column: Glass chromatography column with a coarse frit or glass wool plug.

  • Capacity: ~20 g of Alumina can clean ~100 mL of solvent (depending on contamination level).

Step-by-Step Procedure:
  • Activation (Optional but Recommended): If the alumina has been sitting open, heat it to 200°C for 2 hours to reactivate. Cool in a desiccator.

  • Packing:

    • Clamp the glass column vertically.

    • Add a small plug of glass wool (if no frit).

    • Pour the dry Activated Alumina to form a bed height of roughly 5–10 cm.

    • Note: Do not wet-pack with water. You want to maintain anhydrous conditions.

  • Filtration:

    • Slowly pour the 2-Cyclobutoxyethan-1-ol onto the column.

    • Allow it to percolate through by gravity. Do not apply strong vacuum, as this may evaporate the solvent or cause channeling.

    • Collect the eluent in a clean, dry, amber glass flask.

  • The "Forerun" Sacrifice:

    • Discard the first 5% of the eluent. This fraction often contains moisture displaced from the alumina or other impurities.

  • Re-Testing:

    • Test the collected eluent immediately with a Quantofix strip.

    • Target: < 5 ppm.

    • If > 5 ppm, repeat the process with fresh alumina.

Experimental Workflow Diagram

AluminaProcess Raw Contaminated Solvent Column Alumina Bed (Adsorption) Raw->Column Gravity Flow Waste Peroxides (Trapped) Column->Waste Retained Clean Purified 2-Cyclobutoxyethan-1-ol Column->Clean Elution

Figure 2: Flow of solvent through activated alumina matrix.[8] Peroxides are retained on the polar surface.

Module 3: Storage & Prevention (Prophylaxis)

Once cleaned, the solvent immediately begins to re-peroxidize.

  • Inhibitors: If your application permits, add BHT (Butylated hydroxytoluene) at 100 ppm. BHT acts as a radical scavenger, terminating the chain reaction.

  • Headspace Management: Store under an inert atmosphere (Argon or Nitrogen).[6] Oxygen is the reactant; removing it stops the formation.

  • Container: Use Amber glass or metal cans to block UV light (which catalyzes the radical initiation step).

  • Labeling: clearly mark the bottle with:

    • Date Received

    • Date Opened

    • Date Last Tested

Troubleshooting & FAQ

Q1: Can I use the Ferrous Sulfate (FeSO₄) wash method? A: Not recommended. 2-Cyclobutoxyethan-1-ol contains a hydroxyl group, making it significantly water-soluble. Washing with aqueous FeSO₄ will result in the solvent dissolving into the aqueous phase, creating a difficult-to-separate mixture and yield loss. Stick to solid-phase adsorption (Alumina).

Q2: I need to distill this compound. What are the safety rules? A:

  • Test First: Never distill if peroxides are > 10 ppm. Clean it first.

  • Add Oil: Add high-boiling mineral oil (Paraffin oil) to the distillation pot. This prevents the pot from going dry.[2][5]

  • The "10% Rule": Never distill to dryness. Leave at least 10-20% of the volume in the pot. Peroxides concentrate in the residue and will explode if heated dry.

  • Shielding: Use a blast shield.

Q3: The Alumina column didn't remove all peroxides. Why? A: The alumina might be "spent" (saturated with water from the air). Reactivate it by heating or use a larger ratio of Alumina to Solvent (Try 1:3 mass ratio).

Q4: Can I use Molecular Sieves (4Å) to remove peroxides? A: No. Molecular sieves are excellent for removing water, but they do not effectively remove or destroy peroxides. They can be used after alumina treatment to dry the solvent.

References

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][2] [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][9][3][10][4][5][6][7][8][11] Chemical Health and Safety, 8(5), 12-22.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Peroxide-Forming Chemicals. [Link]

Sources

Optimization

Technical Support Center: Purifying 2-Cyclobutoxyethanol via Vacuum Distillation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-cyclobutoxyethanol. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-cyclobutoxyethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize vacuum distillation to achieve high-purity 2-cyclobutoxyethanol for their experimental and developmental workflows. As an ether, 2-cyclobutoxyethanol presents specific challenges and safety considerations during purification, which this guide aims to address comprehensively.

The purification of 2-cyclobutoxyethanol is critical, as impurities can significantly impact the kinetics, yield, and selectivity of subsequent reactions. Vacuum distillation is the method of choice for this compound due to its relatively high atmospheric boiling point, which could lead to thermal degradation if distilled at ambient pressure.[1] By reducing the system's pressure, the boiling point is lowered, allowing for efficient separation from non-volatile impurities and other contaminants while preserving the molecule's integrity.[2]

This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Physical and Chemical Properties of 2-Cyclobutoxyethanol

A foundational understanding of the physical properties of 2-cyclobutoxyethanol is essential for designing an effective purification strategy. While experimental data for this specific compound is limited, we can use predicted values and data from analogous structures, such as 2-butoxyethanol, to inform our process.

PropertyValue / InformationSource / Rationale
Molecular Formula C₆H₁₂O₂ChemicalBook[3]
Molecular Weight 116.16 g/mol ChemicalBook[3]
Predicted Boiling Point (Atmospheric) 187.6 ± 8.0 °C (at 760 mmHg)ChemicalBook[3]
Estimated Boiling Point (100 mmHg) ~125 °CClausius-Clapeyron Estimation[4][5]
Estimated Boiling Point (10 mmHg) ~75 °CClausius-Clapeyron Estimation[6][4][5]
Estimated Boiling Point (1 mmHg) ~30 °CClausius-Clapeyron Estimation[6][4][5]
Predicted Density 1.02 ± 0.1 g/cm³ChemicalBook[3]
Key Hazard Potential for explosive peroxide formation upon storage and exposure to air.[7][8][9]General property of ethers.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of 2-cyclobutoxyethanol in a direct question-and-answer format.

Question: My vacuum level is unstable or I can't reach the target pressure. What's wrong?

An unstable or poor vacuum is one of the most frequent problems in vacuum distillation and directly impacts distillation temperature and efficiency.[10] The issue can almost always be traced to a leak in the system or a problem with the vacuum source.

Systematic Troubleshooting Steps:

  • Isolate the Pump: Disconnect the vacuum pump from the distillation apparatus and connect it directly to a vacuum gauge (e.g., a McLeod or Pirani gauge). If the pump cannot achieve its specified ultimate pressure, the issue lies with the pump itself. Check the pump oil (level, color, and clarity), gas ballast setting, and for internal wear. Contaminated oil is a very common cause of poor performance.[6]

  • Inspect Glassware and Joints: Carefully examine all glassware for hairline cracks or star cracks, especially around stress points like the neck of the flasks. Ensure all ground glass joints are clean, properly greased with a suitable vacuum grease, and securely clamped. Misaligned or improperly sealed joints are a primary source of leaks.[10]

  • Check Tubing and Connections: Ensure all vacuum tubing is rated for vacuum service and is not cracked, perished, or collapsed. Secure all hose connections with appropriate clamps. Perform a "wiggle test" by gently moving hoses and connections to see if it affects the vacuum reading, which can indicate a poor seal.[10]

  • Perform a Leak-Up Test: Once the system is evacuated, close the valve to the vacuum pump to isolate the system. Monitor the pressure gauge. A rapid rise in pressure indicates a significant leak. A well-sealed system should see the pressure rise by less than 1 millitorr per second.[10]

  • Identify Virtual Leaks: If the system holds a vacuum when cold and empty but fails during distillation, you may have a "virtual leak." This occurs when trapped solvents or moisture in the crude material or on the internal surfaces of the apparatus evaporate under vacuum, increasing the system pressure.[10] Ensure your starting material and apparatus are thoroughly dry.

Question: My distillation is characterized by violent bumping and foaming. How can I prevent this?

Bumping is the sudden, violent boiling of a superheated liquid. It occurs when the liquid is heated above its boiling point without forming vapor bubbles. Foaming is caused by the presence of surfactants or high-viscosity components in the mixture. Both phenomena can lead to significant product loss and contamination of the distillation apparatus.[7][8]

Solutions:

  • Ensure Smooth Boiling: The most effective way to prevent bumping is to provide nucleation sites for bubbles to form smoothly.

    • Boiling Chips/Stones: Add fresh, porous boiling chips to the distillation flask before applying vacuum. Never add boiling chips to a hot or near-boiling liquid, as this can trigger violent bumping. Note that standard boiling chips can be less effective under high vacuum as the trapped air is quickly removed.[11] Special anti-bumping granules designed for vacuum distillation are available.

    • Magnetic Stirring: Vigorous stirring with a magnetic stir bar creates a vortex and disrupts the formation of large thermal gradients, promoting smooth boiling. This is often the most reliable method.

    • Capillary Ebulliator: A fine glass capillary tube inserted into the flask that allows a slow, steady stream of inert gas (like nitrogen or argon) to be bled into the system provides a continuous stream of nucleation sites.[9] This is highly effective for high-vacuum distillations.

  • Control Heating and Vacuum Application:

    • Apply vacuum gradually while monitoring the liquid.[3][7]

    • Heat the distillation flask slowly and evenly using a heating mantle with a stirrer and a layer of sand or a non-flammable heating fluid to ensure uniform temperature distribution. Do not start with a high temperature.[8]

  • Manage Foaming:

    • If foaming occurs, temporarily reduce the vacuum by opening the stopcock to introduce a small amount of air or inert gas, which will break the foam.[7][8]

    • Use a larger distillation flask (no more than half full) to provide ample headspace for any foam that does form.[7]

    • In persistent cases, a small amount of a high-boiling, inert anti-foaming agent can be added, but this may contaminate the final product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common vacuum distillation issues.

Distillation_Troubleshooting start Distillation Problem issue_vacuum Poor or Unstable Vacuum Inability to reach target pressure start->issue_vacuum issue_boiling Bumping or Foaming Uncontrolled, violent boiling start->issue_boiling issue_yield Low or No Yield Product not distilling over at expected T/P start->issue_yield issue_purity Product Discoloration or Impurity Distillate is dark, cloudy, or contains contaminants start->issue_purity vac_check_pump Isolate & Test Pump issue_vacuum:f1->vac_check_pump boil_check_nucleation Check Nucleation Method issue_boiling:f1->boil_check_nucleation boil_check_heating Review Heating Rate & Method issue_boiling:f1->boil_check_heating yield_check_params Verify T & P vs. Expected BP issue_yield:f1->yield_check_params yield_check_setup Check Condenser & Insulation issue_yield:f1->yield_check_setup purity_check_decomp Assess for Thermal Decomposition issue_purity:f1->purity_check_decomp purity_check_carryover Check for Carryover issue_purity:f1->purity_check_carryover vac_check_seals Inspect Joints, Clamps, & Tubing vac_check_pump->vac_check_seals Passes vac_pump_fail Pump Issue: Check oil, gas ballast, or service pump. vac_check_pump->vac_pump_fail Fails vac_leak_found Leak Found: Clean/regrease joints, replace tubing, tighten clamps. vac_check_seals->vac_leak_found Leak Found vac_no_leak No Obvious Leaks: Check for virtual leaks (moisture/solvent). Dry system thoroughly. vac_check_seals->vac_no_leak No Leak Found boil_nucleation_fix Add fresh boiling chips (before heating!), use magnetic stirring, or install an ebulliator. boil_check_nucleation->boil_nucleation_fix boil_heating_fix Reduce heating rate. Ensure even heating with a mantle/bath. Apply vacuum slowly. boil_check_heating->boil_heating_fix yield_params_fix Incorrect T/P: Adjust heat or improve vacuum. Check for leaks. yield_check_params->yield_params_fix yield_setup_fix Ensure adequate coolant flow in condenser. Insulate distillation head/column to prevent premature condensation. yield_check_setup->yield_setup_fix purity_decomp_fix Decomposition: Lower distillation temperature by improving vacuum. Ensure flask is not overheated. purity_check_decomp->purity_decomp_fix purity_carryover_fix Carryover from bumping/foaming: Improve boiling method (see above). Use a fractionating column or bump trap. purity_check_carryover->purity_carryover_fix

Caption: Troubleshooting workflow for vacuum distillation.

Frequently Asked Questions (FAQs)

Question: What is the scientific basis for vacuum distillation?

Vacuum distillation operates on the principle of the Clausius-Clapeyron relation, which describes the relationship between a liquid's vapor pressure and its temperature.[4][12] The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By using a vacuum pump to reduce the pressure inside the distillation apparatus, we lower the pressure the liquid needs to overcome to boil.[2] Consequently, the boiling point is significantly reduced. This is crucial for high-boiling point compounds like 2-cyclobutoxyethanol, as it allows for distillation at temperatures low enough to prevent thermal decomposition.[1]

Question: What are the critical safety precautions for distilling 2-cyclobutoxyethanol?

Handling 2-cyclobutoxyethanol requires adherence to strict safety protocols, primarily due to hazards common to the ether chemical class.

  • Peroxide Formation: This is the most severe hazard. Ethers, including 2-cyclobutoxyethanol, can react with atmospheric oxygen over time to form highly explosive peroxide crystals.[7][10][9]

    • NEVER distill a sample of an ether without first testing for the presence of peroxides. This can be done with commercially available test strips or by adding the sample to an acidified potassium iodide (KI) solution; a yellow-brown color indicates the presence of peroxides.[7]

    • NEVER distill to dryness. Always leave a small amount of liquid in the distillation flask. Concentrating peroxides in the residue can lead to a violent explosion.[8]

    • Store 2-cyclobutoxyethanol in tightly sealed, opaque containers, away from light and heat, and date the container upon opening.[8][10][13] Consider purging the headspace with an inert gas like nitrogen or argon for long-term storage.[10]

  • Implosion Hazard: All glassware used for vacuum operations must be free of cracks, scratches, or defects that could cause it to fail under vacuum. It is strongly recommended to use a safety shield or conduct the distillation in a fume hood with the sash lowered to protect the user from flying glass in case of an implosion.

  • Standard Chemical Safety: Wear appropriate personal protective equipment (PPE), including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves. Conduct the entire procedure within a certified chemical fume hood to avoid inhalation of vapors.

Question: How do I choose the right vacuum pump and gauge?

The choice of pump depends on the target vacuum level, which in turn determines the distillation temperature.

  • For moderate vacuum (1-100 mmHg): A standard rotary vane oil pump or a water aspirator (for pressures >20 mmHg) is often sufficient. Oil-free diaphragm pumps are an excellent, low-maintenance alternative in the 5-50 mmHg range.

  • For high vacuum (<1 mmHg): A two-stage rotary vane pump is necessary. For very deep vacuums, a diffusion pump backed by a mechanical pump may be required, though this is rarely necessary for this type of purification.

  • Vacuum Gauge: A simple manometer can be used for rough vacuum. For more precise control and diagnosis of leaks, a digital Pirani or thermocouple gauge is recommended. A McLeod gauge provides very accurate readings but is more fragile and manually operated.

Question: Can 2-cyclobutoxyethanol form an azeotrope?

Experimental Protocol: Vacuum Distillation of 2-Cyclobutoxyethanol

This protocol provides a detailed, step-by-step methodology for the purification process.

1. Pre-Distillation Preparation & Safety Check: a. Test for Peroxides: Before proceeding, test an aliquot of the crude 2-cyclobutoxyethanol for peroxides. If peroxides are detected, they must be quenched (e.g., by washing with a fresh ferrous sulfate solution) before distillation. b. Glassware Inspection: Thoroughly inspect all glassware (round-bottom flasks, distillation head, condenser, receiving flask) for any defects. Ensure all components are clean and completely dry. c. Apparatus Assembly: i. Place a correctly sized magnetic stir bar or fresh boiling chips into the distillation flask. ii. Mount the distillation flask in a heating mantle placed on a magnetic stirrer. Do not fill the flask more than two-thirds full. iii. Connect the distillation head. A short, insulated fractionating column (e.g., a Vigreux column) can be placed between the flask and the head to improve separation efficiency. iv. Place a thermometer or temperature probe so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature. v. Attach the condenser and ensure the cooling water flows from the bottom inlet to the top outlet. vi. Attach the vacuum adapter and the receiving flask(s). Using a "cow" or "pig" type adapter allows for the collection of multiple fractions without breaking the vacuum. vii. Securely clamp all components. Use Keck clips on joints where appropriate but do not rely on them as the sole means of support. viii. Connect the vacuum adapter to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The cold trap protects the pump from corrosive vapors.

2. The Distillation Process: a. Turn on the magnetic stirrer to a moderate speed. b. Turn on the cooling water to the condenser. c. Slowly and carefully apply the vacuum. The crude material may bubble as dissolved gases and volatile impurities are removed. d. Once the target vacuum is stable, begin to heat the distillation flask slowly. e. Monitor the temperature in the distillation head. A "forerun" fraction, consisting of lower-boiling impurities, may distill first. Collect this in a separate receiving flask. f. When the vapor temperature stabilizes at the expected boiling point of 2-cyclobutoxyethanol at your operating pressure, switch to a clean receiving flask to collect the main product fraction. g. Maintain a slow, steady distillation rate (typically 1-2 drops per second). If the distillation rate is too fast, separation efficiency will decrease. Adjust the heating mantle to control the rate. h. Continue collecting the main fraction as long as the head temperature remains constant. A sharp drop or rise in temperature indicates the main fraction is finished. i. Crucially, stop the distillation before the distilling flask goes to dryness.

3. Post-Distillation Shutdown: a. Turn off and lower the heating mantle. Allow the system to cool under vacuum. b. Once the flask is cool to the touch, slowly and carefully vent the system by opening a stopcock, preferably bleeding in an inert gas like nitrogen. c. Once the system is at atmospheric pressure, turn off the vacuum pump. d. Disassemble the apparatus, weigh your purified product, and transfer it to a clean, dry, appropriately labeled storage container.

References

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE.[Link]

  • Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety.[Link]

  • Peroxide Formation. University of Maryland Department of Chemistry and Biochemistry.[Link]

  • Ethers Health & Safety. University of St Andrews Health and Safety Department.[Link]

  • Peroxide Forming Chemicals. University of Louisville Department of Environmental Health and Safety.[Link]

  • Which ether is most apt to form a peroxide? Study Prep in Pearson+.[Link]

  • Diethyl Ether Standard Operating Procedure. Purdue University Environmental Health and Safety.[Link]

  • Use of Ether. University of Maryland, Baltimore Environment, Health & Safety.[Link]

  • Diethyl Ether - Standard Operating Procedure. UC Santa Barbara, Environmental Health & Safety.[Link]

  • Safety Data Sheet: diethyl ether. Chemos GmbH & Co.KG.[Link]

  • Which equation is used to calculate the boiling point under vacuum distillation? Quora.[Link]

  • Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. National Center for Biotechnology Information (NCBI).[Link]

  • Clausius–Clapeyron relation. Wikipedia.[Link]

  • The Clausius-Clapeyron Equation. Purdue University Department of Chemistry.[Link]

  • Clausius-Clapeyron Equation. ChemTalk.[Link]

  • Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate. National Center for Biotechnology Information (NCBI).[Link]

  • Clausius-Clapeyron Equation. Chemistry LibreTexts.[Link]

  • 2-Butoxyethanol. Wikipedia.[Link]

  • 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411. PubChem.[Link]

  • 2-Butanol. NIST Chemistry WebBook.[Link]

  • Azeotrope. Wikipedia.[Link]

  • Vacuum Distillation. Busch Vacuum Solutions.[Link]

Sources

Troubleshooting

Technical Support Center: Cyclobutane Stability in Acidic Conditions

Topic: Stability of Cyclobutane Ring in Acidic Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: TSC-CYC-004 Version: 2.1 (Current) Executive Summary & Core Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Cyclobutane Ring in Acidic Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: TSC-CYC-004 Version: 2.1 (Current)

Executive Summary & Core Chemical Principles

Welcome to the Cyclobutane Technical Support Hub. If you are designing a drug candidate or intermediate containing a cyclobutane ring, you are likely using it as a bioisostere or for conformational restriction . While cyclobutane (


 kcal/mol) is kinetically more stable than cyclopropane (

kcal/mol), it remains a high-energy scaffold.

The Central Dogma of Cyclobutane Acid Stability: The cyclobutane ring itself is generally stable to Brønsted acids (e.g., TFA, HCl) unless a mechanism exists to generate a carbocation adjacent to or on the ring .

  • Safe: Protonation of basic sites (amines, pyridines) away from the ring.

  • Critical Risk: Generation of a carbocation at the

    
    -position (cyclobutyl cation) or 
    
    
    
    -position (cyclopropylcarbinyl cation mimic).
The "Winstein" Danger Zone

The instability of cyclobutane in acid is almost exclusively driven by the formation of "non-classical" carbocations. If your acidic condition generates a cation adjacent to the ring, the system enters a rapid equilibrium known as the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl triad .

G Cyclobutyl Cyclobutyl Cation (Ring Strain) NonClassical Non-Classical Bicyclobutonium Ion (Transition State/Intermediate) Cyclobutyl->NonClassical Ring Expansion/Contraction Homoallyl Homoallyl Cation (Ring Open Product) NonClassical->Homoallyl Solvent Trap

Figure 1: Mechanism of acid-catalyzed failure. Once the cyclobutyl cation forms, it rapidly equilibrates via a non-classical intermediate, often leading to irreversible ring opening (Homoallyl product).

Diagnostic Module: Is My Reaction Safe?

Before proceeding with your experiment, use this decision matrix to evaluate the risk of ring decomposition.

DecisionTree Start START: Acidic Condition Proposed Q1 Does the reaction generate a Carbocation directly on the ring? Start->Q1 Risk1 HIGH RISK: Rearrangement Likely Q1->Risk1 Yes (e.g., alkene protonation) Q2 Is there a Leaving Group (OH, OTs, Hal) adjacent to the ring? Q1->Q2 No Q2->Risk1 Yes (Solvolysis Risk) Q3 Are there Electron Withdrawing Groups (EWG) on the ring? Q2->Q3 No Safe SAFE: Proceed with standard protocol Q3->Safe Yes (e.g., -CO2R, -NH3+) Monitor MONITOR: Use Low Temp & Non-Nucleophilic Acid Q3->Monitor No (Alkyl substituted)

Figure 2: Risk Assessment Flowchart for Cyclobutane Acid Stability.

Troubleshooting Common Failures

Issue 1: Ring Opening during Deprotection (Boc/Cbz)

Symptom: Loss of product mass; appearance of olefinic signals in NMR (homoallyl species). Cause: While standard Boc removal (TFA/DCM) is usually safe, the presence of electron-donating groups (EDGs) on the ring can stabilize the transition state for ring opening. The Fix:

  • Switch to HCl/Dioxane: Anhydrous conditions prevent the water-assisted nucleophilic attack that often finalizes the ring opening.

  • Add Scavengers: Add Triethylsilane (TES) or Thioanisole. These trap the t-butyl cation, preventing it from alkylating the sensitive ring or initiating complex cation cascades.

Issue 2: Isomerization (Cis Trans)

Symptom: Change in diastereomeric ratio (dr) after acidic workup. Cause: Reversible protonation of a substituent (e.g., a ketone or ester enolization) allows the ring to "relax" to a thermodynamic minimum. The Fix:

  • Avoid heating during acidic workup.

  • Perform Kinetic Quench : Pour the reaction mixture into a pre-cooled (

    
    C) saturated NaHCO
    
    
    
    solution rapidly to neutralize before the system can equilibrate.
Issue 3: Friedel-Crafts Alkylation Failure

Symptom: Attempting to attach an aromatic ring to a cyclobutyl chloride/tosylate results in a linear chain product. Cause: The Lewis Acid (AlCl


, BF

) generates the cyclobutyl cation, which rearranges faster than the aromatic ring can attack. The Fix:
  • This reaction is mechanistically flawed. Do not attempt direct Friedel-Crafts with cyclobutyl electrophiles.

  • Alternative: Build the cyclobutane after the aryl attachment (e.g., [2+2] photocycloaddition) or use cross-coupling (Suzuki/Negishi) on a cyclobutyl halide (which proceeds via Pd/Ni cycle, avoiding the cation).

Validated Experimental Protocols

Protocol A: Safe Boc-Deprotection of Cyclobutane Amino Acids

Context: 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives.

Mechanism: The ammonium group formed upon deprotection is Electron Withdrawing (EWG), which protects the ring from opening by destabilizing any potential adjacent cation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of N-Boc-cyclobutane substrate in DCM (0.1 M concentration).

  • Temperature Control: Cool solution to

    
    C.
    
  • Acid Addition: Add TFA (10-20 equiv) dropwise.

    • Note: If the substrate contains acid-sensitive alkenes elsewhere, use 4M HCl in Dioxane instead.

  • Reaction: Stir at

    
    C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
    
    • Critical Check: Look for the

      
       peak (loss of Boc).
      
  • Workup (Crucial):

    • Do NOT heat to remove TFA.

    • Co-evaporate with Toluene (

      
      ) on a rotary evaporator at 
      
      
      
      C to azeotrope off TFA.
    • Isolate as the TFA salt or HCl salt.

Protocol B: "Soft" Deprotection for High-Risk Substrates

Context: Cyclobutanes with electron-donating substituents (e.g., alkoxy, alkyl).

Reagents: TMSOTf (Trimethylsilyl triflate), 2,6-Lutidine. Procedure:

  • Dissolve substrate in DCM at

    
    C.
    
  • Add 2,6-Lutidine (1.5 equiv).

  • Add TMSOTf (1.1 equiv) dropwise.

  • Mechanism: Silyl group activates the Boc carbonyl (Lewis Acid) rather than protonating it, allowing cleavage under milder conditions without generating a high concentration of free protons.

  • Quench with Methanol.

Comparative Stability Data

Substrate TypeReaction ConditionStabilityResult
Simple Cyclobutane 6N HCl, Reflux, 12hHigh Stable (No opening)
Cyclobutanone H

SO

(conc)
Low Rearranges to Lactone (Baeyer-Villiger type)
Cyclobutyl Carbinol HBr (aq)Zero Ring Expansion to Cyclopentyl bromide
1-Amino-1-Carboxy 6N HCl, 110°CHigh Stable (ACBC synthesis standard)
Cyclobutene Dilute AcidVery Low Rapid polymerization/opening

FAQ: Frequently Asked Questions

Q: Can I use Lewis Acids (BF


, TiCl

) with cyclobutanes?
A: Only if you are not generating a cation on the ring. Lewis acids are safe for coordinating to distal ketones or esters. However, if they coordinate to a leaving group on the ring, rearrangement is instantaneous.

Q: Why is my cyclobutane amino acid stable in HCl, but my cyclobutyl-alcohol decomposed? A: This is the Substituent Effect . In the amino acid, the protonated amine (


) and carboxylic acid are strong Electron Withdrawing Groups. They pull electron density away from the ring bonds, making it harder to break them (destabilizing the transition state). The alcohol, upon protonation (

), becomes a leaving group that invites cation formation and subsequent rearrangement.

Q: Is cyclobutane more stable than cyclopropane in acid? A: Yes. Cyclopropane (


 bond angles) has significantly higher "Banana Bond" character and protonates easily to form edge-protonated species. Cyclobutane (

angles, puckered) has less

-character in its C-C bonds and resists direct protonation of the C-C bond much better.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Olah, G. A., et al. (1985). "Stable Carbocations. Part 268. The Cyclobutyl Cation." Journal of the American Chemical Society, 107(24), 7097–7105. Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives."[1] Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Nam, J., et al. (2004). "Stereoselective Synthesis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives." Organic Letters, 6(13), 2173–2176. (Demonstrates stability of ACBC in acidic hydrolysis steps). Link

  • Winstein, S., et al. (1959). "The Cyclopropylcarbinyl Rearrangement." Journal of the American Chemical Society, 81(24), 6523–6524. Link

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 2-Cyclobutoxyethan-1-ol

[1] Topic: Optimization of 2-Cyclobutoxyethan-1-ol Synthesis Document ID: TSC-SYNT-CYC-042 Last Updated: February 15, 2026 Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary Synthesizing 2-Cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimization of 2-Cyclobutoxyethan-1-ol Synthesis Document ID: TSC-SYNT-CYC-042 Last Updated: February 15, 2026 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Synthesizing 2-Cyclobutoxyethan-1-ol (Cyclobutyl-O-CH₂-CH₂-OH) presents a unique set of challenges due to the specific reactivity of the cyclobutane ring and the bifunctional nature of the reagents.

Users typically encounter low yields (<20%) due to two primary pitfalls:

  • The "Naked" Williamson Trap: Attempting to react cyclobutanol directly with 2-haloethanols using strong bases (NaH) leads to rapid self-polymerization of the electrophile (via epoxide intermediates) rather than ether formation.[1]

  • Elimination vs. Substitution: The secondary nature of cyclobutanol makes it a sluggish nucleophile, often outcompeted by elimination reactions if alkyl halides are used.[1]

This guide provides an optimized protocol using Ethylene Carbonate (EC) as a hydroxyethylating agent—a method superior in safety and yield to traditional Williamson ether synthesis for this specific target.[1]

Module 1: Critical Decision Matrix

Before proceeding, verify your synthetic route against this logic flow to ensure you are not using a "dead-end" pathway.

SynthesisDecisionTree Start Start: Select Reagents RouteA Route A: Cyclobutanol + 2-Haloethanol + NaH Start->RouteA Common Error RouteB Route B: Cyclobutanol + Ethylene Oxide (EO) Start->RouteB Industrial RouteC Route C: Cyclobutanol + Ethylene Carbonate (EC) Start->RouteC Recommended ResultA FAILURE: NaH deprotonates 2-Haloethanol first. Forms Epoxide -> Polymer. RouteA->ResultA ResultB HIGH RISK: Gaseous EO is toxic/explosive. Hard to control stoichiometry. RouteB->ResultB ResultC OPTIMIZED: Liquid reagents. High Atom Economy. No strong base required. RouteC->ResultC

Figure 1: Synthetic Route Evaluation. Route A is the most common cause of support tickets regarding low yield.

Module 2: Optimized Protocol (Ethylene Carbonate Route)

This method utilizes the ring-opening of ethylene carbonate by the cyclobutanol nucleophile. It avoids the use of hazardous sodium hydride (NaH) and gaseous ethylene oxide.[1]

Mechanism

The reaction proceeds via nucleophilic attack of the alcohol on the carbonyl of ethylene carbonate, followed by decarboxylation (loss of CO₂).

Reagents & Equipment
  • Substrate: Cyclobutanol (1.0 equiv)

  • Reagent: Ethylene Carbonate (1.2 equiv)[1]

  • Catalyst: Potassium Carbonate (K₂CO₃, 0.1 equiv) OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.05 equiv for faster rates).[1]

  • Solvent: Neat (solvent-free) is preferred; Toluene if solvation is needed.[1]

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N₂) inlet.[1]

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine Cyclobutanol (e.g., 50 mmol) and Ethylene Carbonate (60 mmol).

  • Catalyst Addition: Add anhydrous K₂CO₃ (5 mmol).

    • Note: If the mixture is solid at room temperature, gently warm until molten.

  • Reaction: Heat the mixture to 140–150°C under a slow stream of Nitrogen.

    • Why? Decarboxylation is driven by heat.[1] You will observe gas evolution (CO₂).[1]

    • Caution: Do not exceed 160°C to prevent thermal ring-opening of the cyclobutane moiety (though stable up to ~400°C, lower temps preserve purity).[1]

  • Monitoring: Monitor by TLC or GC-MS. The reaction is typically complete in 4–6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Wash with water (to remove unreacted ethylene carbonate and catalyst).[1]

    • Dry organic layer over MgSO₄ and concentrate.[1]

  • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Target: 2-Cyclobutoxyethan-1-ol (Expected bp: ~80–90°C at 10 mmHg).[1]

Module 3: Troubleshooting the Williamson Route

If you must use the Williamson Ether Synthesis (e.g., due to reagent availability), you cannot use 2-bromoethanol directly.[1] You must use a Protected Electrophile .[1]

The Fix: Use 2-(2-bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol) .[1]

Protocol Adjustment
  • Protection: React 2-bromoethanol with DHP (dihydropyran) + acid cat. to form the THP ether.[1]

  • Alkylation:

    • Suspend NaH (1.2 equiv, 60% in oil) in dry THF (Not DMF—see Safety Note).

    • Add Cyclobutanol dropwise at 0°C. Stir 30 min to form the alkoxide.

    • Add THP-protected bromoethanol (1.1 equiv).[1]

    • Reflux for 12–18 hours.[1]

  • Deprotection: Treat the crude intermediate with catalytic p-TsOH in Methanol to remove the THP group.[1]

Module 4: Safety & Hazards (Critical)

NaH + DMF Explosion Risk

WARNING: If using the Williamson route, do not mix Sodium Hydride (NaH) with Dimethylformamide (DMF) or Dimethylacetamide (DMAc) at elevated temperatures (>50°C).[1]

  • The Hazard: This combination can undergo a runaway exothermic decomposition, leading to explosion.[1]

  • The Alternative: Use THF (tetrahydrofuran) or Toluene .[1] If a polar solvent is required, use NMP (N-methyl-2-pyrrolidone) with extreme caution, or switch to the Ethylene Carbonate method (Module 2).[1]

FAQ: Frequently Asked Questions

Q1: I see a large peak in my GC-MS with M+ = 72. What is it?

  • Answer: This is likely Cyclobutanone .[1]

  • Cause: If you used NaH/DMF or excessive heat, you may have oxidized the alcohol or caused a hydride transfer side reaction.[1] Ensure your inert atmosphere is rigorous.[1]

Q2: My yield is low (<30%) using the Ethylene Carbonate method.

  • Answer: The decarboxylation step requires significant energy.[1]

  • Fix: Ensure your oil bath is actually reaching 145°C. If using K₂CO₃, switch to DBU (a soluble organic base) or add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst to improve kinetics.[1]

Q3: Can I use 2-Chloroethanol instead of Ethylene Carbonate?

  • Answer: Only if you use Phase Transfer Catalysis (50% NaOH + TBAB).[1] However, 2-chloroethanol is highly toxic and prone to forming ethylene oxide in situ, which can polymerize.[1] The Carbonate route is cleaner.[1]

Q4: Is the cyclobutane ring stable at 150°C?

  • Answer: Yes. The thermal ring-opening of cyclobutane to ethylene typically requires temperatures >400°C. However, the ring is sensitive to strong acids . Avoid acidic workups; use neutral or slightly basic washes.[1]

Data Summary: Method Comparison

ParameterDirect Williamson (NaH + Bromoethanol)Protected Williamson (NaH + THP-Br-EtOH)Ethylene Carbonate (Rec.[1] Method)
Yield < 10% (Polymerization)60–75%75–90%
Atom Economy LowLow (Protection steps)High
Safety Profile High Risk (NaH/DMF)Moderate (NaH handling)Excellent (No NaH)
Purification Difficult (Complex mix)Moderate (Deprotection needed)Easy (Distillation)

References

  • Clements, J. H. (2003).[1] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1]

  • Yang, H., et al. (2019).[1] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[1][3] Organic Process Research & Development, 23(10), 2210–2217.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [1]

  • Shaikh, A. A., & Sivaram, S. (1996).[1] Organic Carbonates. Chemical Reviews, 96(3), 951–976.[1]

Sources

Troubleshooting

Handling hygroscopic nature of 2-Cyclobutoxyethanol

Welcome to the dedicated technical support guide for 2-Cyclobutoxyethanol. As a valued member of the scientific community, your experimental success is our priority. This resource is designed to provide you with expert i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Cyclobutoxyethanol. As a valued member of the scientific community, your experimental success is our priority. This resource is designed to provide you with expert insights and practical solutions for handling the hygroscopic nature of 2-Cyclobutoxyethanol, ensuring the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 2-Cyclobutoxyethanol.

Q1: What does it mean for 2-Cyclobutoxyethanol to be hygroscopic?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] While specific hygroscopicity data for 2-Cyclobutoxyethanol is not extensively published, its chemical structure—a butyl ether of ethylene glycol—is analogous to other glycol ethers known for their hygroscopic nature.[2] The presence of the hydroxyl (-OH) group allows it to form hydrogen bonds with atmospheric water, leading to gradual water contamination if not handled correctly.[3]

Q2: Why is controlling water content in 2-Cyclobutoxyethanol critical for my experiments?

A: The presence of even trace amounts of water can have profound, often detrimental, effects on a variety of chemical reactions. For drug development professionals and researchers, this can compromise experimental outcomes in several ways:

  • Reaction Failure or Byproduct Formation: Many organometallic reagents (e.g., Grignards, organolithiums) and metal hydrides are rapidly quenched by water. In other cases, water can alter reaction pathways. For example, in the oxidation of primary alcohols, the presence of water can lead to the formation of a carboxylic acid byproduct instead of the desired aldehyde.[4]

  • Catalyst Deactivation: Many sensitive transition-metal catalysts used in modern synthetic chemistry can be deactivated or have their activity inhibited by water molecules.

  • Altered Solvent Properties: The absorption of water changes the polarity, viscosity, and hydrogen-bonding characteristics of the solvent, which can affect reaction rates, solubility of reagents, and even the stability of intermediates.[3]

  • Lack of Reproducibility: An uncontrolled and variable amount of water in your solvent is a hidden variable that can lead to inconsistent results, making it difficult to reproduce your own findings or those of others.

Q3: How should I store a new, sealed bottle of 2-Cyclobutoxyethanol?

A: Proper storage is the first line of defense against moisture contamination. Upon receipt, inspect the container seal for integrity. Store the bottle in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][6] For long-term integrity, especially for high-purity or anhydrous grades, storage in a desiccator with a suitable desiccant (e.g., fresh silica gel) is strongly recommended.[7][8]

Q4: The Safety Data Sheet (SDS) for the related compound 2-Butoxyethanol mentions it's "Air sensitive" and can form peroxides. Does this apply to 2-Cyclobutoxyethanol?

A: Yes, this is a critical safety consideration. Ethers, including glycol ethers like 2-Butoxyethanol and by extension 2-Cyclobutoxyethanol, can react with atmospheric oxygen to form explosive peroxides over time, especially when exposed to light.[5][6] Therefore, in addition to being hygroscopic, it should be treated as potentially peroxide-forming. Always date the bottle upon opening and check for peroxides if the solvent has been stored for an extended period (e.g., over 12 months) or if crystals are observed around the cap.[7]

Part 2: Troubleshooting Guide: When Experiments Go Wrong

This section is formatted to help you diagnose and resolve specific issues that may arise during your experiments, with a focus on problems stemming from the hygroscopic nature of 2-Cyclobutoxyethanol.

Problem 1: My water-sensitive reaction (e.g., using n-BuLi, Grignard reagent, or a moisture-sensitive catalyst) failed or resulted in a very low yield.

  • Potential Cause: The most probable cause is contamination of the 2-Cyclobutoxyethanol with absorbed atmospheric moisture, which has quenched your reagents or deactivated your catalyst.

  • Troubleshooting Steps:

    • Verify Water Content: Do not assume the solvent is dry, even if the bottle is labeled "anhydrous".[9] The definitive method to quantify water content is Karl Fischer (KF) titration.[10][11] A water content above 50 ppm is often sufficient to disrupt sensitive reactions.

    • Review Handling Technique: Were you using proper inert atmosphere techniques? Dispensing hygroscopic and air-sensitive liquids should always be done under a blanket of dry, inert gas (Argon or Nitrogen) using a Schlenk line or in a glovebox.[12]

    • Use a Freshly Opened Bottle: If possible, repeat the experiment using a new, sealed bottle of high-purity anhydrous 2-Cyclobutoxyethanol.

    • Implement a Drying Procedure: If a fresh bottle is unavailable, you may need to dry the solvent. The most common method is to let the solvent stand over activated 3Å or 4Å molecular sieves for at least 24 hours under an inert atmosphere.

Problem 2: I am observing an unexpected acidic byproduct, such as a carboxylic acid, in my reaction mixture.

  • Potential Cause: If your reaction involves the oxidation of a primary alcohol functionality, either in a substrate or the solvent itself, water can participate in the reaction to form an aldehyde hydrate intermediate, which is then further oxidized to a carboxylic acid.[4] Certain catalytic systems can even use water as the formal oxidant to convert alcohols or aldehydes to carboxylic acids.[13]

  • Troubleshooting Steps:

    • Quantify Water Level: Perform a Karl Fischer titration on an aliquot of the solvent from the bottle used in the reaction.[14][15]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum), and all reagents and starting materials must be verified as anhydrous.[16]

    • Use Anhydrous Reagents: Switch to reaction conditions specifically designed to be anhydrous, for example, using an oxidant like pyridinium chlorochromate (PCC) in an anhydrous organic solvent.[4]

Problem 3: The physical appearance of my 2-Cyclobutoxyethanol has changed (e.g., it appears cloudy or has a higher viscosity).

  • Potential Cause: Significant water absorption can alter the physical properties of the solvent. While 2-Cyclobutoxyethanol is miscible with water, excessive water content can change its refractive index and viscosity. Cloudiness could also indicate the precipitation of a dissolved substance that is less soluble in the water-alcohol mixture.

  • Troubleshooting Steps:

    • Immediate Water Content Analysis: Use Karl Fischer titration to determine the extent of water contamination.[17]

    • Purity Assessment: Consider running an analytical test such as Gas Chromatography (GC) to check for impurities or degradation products.

    • Proper Disposal: If significant contamination or degradation is confirmed, it is best to dispose of the solvent according to your institution's safety guidelines and start with a fresh, verified batch.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing experimental issues potentially related to 2-Cyclobutoxyethanol quality.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., Low Yield, Byproduct) q1 Is the reaction known to be air or moisture sensitive? start->q1 kf_titration Action: Perform Karl Fischer Titration q1->kf_titration Yes no_sensitive Consider other factors first, but do not rule out solvent quality. q1->no_sensitive No q2 Water Content > 50 ppm? kf_titration->q2 review_handling Root Cause Found: Moisture Contamination. Solution: 1. Use new anhydrous solvent. 2. Improve inert handling technique. 3. Dry existing solvent. q2->review_handling Yes investigate_other Potential Cause Unlikely to be Solvent Water Content. Next Steps: Investigate other parameters (reagent purity, temp, stoichiometry). q2->investigate_other No

Caption: Troubleshooting workflow for hygroscopic solvent issues.

Part 3: Key Experimental Protocols

Adherence to standardized procedures is essential for mitigating issues related to hygroscopicity.

Protocol 1: Standard Procedure for Handling and Dispensing 2-Cyclobutoxyethanol

This protocol minimizes exposure to the atmosphere during transfer.

Objective: To safely dispense a known volume of 2-Cyclobutoxyethanol while maintaining an anhydrous, inert atmosphere.

Materials:

  • Sealed bottle of anhydrous 2-Cyclobutoxyethanol

  • Schlenk line with a supply of dry Argon or Nitrogen gas

  • Oven-dried or flame-dried reaction flask with a rubber septum

  • Dry, gas-tight syringe with a long needle

Procedure:

  • Prepare Glassware: Ensure your reaction flask and any other glassware are thoroughly dried in an oven (>120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[16]

  • Inert Atmosphere: Connect the reaction flask to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric air and moisture are removed.[12]

  • Prepare Solvent Bottle: Carefully remove the outer cap of the 2-Cyclobutoxyethanol bottle. Place a clean, dry rubber septum over the inner seal. Secure it with parafilm or electrical tape for a better seal.

  • Pressurize Bottle: Puncture the septum with a needle connected to the inert gas line of the Schlenk line (a "gas bubbler" outlet is ideal). This creates a slight positive pressure of inert gas in the headspace of the bottle, preventing air from entering.

  • Syringe Transfer: Puncture the septum with the dry syringe needle. First, draw inert gas from the reaction flask into the syringe, then inject it into the solvent bottle's headspace. This equalizes the pressure. Slowly draw the desired volume of 2-Cyclobutoxyethanol into the syringe.

  • Dispense: Remove the syringe from the solvent bottle and quickly insert the needle through the septum of the reaction flask. Dispense the solvent into the flask.

  • Storage after Use: Remove the gas inlet needle from the solvent bottle and immediately cover the septum with parafilm. Store the bottle in a desiccator.[18]

Workflow for Safe Solvent Handling

HandlingWorkflow cluster_prep Preparation cluster_transfer Transfer (Under Inert Atmosphere) cluster_storage Post-Use Storage bottle Receive & Inspect Sealed Bottle septum Place Septum on Solvent Bottle bottle->septum glassware Oven/Flame-Dry All Glassware inert Purge System with Inert Gas (Ar/N2) glassware->inert dispense Dispense into Reaction Flask inert->dispense pressurize Create Positive Inert Gas Pressure septum->pressurize withdraw Withdraw Solvent via Gas-Tight Syringe pressurize->withdraw withdraw->dispense seal Seal Septum with Parafilm dispense->seal desiccator Store in Desiccator seal->desiccator

Caption: Inert atmosphere transfer workflow for 2-Cyclobutoxyethanol.

Protocol 2: Quality Control via Karl Fischer Titration

This protocol provides a method for accurately determining the water content.

Objective: To quantify the parts-per-million (ppm) water content in a sample of 2-Cyclobutoxyethanol.

Background: Karl Fischer titration is the industry-standard method for water determination.[11] It is based on a stoichiometric reaction between iodine and water.[15] Two main types exist: volumetric (for >0.1% water) and coulometric (for trace amounts, 1 ppm to 5%).[14][17] For anhydrous solvents, the coulometric method is preferred for its higher accuracy at low levels.

Materials:

  • Coulometric Karl Fischer Titrator

  • Appropriate KF reagents (anode and cathode solutions)

  • Dry, gas-tight syringe and needle

  • Sample of 2-Cyclobutoxyethanol

Procedure:

  • Instrument Preparation: Turn on the KF titrator and allow the titration cell to stabilize. The instrument will automatically titrate any ambient moisture in the cell until a dry, stable baseline ("drift") is achieved.

  • Sample Preparation: In a controlled environment (ideally a glovebox or under inert gas flush), draw approximately 1 mL of the 2-Cyclobutoxyethanol sample into a dry syringe.

  • Sample Introduction: Weigh the filled syringe accurately. Carefully inject the sample into the KF titration cell through the septum.

  • Weighing: Immediately re-weigh the syringe. The difference in weight is the exact mass of the sample introduced.

  • Titration: The instrument will automatically begin the titration. The reaction consumes water from the sample, and the endpoint is detected electrochemically when all water has reacted.[11]

  • Calculation: The instrument's software will use the amount of current consumed (which is directly proportional to the amount of iodine generated to react with the water) and the sample mass to calculate the water content, typically expressed in ppm (mg/kg).

  • Validation: Run a known water standard to verify the instrument's calibration and ensure the accuracy of your result.

Data Summary: Properties and Analysis

Table 1: Physical Properties of 2-Cyclobutoxyethanol and Related Glycol Ether

Property 2-Cyclobutoxyethanol 2-Butoxyethanol (for comparison) Reference
CAS Number 66017-79-6 111-76-2 [2][19]
Molecular Formula C₆H₁₂O₂ C₆H₁₄O₂ [6][20]
Boiling Point 187.6 ± 8.0 °C (Predicted) ~171 °C [19][21]
Density 1.02 ± 0.1 g/cm³ (Predicted) ~0.90 g/cm³ [19][21]

| Key Hazard | Hygroscopic, Potential Peroxide Former | Hygroscopic, Peroxide Former, Irritant |[5][22] |

Table 2: Comparison of Water Content Determination Methods

Method Principle Typical Range Advantages Disadvantages
Coulometric KF Electrochemical iodine generation 1 ppm - 5% Highly accurate for trace amounts; absolute method.[17] Slower for high water content; sensitive equipment.
Volumetric KF Titration with iodine-containing reagent 0.1% - 100% Faster for samples with higher water content.[15] Less accurate for very low ppm levels; requires regular titrant calibration.[17]

| Loss on Drying | Gravimetric (mass loss upon heating) | > 0.5% | Simple, inexpensive. | Non-specific (measures all volatiles, not just water); can degrade sample.[11] |

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • Precisa Gravimetrics AG. (n.d.). What Is Karl Fischer Titration? Retrieved from Precisa. [Link]

  • Xylem Analytics. (2026, January 24). Water Determination Karl Fischer. Retrieved from Xylem Analytics. [Link]

  • Hach. (n.d.). Volumetric two-component methanol based Karl Fischer Titration. Retrieved from Hach. [Link]

  • Thomas, L. (2019, February 26). Advantages and Limitations of Karl Fischer Titration. News-Medical. [Link]

  • Chemistry Stack Exchange. (2019, March 6). Dependence of primary alcohol oxidation on presence of water and "strong" or "weak" oxidants. Retrieved from Chemistry Stack Exchange. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]

  • Atlas of Science. (2016, January 24). Probing how alcohol affects the structure of water. Retrieved from Atlas of Science. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. Retrieved from Chemistry LibreTexts. [Link]

  • Gunanathan, C. (2022, July 26). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. Accounts of Chemical Research. [Link]

  • Ho, T. L., & Ollevier, T. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from MDPI. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. Retrieved from NCBI. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from University of Rochester. [Link]

  • Chem Service. (2015, April 7). SAFETY DATA SHEET - 2-Butoxyethanol. Retrieved from Chem Service. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from r/labrats. [Link]

  • Agar Scientific. (n.d.). Safety data sheet - 2-Butoxyethanol. Retrieved from Agar Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate. Retrieved from NCBI. [Link]

  • Asian Journal of Pharmaceutics. (2007). Hygroscopicity of pharmaceutical substances. Retrieved from a manuscript. [Link]

  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from ResearchGate. [Link]

Sources

Optimization

Troubleshooting low reactivity of cyclobutoxy ethers in substitution

Technical Support Center: Cyclobutoxy Ether Reactivity Topic: Troubleshooting Low Reactivity in Substitution Protocols Ticket ID: #CYC-SUB-404 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutoxy Ether Reactivity Topic: Troubleshooting Low Reactivity in Substitution Protocols Ticket ID: #CYC-SUB-404 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Cyclobutoxy ethers (


) present a unique "reactivity valley" in organic synthesis. They are often too strained to behave like standard secondary ethers but too sterically hindered (due to ring puckering) to undergo facile 

reactions. This guide addresses the two distinct "low reactivity" phenotypes reported by medicinal chemists:
  • Resistance to Ether Cleavage: Difficulty removing the

    
     group or the cyclobutyl group without destroying the ring.
    
  • Inertness to Nucleophilic Displacement: Failure to substitute the cyclobutoxy group (or a leaving group on the ring) via standard

    
     manifolds.
    

Part 1: The Mechanistic Barrier (Why is it failing?)

To troubleshoot, you must first diagnose which physical organic barrier is blocking your reaction.

The "I-Strain" Penalty (Substitution on the Ring)

If you are trying to displace a leaving group (LG) attached directly to the cyclobutane ring (e.g., converting Cyclobutyl-OTs to Cyclobutyl-N3), the reaction is retarded by Internal Strain (I-Strain) .

  • The Geometry Trap: The ground state of cyclobutane is puckered (bond angles ~88°) to relieve torsional strain.

  • The Transition State Cost: An

    
     transition state requires the electrophilic carbon to adopt a planar 
    
    
    
    -like geometry with ideal bond angles of 120°.
  • The Result: Forcing a ~88° angle to open up to 120° within the constrained ring creates a massive activation energy barrier (

    
    ), making cyclobutyl substrates significantly less reactive than cyclopentyl or acyclic secondary analogs.
    
The Puckering Shield (Ether Cleavage)

If you are trying to cleave the ether bond (e.g.,


), the cyclobutane ring acts as a steric shield.
  • The conformation: The "butterfly" puckering of the ring places the axial hydrogens in a position that hinders the approach of nucleophiles to the oxygen or the

    
    -carbon, slowing down the initial Lewis acid coordination or protonation steps required for cleavage.
    

Part 2: Troubleshooting Protocols

Scenario A: "I cannot cleave the cyclobutyl ether bond."

User Intent: De-protection or scaffold modification.

Diagnosis: You are likely using standard conditions (HBr,


) that are either too slow (due to sterics) or too harsh (causing ring expansion to cyclopropylmethyl cations).

Protocol 1: The "Soft" Lewis Acid Method Use this for sensitive substrates where ring preservation is critical.

  • Reagent: Boron Trichloride (

    
    ) with Tetrabutylammonium Iodide (TBAI).
    
  • Mechanism:

    
     coordinates to the oxygen. The iodide (
    
    
    
    ) is a smaller, "softer" nucleophile than bromide, capable of penetrating the steric shield of the puckered ring to attack the alkyl side (
    
    
    ) via
    
    
    .
  • Procedure:

    • Cool DCM solution of substrate to -78°C.

    • Add 1.2 eq

      
       (1M in DCM). Stir 15 min.
      
    • Add 2.0 eq TBAI. Warm slowly to 0°C.

    • Why: This avoids the formation of the unstable cyclobutyl cation (

      
       pathway), which would lead to rearrangement.
      

Protocol 2: The Thiol-Promoted Cleavage Use this if the molecule contains acid-sensitive groups.

  • Reagent: Ethanethiol (

    
    ) + 
    
    
    
    .
  • Procedure:

    • Dissolve substrate in DCM.

    • Add 3.0 eq

      
       and 1.5 eq 
      
      
      
      at 0°C.
    • Why: The aluminum activates the ether, and the thiol acts as a potent nucleophile to cleave the

      
       bond selectively.
      
Scenario B: "I cannot substitute the leaving group on the cyclobutane ring."

User Intent: Converting Cyclobutyl-OR or Cyclobutyl-OTf to Cyclobutyl-Nu.

Diagnosis: You are fighting I-Strain with an


 hammer. You need to switch mechanisms.

Protocol 1: The "Explosion" Strategy (Triflate Activation) Standard mesylates/tosylates are often too stable on cyclobutanes. You must use a "super" leaving group to lower the


.
  • Step 1: Convert alcohol to Triflate (

    
    ) using 
    
    
    
    /Pyridine. (Do not isolate for long periods; use immediately).
  • Step 2: React with a high-energy nucleophile (e.g., Azide, Cyanide) in a polar aprotic solvent (DMF or DMSO) at elevated temp (60-80°C).

  • Critical Note: If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     fails, the triflate allows for an 
    
    
    
    elimination side reaction. Monitor for cyclobutene formation.[1]

Protocol 2: Radical Cross-Coupling (The Modern Bypass) Avoid the charged transition state entirely by using a radical pathway.

  • Reagent: Photoredox catalyst (e.g., Ir(ppy)

    
    ) + Ni catalyst.
    
  • Substrate: Cyclobutyl Bromide or Silicate (derived from the alcohol).

  • Mechanism: Generates a cyclobutyl radical. The radical is

    
     hybridized but less constrained than the concerted 
    
    
    
    transition state, allowing bond formation with aryl/alkyl halides.

Part 3: Comparative Data & Visualization

Table 1: Relative Solvolysis Rates (Reactivity Proxy) Note the dramatic drop for cyclobutyl compared to cyclopentyl.

Substrate (R-OTs)Relative Rate (

Hybrid)
Steric/Strain Factor
Isopropyl (Acyclic)1.0 (Reference)Baseline
Cyclopentyl~10.5Envelope shape (flexible)
Cyclobutyl 0.08 I-Strain (Angle Strain)
Cyclopropyl< 0.001Extreme Angle Strain

Figure 1: The I-Strain Barrier in Cyclobutyl Substitution Visualizing why your reaction energy profile is unfavorable.

I_Strain_Barrier cluster_0 Reaction Coordinate Start Ground State (Puckered Cyclobutane) Angle: ~88° Strain: High TS Transition State (SN2) Required Angle: 120° Actual Angle: ~90° Status: HIGH ENERGY COST Start->TS Activation Energy (Increased by I-Strain) Product Substituted Product (Inverted Config) TS->Product Relaxation Note The ring resists flattening to the planar TS geometry, blocking nucleophilic attack. TS->Note

Caption: The transition from the puckered ground state to the planar transition state exacerbates angle strain, creating the kinetic barrier known as I-Strain.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard acidic cleavage (HBr/AcOH) for my cyclobutyl methyl ether? A: Proceed with extreme caution. While HBr can cleave methyl ethers, the acidic conditions often protonate the cyclobutane ring (if any elimination occurs), leading to ring expansion to cyclopentane or rearrangement to cyclopropylmethyl derivatives. We recommend the


 method (Protocol A1) to maintain ring integrity.

Q: Why is my cyclobutoxide (Na-O-cB) such a poor nucleophile? A: It is a secondary alkoxide, but the folded nature of the cyclobutane ring creates a "steric wall" near the oxygen. In


 reactions, it acts more like a bulky t-butoxide than an isopropoxide. Switch to a more polar aprotic solvent (DMSO/HMPA) to break up ion pairs and increase reactivity.

Q: I see "Cyclopropylmethyl" impurities in my NMR. Where did they come from? A: You likely triggered an


 pathway. The cyclobutyl cation is non-classical and exists in equilibrium with the cyclopropylmethyl cation. Once formed, the nucleophile can attack the primary carbon (less hindered), locking the product in the cyclopropylmethyl form. Avoid carbocation intermediates  by keeping conditions basic or strictly 

.

References

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Link

  • Chemistry LibreTexts. (2022). Leaving Groups and Nucleophilic Substitution. Link

  • Bennett, S. H., et al. (2020).[2] Highly Strained Bicyclo[1.1.0]butyl Boronates... to 1,1,3-Trisubstituted Cyclobutanes. Journal of the American Chemical Society. Link

  • Levy, J., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au. Link

  • Common Organic Chemistry. (n.d.). Substitution of Triflates. Link

Sources

Troubleshooting

Technical Support Center: 2-Cyclobutoxyethan-1-ol Stability &amp; Storage

The following technical guide serves as a comprehensive resource for the storage and handling of 2-Cyclobutoxyethan-1-ol (CAS: 4443-43-0). This document is structured to address the specific stability challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for the storage and handling of 2-Cyclobutoxyethan-1-ol (CAS: 4443-43-0). This document is structured to address the specific stability challenges posed by its cyclobutyl-ether-alcohol motif.

Product: 2-Cyclobutoxyethan-1-ol CAS: 4443-43-0 Chemical Class: Glycol Ether / Cycloalkyl Ether Primary Hazard: Peroxide Formation (Autoxidation)

Core Stability Analysis

To prevent degradation, one must understand why this molecule degrades. 2-Cyclobutoxyethan-1-ol contains three distinct functional sites, each with specific vulnerabilities:

  • The Ether Linkage (-O-): This is the primary failure point. Like all glycol ethers, the carbon atoms adjacent to the oxygen (the

    
    -carbons) are susceptible to hydrogen abstraction by atmospheric oxygen. This leads to the formation of hydroperoxides (autoxidation).
    
  • The Cyclobutane Ring: While kinetically stable, the ring possesses significant angle strain (~26 kcal/mol). In the presence of strong acids (which can be generated as secondary byproducts of peroxide decomposition), the ring may undergo ring-opening reactions, leading to purity loss.

  • The Primary Alcohol (-OH): This group renders the molecule hygroscopic. Water absorption does not degrade the molecule directly but can catalyze hydrolysis of impurities or alter the solvent properties, affecting experimental reproducibility.

Troubleshooting & FAQs

Direct solutions for common observations in the laboratory.

Q1: The liquid has turned slightly yellow. Is it still usable? A: Yellowing is a hallmark of oxidative degradation. It indicates that autoxidation has initiated, likely producing aldehydes or trace polymers.

  • Action: Perform a peroxide test immediately. If peroxide levels are <10 ppm, you may distill the compound to purify. If >100 ppm, discard the container as hazardous waste.

Q2: I see white crystals forming around the cap. What are they? A: STOP IMMEDIATELY. These are likely polymeric peroxides, which are shock-sensitive explosives.

  • Mechanism: Glycol ethers can form poly-peroxides that precipitate out of solution.

  • Action: Do not attempt to open the bottle. Contact your site's Environmental Health & Safety (EHS) officer for bomb squad disposal.

Q3: Can I store this in a standard polyethylene (plastic) bottle? A: No.

  • Reasoning: Oxygen permeates polyethylene, accelerating peroxide formation. Additionally, the organic solvent nature of the ether may leach plasticizers from the bottle, contaminating your sample.

  • Recommendation: Use borosilicate glass (amber) with a Teflon (PTFE) lined cap.

Q4: My reaction yield is lower than expected. Could storage be the cause? A: Yes. If the ether has formed peroxides, they can act as rogue oxidants in your reaction, consuming sensitive reagents (e.g., phosphines, thiols) or initiating unwanted radical pathways.

Storage Specifications & Data

The following parameters are required to maintain >98% purity over 12 months.

Physical & Storage Data Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Slows the kinetics of radical formation (autoxidation).
Atmosphere Inert (Argon/Nitrogen) Removes O₂, the reactant necessary for peroxide formation.[1]
Container Amber Glass Blocks UV light, which catalyzes the initiation step of radical oxidation.
Stabilizer BHT (2,6-Di-tert-butyl-4-methylphenol) Optional (100-250 ppm). Acts as a radical scavenger to terminate oxidation chains.
Shelf Life 12 Months Glycol ethers are Class B peroxide formers; they concentrate peroxides upon evaporation.

Degradation Pathway Visualization

The diagram below illustrates the mechanistic cascade of degradation, highlighting why inert storage is critical.

DegradationPathway cluster_prevention Prevention Strategy Start 2-Cyclobutoxyethan-1-ol Radical Carbon-Centered Radical (α-position) Start->Radical H-Abstraction Initiation UV Light / Heat Initiation->Radical PeroxideRadical Peroxyl Radical Radical->PeroxideRadical Fast Oxygen + O2 (Atmosphere) Oxygen->PeroxideRadical Hydroperoxide Hydroperoxide (ROOH) PeroxideRadical->Hydroperoxide H-Abstraction Decomp Decomposition Products (Aldehydes, Acids) Hydroperoxide->Decomp Degradation RingOpen Ring Opening (Acid Catalyzed) Decomp->RingOpen pH Drop InertGas Inert Gas Purge (Blocks O2) AmberGlass Amber Glass (Blocks UV)

Figure 1: Autoxidation pathway of 2-Cyclobutoxyethan-1-ol leading to peroxide accumulation and secondary ring degradation.

Experimental Protocols

Protocol A: Inert Atmosphere Handling (The "Sparging" Method)

Use this protocol every time the bottle is opened to ensure longevity.

  • Preparation: Connect a needle to a source of dry Nitrogen or Argon gas.

  • Insertion: Insert the gas needle into the liquid and a vent needle into the headspace (septum cap recommended).

  • Sparging: Bubble gas gently through the liquid for 5-10 minutes. This actively strips dissolved oxygen from the solvent.

  • Blanketing: Withdraw the gas needle from the liquid but keep it in the headspace for 30 seconds to replace the air above the liquid.

  • Sealing: Remove needles simultaneously and wrap the cap with Parafilm.

Protocol B: Quantitative Peroxide Test (Iodometric Titration)

Perform this test if the container has been opened for >6 months.

  • Reagent Mix: Dissolve 1.0 g of Potassium Iodide (KI) in 10 mL of glacial acetic acid.

  • Sample Addition: Add 1.0 mL of 2-Cyclobutoxyethan-1-ol to the mixture.

  • Incubation: Store in the dark for 10 minutes.

  • Observation:

    • Colorless: No peroxides.

    • Light Yellow: Low peroxides (Trace - Safe to use).

    • Dark Brown/Orange: High peroxides (>50 ppm). Do not distill.

  • Remediation: If yellow, pass the solvent through a column of activated alumina to adsorb peroxides before use.

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. Link

  • National Institutes of Health (PubChem). (n.d.). Cyclobutyl ether Compound Summary. Retrieved February 15, 2026. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Peroxide Forming Chemicals. Link

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. Link

Sources

Optimization

Technical Support Center: Anhydrous 2-Cyclobutoxyethan-1-ol

Executive Summary & Molecule Profile 2-Cyclobutoxyethan-1-ol (CAS: 66017-79-6) presents a unique drying challenge due to its dual functionality: a primary alcohol group and a strained cyclobutane ether linkage. The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Cyclobutoxyethan-1-ol (CAS: 66017-79-6) presents a unique drying challenge due to its dual functionality: a primary alcohol group and a strained cyclobutane ether linkage.

  • The Challenge: Standard drying agents used for ethers (like Sodium/Benzophenone) are chemically incompatible because they react with the alcohol proton. Conversely, strong acidic desiccants (like Phosphorus Pentoxide,

    
    ) pose a severe risk of acid-catalyzed ring opening or rearrangement of the strained cyclobutane moiety [1].
    
  • The Solution: The "Gold Standard" for this molecule is static drying over activated 3A Molecular Sieves . This method effectively removes water without chemically altering the substrate or inducing thermal degradation.

Physical Profile
PropertyValue (Approx.)Implication for Drying
Boiling Point ~170–180°CHigh BP makes simple distillation difficult; requires vacuum.
Functional Groups

Alcohol, Ether
Hygroscopic; forms H-bonds with water.
Ring Strain ~26.3 kcal/mol (Cyclobutane)Acid Sensitive. Avoid strong Lewis/Brønsted acids.
Azeotrope Likely forms binary azeotrope with

Simple distillation cannot achieve <0.1% water.

Diagnostic Module: "How wet is your sample?"

Before selecting a protocol, quantify the water content. Visual inspection is insufficient.

Recommended Method: Coulometric Karl Fischer (KF) Titration

  • Why: Volumetric KF is not sensitive enough for anhydrous applications (<100 ppm).

  • Interference Check: This molecule is a glycol ether derivative.[1][2] Standard methanolic KF reagents are generally compatible. However, if ketone impurities are suspected (from ring oxidation), use ketone-specific reagents to avoid side reactions [2].

DryingDecisionTree Start Start: Measure Water Content (KF) HighWater > 5.0% Water (Grossly Wet) Start->HighWater High MedWater 0.5% - 5.0% Water (Wet) Start->MedWater Moderate LowWater < 0.1% Water (Near Anhydrous) Start->LowWater Low Action_Bulk Protocol A: Azeotropic Distillation (Toluene Carrier) HighWater->Action_Bulk Action_Sieves Protocol B: Activated 3A Molecular Sieves (20% w/v loading) MedWater->Action_Sieves Action_Storage Store under Argon Septum Seal LowWater->Action_Storage Action_Bulk->MedWater Retest Action_Sieves->LowWater 24-48h

Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial water content.

Protocol A: Bulk Water Removal (Azeotropic Distillation)

Use Case: When water content exceeds 5%. Direct use of molecular sieves on gross water is inefficient and generates excessive heat.

The Logic: Water forms a low-boiling azeotrope with toluene. By distilling off the toluene-water mix, you leave the high-boiling 2-Cyclobutoxyethan-1-ol behind.

  • Setup: Flame-dried round-bottom flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Solvent: Add Toluene (spectroscopic grade) in a 1:1 volumetric ratio with your alcohol.

  • Process:

    • Heat to reflux (Bath temp ~130°C).

    • Monitor the Dean-Stark trap. Water will separate as the lower phase.

    • Continue until no new water droplets accumulate (typically 2–4 hours).

  • Finishing: Distill off the remaining toluene (BP 110.6°C). The remaining liquid in the pot is your "pre-dried" alcohol.

  • Validation: Check KF. Target should be <0.5%. Proceed to Protocol B.

Protocol B: The Gold Standard (Activated 3A Molecular Sieves)

Use Case: Final drying to reach <50 ppm water.

Scientific Rationale:

  • Why 3A? The pore size of 3Å is critical. It adsorbs water (approx.[3][4][5] 2.8Å) but excludes the ethanol chain and the bulky cyclobutane ring.

  • Why not 4A? 4A sieves (4Å pore) can adsorb ethanol, leading to product loss and potential displacement effects where alcohol competes with water for binding sites [3].

Step-by-Step Methodology
Phase 1: Sieve Activation (CRITICAL)

Most "anhydrous" failures occur because the sieves were not properly activated.

  • Equipment: High-temperature oven or tube furnace.

  • Temperature: Heat 3A sieves to 300°C for at least 12 hours (or 400°C for 4 hours).

  • Cooling: Cool in a desiccator under vacuum or dry argon. Do not cool in ambient air; they will re-saturate instantly.

Phase 2: Static Drying
  • Ratio: Use 20% w/v loading (e.g., 20g sieves for 100mL alcohol).

  • Mixing: Add the activated sieves to the 2-Cyclobutoxyethan-1-ol in a flame-dried Schlenk flask under Argon.

  • Time: Allow to stand for 24–48 hours .

    • Note: Stirring is generally unnecessary and can grind the sieves, creating dust that is hard to filter.

  • Filtration: If the liquid must be removed, use a cannula filter or a syringe with a PTFE filter tip (0.45 µm) to avoid particulate contamination.

Troubleshooting & FAQs

Q1: Can I use Sodium metal or Sodium Hydride to dry this?

ABSOLUTELY NOT.

  • Reason: You have a primary alcohol group (

    
    ). Sodium will react with it to form the alkoxide (
    
    
    
    ) and Hydrogen gas.
  • Result: You will destroy your compound, not dry it.

Q2: What about Calcium Hydride ( )?

Use with Caution.

  • 
     is often used for alcohols because it reacts with water faster than it reacts with the alcohol. However, it will eventually react with the alcohol to form the calcium alkoxide.
    
  • Recommendation: Only use

    
     if you intend to distill the product immediately off the drying agent under vacuum. Do not store the alcohol over 
    
    
    
    .
Q3: Why can't I use Phosphorus Pentoxide ( )?

Risk of Ring Degradation.

  • 
     turns into Phosphoric Acid (
    
    
    
    ) upon contact with water.
  • Cyclobutane rings are strained (~26 kcal/mol).[6] Strong acids can catalyze ring-opening reactions or rearrangements, destroying your cyclobutyl moiety [4].

Q4: My 3A sieves get very hot when I add the solvent. Is this normal?

Yes, but it indicates your solvent is too wet.

  • Adsorption is exothermic. If the heat is extreme, your water content is likely >1%.

  • Fix: Stop. Perform an azeotropic distillation (Protocol A) first to remove the bulk water, then return to sieves.

Q5: How do I store the dried material?
  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Headspace: Purge with dry Argon or Nitrogen.

  • Additives: You can leave a layer of activated 3A sieves in the storage bottle for long-term dryness (often called "store over sieves").

Visualizing the Sieve Activation Workflow

SieveActivation Step1 Raw 3A Sieves (Commercial Grade) Step2 Heat Activation 300°C for 12h (Removes adsorbed H2O) Step1->Step2 Dehydration Step3 Cooling Phase Vacuum Desiccator (Prevents re-adsorption) Step2->Step3 Stabilization Step4 Usage Add to Solvent Under Argon Step3->Step4 Application

Figure 2: Critical workflow for activating molecular sieves. Omitting the cooling under vacuum is the most common cause of failure.

References

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. (Discusses strain energy and reactivity of cyclobutane).

  • Metrohm AG. Karl Fischer Titration of Aldehydes and Ketones. Metrohm Application Bulletin. (General guidance on KF interference).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Establishes 3A sieves as superior for alcohols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[3] Butterworth-Heinemann. (Standard reference for solvent drying protocols).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis Guide: 2-Cyclobutoxyethan-1-ol (Cyclobutyl Cellosolve)

Topic: 1H NMR Spectrum Analysis of 2-Cyclobutoxyethan-1-ol Content Type: Technical Comparison Guide Executive Summary This guide provides a detailed technical analysis of the 1H NMR spectrum of 2-Cyclobutoxyethan-1-ol (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Cyclobutoxyethan-1-ol Content Type: Technical Comparison Guide

Executive Summary

This guide provides a detailed technical analysis of the 1H NMR spectrum of 2-Cyclobutoxyethan-1-ol (CAS: 66017-79-6), a cyclic ether analog of the common solvent 2-butoxyethanol (Butyl Cellosolve).

Targeted at medicinal chemists and process engineers, this document contrasts the spectral signature of the cyclobutyl group against linear alkyl chains.[1] The cyclobutane ring introduces unique magnetic anisotropy and conformational "puckering" effects, resulting in complex multiplet patterns distinct from the first-order triplets observed in linear analogs.

Chemical Identity & Structural Logic

Before analyzing the spectrum, we must define the proton environments.[1][2] The molecule consists of a strained cyclobutane ring ether-linked to an ethylene glycol chain.

  • Formula: C₆H₁₂O₂[3]

  • Molecular Weight: 116.16 g/mol

  • Key Structural Features:

    • A: Cyclobutyl methine proton (CH-O).[2]

    • B: Cyclobutyl methylene protons (Ring CH₂).[1][2]

    • C: Ether-linked ethylene protons (-O-CH₂-).

    • D: Alcohol-linked ethylene protons (-CH₂-OH).

Visualizing the Assignment Logic

The following diagram maps the structural moieties to their predicted spectral regions.

NMR_Assignment Struct 2-Cyclobutoxyethan-1-ol Region1 Region A: Deshielded Ether/Alcohol (3.5 - 4.0 ppm) Struct->Region1 Region2 Region B: Ring Methylenes (1.4 - 2.3 ppm) Struct->Region2 Region3 Region C: Hydroxyl (Variable) Struct->Region3 Proton_A Cyclobutyl Methine (-CH-O-) ~3.8-3.9 ppm (Quintet) Region1->Proton_A Proton_CD Ethylene Linker (-O-CH2-CH2-O-) ~3.5-3.7 ppm (Multiplets) Region1->Proton_CD Proton_B Ring CH2s (Complex Multiplets) Region2->Proton_B

Figure 1: Logical flow of proton assignment based on electronegativity and ring strain.

Experimental Protocols

To ensure reproducibility, we define the synthesis and sample preparation methods used to generate the analyte.[1]

Synthesis: Williamson Ether Protocol

Objective: Synthesize 2-cyclobutoxyethan-1-ol from cyclobutanol and 2-bromoethanol.

  • Activation: In a flame-dried flask under Argon, dissolve Cyclobutanol (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add 2-Bromoethanol (1.1 eq) dropwise. Note: Using the bromo-alcohol directly requires excess base; alternatively, use a protected bromoethanol (e.g., TBDMS ether) followed by deprotection for higher purity.[2]

  • Reflux: Warm to room temperature, then reflux for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x).[1][4] Dry over MgSO₄.[1]

  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).[1][2]

NMR Sample Preparation[2][5]
  • Solvent: CDCl₃ (Chloroform-d, 99.8% D) with 0.03% TMS.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: 400 MHz or higher recommended to resolve ring multiplets.[1][2]

Detailed 1H NMR Spectrum Analysis

The Fingerprint (CDCl₃, 400 MHz)[2]
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Description
H-a (Methine) 3.85 - 3.95Quintet (tt)1HJ ≈ 7.0 HzThe proton at the ether junction. Deshielded by oxygen and ring strain.[1]
H-c (Linker) 3.65 - 3.75Multiplet2H-Methylene adjacent to the cyclobutoxy oxygen.
H-d (Linker) 3.55 - 3.65Multiplet2H-Methylene adjacent to the hydroxyl group.
H-b (Ring) 2.15 - 2.25Multiplet2H-Ring protons cis/trans to the oxygen.
H-b' (Ring) 1.90 - 2.05Multiplet2H-Ring protons.
H-b'' (Ring) 1.50 - 1.70Multiplet2H-Distal ring protons (C3 of cyclobutane).[2]
-OH 2.0 - 3.0Broad Singlet1H-Concentration dependent. Disappears with D₂O shake.
Mechanistic Insights[1][4]
  • The "Puckering" Effect: Unlike flat aromatic rings or chair-form cyclohexanes, the cyclobutane ring exists in a "puckered" butterfly conformation that flips rapidly at room temperature. This averages the signals of the ring protons (H-b, H-b', H-b'') into complex multiplets rather than distinct axial/equatorial patterns.[2]

  • Deshielding Hierarchy:

    • Methine (H-a): Most downfield ring proton due to the alpha-oxygen effect (~3.9 ppm).[2]

    • Linker (H-c vs H-d): The protons next to the free hydroxyl (H-d) and the ether oxygen (H-c) often overlap.[2] In CDCl₃, H-c is typically slightly downfield of H-d, but this can invert in DMSO-d6 due to hydrogen bonding.[1][2]

Comparative Analysis: Cyclobutyl vs. Linear Analog

The primary alternative for this compound in industrial applications is 2-Butoxyethanol .[5] Distinguishing them is critical for IP verification and quality control.[1][2]

Comparison Table: 2-Cyclobutoxyethan-1-ol vs. 2-Butoxyethanol
Feature2-Cyclobutoxyethan-1-ol (Cyclic)2-Butoxyethanol (Linear)Diagnostic Value
Alpha-Proton Quintet @ ~3.9 ppm (CH-O)Triplet @ ~3.45 ppm (CH₂-O)High - Key differentiator.
Methyl Group Absent Triplet @ ~0.9 ppm (CH₃)High - Absence of CH₃ confirms ring.[2]
Alkyl Region Complex multiplets (1.5 - 2.3 ppm)Distinct multiplets (1.3 - 1.6 ppm)Medium - Ring strain shifts protons downfield.[2]
Integration Ring protons = 6HChain protons = 4H (+ 3H methyl)High - Total integral check.[2]
Visual Workflow for Differentiation

The following decision tree illustrates how to confirm the identity of the cyclobutyl derivative over the linear alternative.

Comparison_Workflow Start Unknown Ether Sample Check_Methyl Check 0.8 - 1.0 ppm region Start->Check_Methyl Branch_Methyl Triplet Present? Check_Methyl->Branch_Methyl Result_Linear Likely 2-Butoxyethanol (Linear Chain) Branch_Methyl->Result_Linear Yes Check_Methine Check 3.8 - 4.0 ppm region Branch_Methyl->Check_Methine No Branch_Methine Quintet Present? Check_Methine->Branch_Methine Result_Cyclic CONFIRMED: 2-Cyclobutoxyethan-1-ol Branch_Methine->Result_Cyclic Yes Result_Unknown Unknown/Impure Branch_Methine->Result_Unknown No

Figure 2: NMR diagnostic workflow for distinguishing cyclic vs. linear glycol ethers.

Troubleshooting & Self-Validation

To ensure your analysis is trustworthy (Trustworthiness in E-E-A-T), apply these validation steps:

  • The D₂O Shake:

    • Action: Add 1 drop of D₂O to the NMR tube and shake.

    • Expected Result: The broad singlet at 2.0-3.0 ppm (OH) must disappear. If a peak in the 3.5-4.0 region disappears, you have misassigned a CH proton as an OH, or you have wet solvent.[1][2]

  • Integration Check:

    • Calibrate the integration of the Methine Quintet (3.9 ppm) to exactly 1.00 .

    • The Ethylene Linker region (3.5-3.8 ppm) should integrate to 4.00 .[2]

    • The Ring Alkyl region (1.5-2.3 ppm) should integrate to 6.00 .[2]

    • Deviation >10% implies impurity.[2]

  • Solvent Effects:

    • In DMSO-d6 , the OH proton will likely split into a triplet (coupling with the adjacent CH₂) and shift downfield to ~4.5 ppm.[2] This confirms the primary alcohol structure.[1]

References

  • Common Chemistry (CAS). 2-Butoxyethanol (CAS 111-76-2) Spectral Data.[2] American Chemical Society.[1][2][4][6] Retrieved from [Link][2][6]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds.[1][2] III. Synthesis of Cyclobutane Derivatives. Journal of the American Chemical Society.[1] (Foundational synthesis of cyclobutane derivatives).

  • National Institute of Standards and Technology (NIST). Cyclobutanol Mass and NMR Data.[1][2] NIST Chemistry WebBook.[1][2] Retrieved from [Link][2]

  • Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] (Reference for ether/alcohol chemical shift prediction). Retrieved from [Link][2]

Sources

Comparative

Comparative Analysis of Characteristic IR Absorption Bands of 2-Cyclobutoxyethanol

An In-Depth Technical Guide to the This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Cyclobutoxyethanol. Designed for researchers and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Cyclobutoxyethanol. Designed for researchers and professionals in drug development and chemical synthesis, this document delineates the characteristic vibrational modes of the molecule, offers a comparative analysis with structurally similar compounds, and provides a robust experimental protocol for obtaining high-quality spectral data. Our approach is grounded in established spectroscopic principles to ensure both technical accuracy and practical utility.

Introduction: The Molecular Signature of 2-Cyclobutoxyethanol

2-Cyclobutoxyethanol is a bifunctional molecule of interest, incorporating both a primary alcohol and an ether within a compact structure. Infrared (IR) spectroscopy is an exceptionally powerful and accessible analytical technique for confirming the identity and purity of such compounds. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."

This guide will deconstruct the anticipated IR spectrum of 2-Cyclobutoxyethanol by examining its constituent functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, the cyclobutane ring, and the ethyl backbone. By understanding the characteristic absorptions of each component, we can predict the complete spectrum and differentiate it from related structures.

Structural Analysis and Predicted IR Absorption Bands

The structure of 2-Cyclobutoxyethanol (C₆H₁₂O₂) contains several key bonds that give rise to distinct IR absorptions. The primary alcohol group is expected to dominate the spectrum with its strong, broad O-H stretch due to intermolecular hydrogen bonding. The ether linkage and the C-O bond of the alcohol will produce strong stretching vibrations in the fingerprint region. Finally, the aliphatic C-H bonds of the cyclobutane ring and the ethyl chain will be prominent in the C-H stretching region.

The predicted characteristic absorption bands for 2-Cyclobutoxyethanol are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550–3200Strong, BroadO-H Stretch (H-bonded)Primary Alcohol
2960–2850StrongC-H Stretch (sp³ C-H)Alkyl & Cycloalkyl
1470–1450MediumCH₂ Scissoring (Bending)Alkyl & Cycloalkyl
~1120StrongC-O-C Asymmetric StretchSaturated Ether
~1085-1050StrongC-O StretchPrimary Alcohol
1300-1000(Complex Region)C-O Stretches & other bendsFingerprint Region

Table 1: Predicted characteristic IR absorption bands for 2-Cyclobutoxyethanol. The C-O stretch of the primary alcohol and the C-O-C asymmetric stretch of the ether are expected to be strong and may overlap in the 1200-1000 cm⁻¹ region.[1][2][3][4][5][6][7][8]

Comparative Spectroscopic Analysis

To highlight the unique spectral features of 2-Cyclobutoxyethanol, it is instructive to compare its predicted spectrum with those of structurally related molecules. This comparison allows for a more definitive identification and a deeper understanding of how subtle structural changes manifest in the IR spectrum.

CompoundKey Difference from TargetO-H Stretch (~3300 cm⁻¹)C-O / C-O-C Stretch Region (1300-1000 cm⁻¹)
2-Cyclobutoxyethanol (Target Molecule)Present (Strong, Broad)Two strong bands expected (~1120 & ~1070 cm⁻¹)
2-Butoxyethanol Linear alkyl ether vs. cyclicPresent (Strong, Broad)Strong C-O-C and C-O bands present.[9]
Cyclohexanol No ether linkagePresent (Strong, Broad)One primary strong C-O stretch (~1050 cm⁻¹).[3]
Diethyl Ether No hydroxyl groupAbsentOne primary strong C-O-C stretch (~1120 cm⁻¹).[10][11]

Table 2: Comparative analysis of key IR absorption regions. The presence of both a broad O-H stretch and complex, strong absorptions in the C-O stretch region distinguishes 2-Cyclobutoxyethanol.

The most telling comparison is with 2-Butoxyethanol. The primary difference will be in the fingerprint region, where the vibrational modes of the cyclobutane ring (e.g., ring breathing, puckering) will introduce subtle but distinct peaks compared to the C-C bending and rocking modes of a linear butyl chain.[12] The absence of the O-H band immediately distinguishes it from an ether like Diethyl Ether, while the complex C-O-C absorption region differentiates it from a simple alcohol like Cyclohexanol.[3][10][11]

Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid sample like 2-Cyclobutoxyethanol due to its simplicity, speed, and minimal sample volume requirement.[13]

Causality and Methodological Choices:
  • Why ATR? ATR avoids the need for preparing thin films between salt plates (e.g., NaCl, KBr), which are fragile, hygroscopic, and can be difficult to clean.[14][15] The direct application of the liquid onto the ATR crystal ensures excellent sample contact and high reproducibility.

  • Crystal Choice (ZnSe or Diamond): A Zinc Selenide (ZnSe) or Diamond ATR crystal is suitable. Diamond is more robust and chemically inert, making it a superior choice if a wide variety of samples are being analyzed, though ZnSe is a cost-effective alternative for this application.[15]

  • Background Scan: A background spectrum of the clean, empty ATR crystal is crucial. This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, allowing it to be digitally subtracted from the sample spectrum to yield a pure spectrum of the analyte.

Step-by-Step Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or ethanol and allow it to fully evaporate.

  • Background Acquisition: In the instrument software, initiate a "Background Scan." Ensure the ATR accessory is empty and the cover is in the same position it will be during the sample scan.

  • Sample Application: Place a single drop (typically 1-2 µL) of 2-Cyclobutoxyethanol onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition: Initiate the "Sample Scan." The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Analyze the resulting spectrum, labeling the key peaks corresponding to the functional groups as detailed in Table 1.

  • Post-Measurement Cleaning: Immediately after the measurement, clean the 2-Cyclobutoxyethanol from the ATR crystal using a fresh lint-free wipe and an appropriate solvent.

Workflow for ATR-FTIR Analysis

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Liquid Sample Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process & Analyze Data Acquire->Process Clean_Post Clean ATR Crystal Process->Clean_Post End End Clean_Post->End Interpretation_Logic Start Analyze IR Spectrum Q_OH Broad peak at ~3550-3200 cm⁻¹? Start->Q_OH Res_OH_Yes Result: Alcohol (-OH) Present Q_OH->Res_OH_Yes Yes Res_OH_No Result: Alcohol (-OH) Absent Q_OH->Res_OH_No No Q_CO_carbonyl Strong, sharp peak at ~1750-1650 cm⁻¹? Res_CO_carbonyl_No Result: Carbonyl (C=O) Absent Q_CO_carbonyl->Res_CO_carbonyl_No No Q_CH Strong peaks at <3000 cm⁻¹? Res_CH_Yes Result: sp³ C-H (Aliphatic) Present Q_CH->Res_CH_Yes Yes Q_CO_ether Multiple strong peaks at ~1200-1000 cm⁻¹? Res_CO_ether_Yes Result: Ether (C-O-C) and Alcohol (C-O) Likely Q_CO_ether->Res_CO_ether_Yes Yes Res_OH_Yes->Q_CO_carbonyl Res_CO_carbonyl_No->Q_CH Res_CH_Yes->Q_CO_ether Conclusion Conclusion: Consistent with 2-Cyclobutoxyethanol Res_CO_ether_Yes->Conclusion

Caption: Decision tree for identifying 2-Cyclobutoxyethanol.

This logical progression allows a scientist to systematically confirm the presence of the key functional groups (alcohol, aliphatic C-H, ether) and the absence of others (like a carbonyl), leading to a high-confidence identification of 2-Cyclobutoxyethanol.

Conclusion

The infrared spectrum of 2-Cyclobutoxyethanol is defined by a combination of characteristic absorption bands. The definitive features are a strong, broad hydroxyl O-H stretch around 3300 cm⁻¹, strong aliphatic C-H stretches just below 3000 cm⁻¹, and a complex, intense region between 1200 cm⁻¹ and 1000 cm⁻¹ corresponding to the overlapping C-O-C ether and C-O alcohol stretching vibrations. By employing the comparative analysis and the robust ATR-FTIR protocol described herein, researchers can confidently verify the synthesis and purity of this bifunctional molecule.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Shaik Sana. (2016). Sampling techniques for ir. Slideshare. Retrieved from [Link]

  • Joe. (n.d.). Infrared spectra of alcohols and phenols. Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Chemistry. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • All 'bout Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Mansy, S. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Defense Technical Information Center. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

Sources

Comparative

Comparative Guide: GC-MS Method for Purity Analysis of 2-Cyclobutoxyethan-1-ol

Executive Summary The increasing integration of sp³-rich scaffolds—specifically cyclobutane rings—into modern medicinal chemistry has elevated the importance of intermediates like 2-Cyclobutoxyethan-1-ol . As a building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The increasing integration of sp³-rich scaffolds—specifically cyclobutane rings—into modern medicinal chemistry has elevated the importance of intermediates like 2-Cyclobutoxyethan-1-ol . As a building block offering improved metabolic stability over linear alkyl chains, its purity is critical for downstream stoichiometry.

This guide details a validated GC-MS (Gas Chromatography-Mass Spectrometry) workflow for the purity analysis of 2-Cyclobutoxyethan-1-ol. Unlike traditional HPLC-RI methods, which suffer from low sensitivity, or GC-FID, which lacks structural confirmation capabilities, this GC-MS protocol provides definitive identification of critical impurities such as unreacted cyclobutanol and bis-alkylated byproducts.

Chemical Context & Impurity Profiling[1]

To design a robust method, we must first understand the analyte and its genesis. 2-Cyclobutoxyethan-1-ol is typically synthesized via the etherification of ethylene glycol with a cyclobutyl electrophile (or conversely, cyclobutanol with an ethylene oxide equivalent).

Target Analyte:

  • Name: 2-Cyclobutoxyethan-1-ol

  • Formula: C₆H₁₂O₂

  • MW: 116.16 g/mol

  • Boiling Point (Est.): 165–175°C

  • Key Functional Groups: Primary Hydroxyl (-OH), Ether (-O-), Cyclobutane Ring.

Critical Impurities (The "Why" behind the method):

  • Cyclobutanol (Starting Material): Volatile, affects stoichiometry.

  • Ethylene Glycol (Starting Material): Highly polar, difficult to elute on non-polar columns.

  • 1,2-Dicyclobutoxyethane (Over-alkylation): Non-polar, elutes late; often missed in short run times.

  • Ring-Opening Byproducts: Acid-catalyzed synthesis can lead to ring-opened butenyl derivatives.

Method Comparison: Why GC-MS?

The following decision matrix outlines why GC-MS is the superior choice for this specific application compared to common alternatives.

DecisionMatrix Start Select Analytical Technique Volatile Is the analyte volatile? Start->Volatile Chromophore Does it have a UV Chromophore? Volatile->Chromophore Yes Trace Need Trace Impurity ID? Volatile->Trace Yes HPLC_UV HPLC-UV (Not Suitable) Volatile->HPLC_UV No Chromophore->HPLC_UV Yes (Aryl/Conjugated) HPLC_RI HPLC-RI (Low Sensitivity) Chromophore->HPLC_RI No (Aliphatic Ether) GC_FID GC-FID (Quant Only) Trace->GC_FID No (Routine QC) GC_MS GC-MS (Recommended) Trace->GC_MS Yes (R&D/Purity)

Figure 1: Analytical technique selection logic. GC-MS is selected due to the analyte's volatility and the lack of a strong UV chromophore.

Comparative Data Table
FeatureGC-MS (Proposed) GC-FID HPLC-RI
Specificity High (Mass spectral fingerprint)Low (Retention time only)Low (Refractive Index only)
Sensitivity (LOD) < 1 ppm (SIM mode)~10-50 ppm> 100 ppm
Impurity ID Definitive (Library Match)BlindBlind
Linearity (R²) > 0.999> 0.999> 0.99 (Drift issues)
Sample Prep Dilute & ShootDilute & ShootMobile Phase matching

Experimental Protocol

This protocol is designed to be self-validating . The use of a polar Wax column is critical to ensure the ethylene glycol impurity does not tail excessively and to resolve the alcohol moiety without derivatization.

A. Instrumentation & Consumables[2][3][4][5][6][7]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-WAX UI (or equivalent PEG phase), 30m × 0.25mm × 0.25µm.

    • Rationale: The "UI" (Ultra Inert) designation is vital. Standard Wax columns may adsorb the hydroxyl group of the analyte, causing peak tailing and non-linear response at low concentrations.

  • Inlet Liner: Ultra Inert Split Liner with glass wool.

B. GC Parameters[2][3][4][5][6][7][8][9][10][11][12]
  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1 to 50:1 depending on concentration).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold: 50°C for 2 min (Traps volatile cyclobutanol).

    • Ramp 1: 10°C/min to 180°C (Elutes main peak ~165°C).

    • Ramp 2: 20°C/min to 240°C.

    • Hold: 240°C for 5 min (Elutes bis-alkylation dimers).

C. MS Parameters[2][4][5][7][11][12][13][14][15][16]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 250°C

  • Acquisition: Scan Mode (m/z 29 – 350).

  • Solvent Delay: 3.0 min (Adjust based on solvent; usually MeOH or DCM).

D. Workflow Diagram

Workflow Sample Sample Preparation 1 mg/mL in MeOH Inject Split Injection (250°C, 20:1 Ratio) Sample->Inject Sep Separation (DB-WAX) Polarity interaction separates -OH and Ether groups Inject->Sep Detect MS Detection (EI) Scan m/z 29-350 Sep->Detect Data Data Analysis 1. Integration (TIC) 2. Spectra Match (NIST) Detect->Data

Figure 2: Step-by-step analytical workflow for 2-Cyclobutoxyethan-1-ol purity analysis.

Results & Discussion (Validation Criteria)

System Suitability

To ensure the method is "self-validating," every sequence must include a System Suitability Standard (SSS) containing the analyte and a known marker (e.g., ethylene glycol).

  • Resolution (Rs): Must be > 1.5 between Cyclobutanol (impurity) and Solvent, and > 2.0 between 2-Cyclobutoxyethan-1-ol and any nearest neighbor.

  • Peak Symmetry (Tailing Factor): The main alcohol peak must have a tailing factor (Tf) of 0.8 – 1.2 .

    • Troubleshooting: If Tf > 1.5, the liner is active or the column phase is degrading. Replace the glass wool.

Mass Spectral Interpretation

The mass spectrum of 2-Cyclobutoxyethan-1-ol is distinct:

  • Molecular Ion (M+): m/z 116 (often weak).

  • Base Peak: Likely m/z 55 (C₄H₇⁺, cyclobutyl cation) or m/z 45 (C₂H₅O⁺, hydroxyethyl fragment).

  • Diagnostic Loss: Loss of cyclobutene (M - 54) or loss of CH₂OH (M - 31).

Linearity & Range
  • Range: 0.05 mg/mL to 2.0 mg/mL.

  • Correlation Coefficient (r²): ≥ 0.999.

  • LOQ: Typically 0.05% (area normalization).

Safety & Stability Note

  • Thermal Stability: Cyclobutane rings possess significant ring strain (~26 kcal/mol). While generally stable up to 300°C, avoid inlet temperatures >280°C to prevent thermal ring-opening which could generate false impurity peaks (e.g., butenoxy-ethanol derivatives).

  • Solvent Choice: Methanol is recommended.[1] Avoid acetone, as it may form acetals with the glycol impurities, creating artifacts.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. (Standard for GC analysis of volatile organic impurities).

  • Restek Corporation. Analysis of Glycol Ethers by GC-MS. (Demonstrates the efficacy of Wax/1301 columns for ether-alcohol separation).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Source for fragmentation patterns of cyclobutane derivatives).

  • Agilent Technologies. GC/MS Analysis of Glycols in Complex Matrices. (Validation protocols for hydroxylated compounds).

Sources

Validation

A Comparative Guide to 2-Cyclobutoxyethanol and 2-Butoxyethanol: A Structural Approach to Solvent Selection

For researchers, scientists, and professionals in drug development and specialty chemicals, solvent selection is a critical decision that profoundly impacts reaction kinetics, product purity, and formulation stability. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and specialty chemicals, solvent selection is a critical decision that profoundly impacts reaction kinetics, product purity, and formulation stability. This guide offers a detailed comparison of 2-Cyclobutoxyethanol and the widely-used 2-Butoxyethanol. By examining their properties through the lens of their distinct molecular structures, we aim to provide a predictive framework for their performance in various applications, supported by available experimental data and standardized testing protocols.

The Structural Argument: Cycloalkyl vs. Linear Alkyl Ether

The fundamental difference between 2-Cyclobutoxyethanol and 2-Butoxyethanol lies in the conformation of the four-carbon alkyl group attached to the ethylene glycol backbone. 2-Butoxyethanol possesses a linear butyl group, affording it significant conformational flexibility. In contrast, 2-Cyclobutoxyethanol's cyclic structure imparts rigidity and a more compact molecular profile. This seemingly subtle variation has significant consequences for their intermolecular interactions and, therefore, their bulk solvent properties.

Diagram of Molecular Structures

Molecular_Structures cluster_cbe 2-Cyclobutoxyethanol cluster_be 2-Butoxyethanol CBE CBE BE BE

Caption: Molecular structures of 2-Cyclobutoxyethanol and 2-Butoxyethanol.

Physicochemical Properties: A Data-Driven Comparison

The following table summarizes the key physicochemical properties of both solvents. It is important to note that while extensive experimental data exists for 2-Butoxyethanol, some properties for 2-Cyclobutoxyethanol are based on predictive models due to its more specialized nature.

Property2-Cyclobutoxyethanol2-Butoxyethanol
CAS Number 66017-79-6[1]111-76-2[2]
Molecular Formula C6H12O2[3]C6H14O2[4]
Molecular Weight 116.16 g/mol [3]118.18 g/mol [4]
Boiling Point 187.6±8.0 °C (Predicted)[3]171 °C[4][5]
Melting Point N/A-77 °C[4]
Density 1.02±0.1 g/cm³ (Predicted)[3]0.90 g/cm³[4]
Flash Point N/A60 °C[4]
Water Solubility N/AMiscible[4][5]
Hansen Solubility Parameters (MPa⁰⁵)
δd (Dispersion)~7.8 (estimated)7.8[6]
δp (Polar)~2.5 (estimated)2.5[6]
δh (Hydrogen Bonding)~6.0 (estimated)6.0[6]

Estimated values for 2-Cyclobutoxyethanol are based on structurally similar compounds and are intended for comparative purposes.

Key Insights from Physicochemical Data:

  • Boiling Point and Volatility: The predicted higher boiling point of 2-Cyclobutoxyethanol suggests it is less volatile than 2-Butoxyethanol. This is a critical consideration in applications where controlled evaporation is necessary, such as in coatings to improve leveling and reduce defects, or in reaction chemistry to minimize solvent loss at elevated temperatures.

  • Density: The predicted higher density of 2-Cyclobutoxyethanol is consistent with its more compact cyclic structure, which allows for more efficient molecular packing.

  • Solubility: 2-Butoxyethanol is well-known for its miscibility with water and a wide range of organic solvents, making it an excellent coupling agent.[2][7] While specific data for 2-Cyclobutoxyethanol is lacking, its more hydrophobic cyclobutyl group likely results in lower water solubility compared to 2-Butoxyethanol.

  • Hansen Solubility Parameters (HSP): HSP provides a more nuanced understanding of solvency by separating intermolecular forces into dispersion (δd), polar (δp), and hydrogen bonding (δh) components.[8][9][10][11][12] The estimated HSP for 2-Cyclobutoxyethanol are likely to be similar to 2-Butoxyethanol, suggesting they will have comparable solvency for a similar range of solutes.

Experimental Protocols for Performance Evaluation

To empirically validate the performance of these solvents, standardized experimental protocols are essential.

Solvency Power Assessment via Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol (Kb) value is a measure of a solvent's ability to dissolve a standardized kauri resin solution, with higher values indicating greater solvency.[13][14][15][16][17]

Experimental Workflow

Kauri_Butanol_Value start Prepare standardized Kauri-Butanol solution titrate Titrate with solvent (2-Cyclobutoxyethanol or 2-Butoxyethanol) start->titrate observe Observe for turbidity against a standard print titrate->observe endpoint Record volume at endpoint (print becomes obscured) observe->endpoint calculate Calculate Kb value relative to standards (toluene and heptane/toluene mixture) endpoint->calculate end Higher Kb value = stronger solvency calculate->end

Caption: Workflow for determining the Kauri-Butanol value according to ASTM D1133.

Evaporation Rate Determination (ASTM D3539)

The relative evaporation rate is crucial for applications such as coatings, where drying time is a key performance parameter.[18][19][20][21][22] This is determined using a thin-film evaporometer.

Experimental Protocol Steps:

  • Sample Preparation: A precise volume of the solvent is drawn into a syringe.

  • Application: The solvent is dispensed onto a filter paper disc within the evaporometer.

  • Measurement: The time taken for the solvent to completely evaporate is recorded.

  • Comparison: The evaporation time is compared to that of a reference solvent (e.g., n-butyl acetate) to determine the relative evaporation rate.

Application-Specific Performance and Predictive Insights

Coatings and Inks: 2-Butoxyethanol is a staple in the coatings industry, valued for its ability to improve flow and extend drying times.[7] The predicted lower volatility of 2-Cyclobutoxyethanol suggests it could offer superior performance in high-end coating applications where a flawless finish is paramount.

Cleaning Formulations: The surfactant-like properties of 2-Butoxyethanol make it a key ingredient in many industrial and household cleaners for dissolving grease and oils.[23][24][25] 2-Cyclobutoxyethanol, with its potentially lower water solubility, could be advantageous in formulations where a more hydrophobic character is desired.

Chemical Synthesis: In drug development and fine chemical synthesis, solvent choice can influence reaction rates and selectivity. The different steric profiles of these two solvents could lead to different solvation environments around reactants, potentially impacting transition state energies and reaction outcomes.

Logical Flow for Solvent Selection

Solvent_Selection cluster_reqs Key Performance Indicators cluster_solvents Solvent Choice start Define Application Requirements req1 Controlled Evaporation Rate start->req1 req2 Water Miscibility/Coupling start->req2 req3 High Solvency Power start->req3 decision Evaluate Solvent Properties req1->decision req2->decision req3->decision cbe 2-Cyclobutoxyethanol (Lower Volatility, Potentially Lower Water Solubility) decision->cbe Slower evaporation critical be 2-Butoxyethanol (Higher Volatility, Water Miscible) decision->be Water miscibility critical

Sources

Comparative

Metabolic Stability &amp; Bioactivation: Cyclobutoxy vs. Cyclopropoxy Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary In medicinal chemistry, the choice between cyclopropoxy and cyclobutoxy moieties is rarely a simp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

In medicinal chemistry, the choice between cyclopropoxy and cyclobutoxy moieties is rarely a simple matter of space-filling. While both cycloalkyl ethers are employed to modulate lipophilicity (


) and conformation, their metabolic fates diverge sharply due to fundamental differences in ring strain and C-H bond dissociation energies (BDE).
  • Cyclopropoxy groups act as "metabolic armor" against direct oxidation due to high C-H BDE, but they carry a latent liability: the formation of reactive intermediates via radical clock ring-opening, leading to Mechanism-Based Inhibition (MBI) of CYPs.

  • Cyclobutoxy groups behave more like standard secondary alkyl ethers. They are less prone to ring-opening bioactivation but are more susceptible to standard Phase I oxidative clearance (ring hydroxylation).

This guide compares the metabolic stability, degradation mechanisms, and experimental validation strategies for these two bioisosteres.

Physicochemical Basis of Metabolic Divergence

The metabolic stability of these rings is dictated by their electronic structure and strain energy.

FeatureCyclopropoxy (3-membered)Cyclobutoxy (4-membered)Impact on Metabolism
Hybridization

(Walsh orbitals)

(Puckered)
Cyclopropyl C-H bonds have higher

-character, making them shorter, stronger, and more acidic.
C-H BDE

kcal/mol

kcal/mol
Cyclopropyl is harder to oxidize via H-atom abstraction (HAT) than cyclobutyl.
Ring Strain

kcal/mol

kcal/mol
High strain in cyclopropyl drives rapid ring-opening if a radical is formed.
Lipophilicity LowerHigher (+1

)
Cyclobutyl derivatives often show higher affinity for CYP active sites (

), potentially increasing

.
Metabolic Pathways & Mechanisms[1][2][3]
A. Cyclopropoxy: The "Radical Clock" Liability

The cyclopropyl ring is resistant to direct hydroxylation. However, if a CYP450 enzyme (typically CYP3A4 or CYP2D6) succeeds in abstracting an


-hydrogen (adjacent to oxygen) or an electron (SET mechanism), the resulting radical is unstable.
  • Mechanism: The cyclopropylcarbinyl radical undergoes ultra-fast ring opening (

    
    ) to form a homoallylic radical.
    
  • Toxicity: This open-chain radical can alkylate the heme porphyrin of the CYP enzyme, causing irreversible inactivation (suicide inhibition).

B. Cyclobutoxy: Predictable Phase I Oxidation

The cyclobutyl ring lacks the extreme kinetic instability of the cyclopropyl radical. Its metabolism follows standard oxidative clearance rules.

  • Mechanism: CYP enzymes typically hydroxylate the ring carbons (C2 or C3) to form stable cyclobutanol metabolites. O-dealkylation is also possible but often slower than ring hydroxylation depending on steric access.

  • Outcome: Formation of stable, excretable polar metabolites (M+16) without covalent binding.

Visualization: Comparative Metabolic Fate

The following diagram contrasts the "Safe" hydroxylation of cyclobutoxy vs. the "Risky" ring-opening of cyclopropoxy.

MetabolicPathways cluster_0 Cyclopropoxy Metabolism (High Risk) cluster_1 Cyclobutoxy Metabolism (Clearance) CP_Parent Cyclopropyl Ether (Parent) CP_Radical Cyclopropyl Radical CP_Parent->CP_Radical CYP450 (HAT) Slow Step Ring_Open Homoallylic Radical CP_Radical->Ring_Open Ring Opening (Fast: >10^8 s^-1) Adduct CYP Heme Adduct (Enzyme Inactivation) Ring_Open->Adduct Covalent Binding CB_Parent Cyclobutyl Ether (Parent) CB_OH Hydroxy-Cyclobutyl (Stable M+16) CB_Parent->CB_OH CYP450 Ring Hydroxylation CB_Dealk Alcohol + Ketone (O-Dealkylation) CB_Parent->CB_Dealk CYP450 alpha-C Hydroxylation

Figure 1: Divergent metabolic pathways. Cyclopropoxy moieties (top) risk radical ring-opening and enzyme inactivation, while cyclobutoxy moieties (bottom) undergo standard clearance via hydroxylation.

Comparative Data: The Fentanyl Case Study

A direct comparison of metabolic stability was performed on alicyclic fentanyl analogs in human hepatocytes. This dataset perfectly illustrates the "Resistance vs. Clearance" trade-off.

Table 1: Metabolic Profile of Cycloalkyl Fentanyl Analogs Data derived from Åstrand et al. (Arch Toxicol, 2019)

CompoundRing SizeMajor Metabolic PathwayRing Hydroxylation (% of Total)N-Dealkylation (% of Total)Interpretation
Cyclopropyl Fentanyl 3N-Dealkylation0% (Not detected)82%Ring is too stable to oxidize; metabolism shifts to the piperidine nitrogen.
Cyclobutyl Fentanyl 4Ring Hydroxylation24% 37%Ring is a "soft spot." Significant oxidation on the cyclobutyl ring.
Cyclopentyl Fentanyl 5Ring Hydroxylation>50%<20%larger rings are even more lipophilic and easier to oxidize.

Key Insight: The cyclopropyl group successfully blocked metabolism at the ether/amide linkage site, forcing the enzyme to attack the distal N-alkyl group. The cyclobutyl group, however, acted as a metabolic sink, attracting significant oxidation.

Experimental Protocols

To validate these properties in your own series, use the following tiered assay approach.

Protocol A: Intrinsic Clearance (

) in Microsomes

Purpose: Determine general metabolic stability and half-life.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH (1 mM final) to initiate reaction.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Purpose: Detect ring-opening bioactivation of cyclopropoxy derivatives.

  • System: HLM (1.0 mg/mL) or Recombinant CYP3A4 (50 pmol/mL).

  • Trapping Agent: Fortify buffer with Glutathione (GSH) at 5 mM (or KCN for hard nucleophiles, though GSH is standard for soft electrophiles like enones).

  • Control: Run parallel incubation without NADPH (negative control).

  • Analysis (Neutral Loss Scan):

    • Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or Precursor Ion scanning for m/z 272 (deprotonated GSH fragment).

    • Look for metabolites with mass shift [M + 307] (Parent + Oxygen + GSH - 2H).

  • Interpretation: Presence of GSH adducts confirms ring opening and potential toxicity liability.

Decision Framework for Drug Design

Use the following logic to select the appropriate moiety:

DecisionTree Start Design Goal: Modulate Ether Lipophilicity Q1 Is the site a metabolic hot spot? Start->Q1 Branch_CP Select CYCLOPROPOXY (High Stability) Q1->Branch_CP Yes (Need to block) Branch_CB Select CYCLOBUTOXY (Predictable PK) Q1->Branch_CB No (Need solubility/fill pocket) Risk Check for Bioactivation (Run GSH Trapping) Branch_CP->Risk Check Check CLint (Is it too labile?) Branch_CB->Check Safe Safe Risk->Safe No Adducts Unsafe Mitigation: 1. Gem-dimethyl cyclopropyl 2. Switch to Cyclobutyl 3. Fluorinate Risk->Unsafe Adducts Found

Figure 2: Decision tree for selecting between cyclopropoxy and cyclobutoxy bioisosteres.

References
  • Åstrand, A., et al. (2019). "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs...". Archives of Toxicology, 93(1), 95-106.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 59(19), 8712-8756.

  • Shaffer, C. L., et al. (2002). "Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation...". Chemical Research in Toxicology.

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities". Drug Metabolism and Disposition, 32(6), 647-660.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups". Current Drug Metabolism, 6(3), 161-225.

Validation

Comparative Guide: Cyclobutyl vs. Cyclopentyl Ether Reactivity

Executive Summary In modern drug design, the choice between cyclobutyl and cyclopentyl ethers is rarely arbitrary. While both serve as lipophilic bioisosteres for alkyl groups or phenyl rings, their performance diverges...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the choice between cyclobutyl and cyclopentyl ethers is rarely arbitrary. While both serve as lipophilic bioisosteres for alkyl groups or phenyl rings, their performance diverges significantly in metabolic stability and synthetic accessibility .

This guide objectively compares these two motifs. The core takeaway is that cyclobutyl ethers often offer superior metabolic stability due to ring strain and conformational puckering that disfavors oxidative attack, but they incur a "synthetic tax" due to the difficulty of forming the strained ring system via classical


 chemistry. Conversely, cyclopentyl ethers  are synthetically trivial but frequently suffer from rapid CYP450-mediated ring oxidation.

Physical & Structural Landscape[1]

The reactivity differences between these ethers are rooted in their ground-state thermodynamics and conformational dynamics.

Ring Strain and Conformation
  • Cyclobutane: High ring strain (~26.3 kcal/mol) forces the ring into a "puckered" or "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain from eclipsing hydrogens. This rigid pucker directs the ether oxygen vectors broadly, often improving selectivity in protein binding pockets.

  • Cyclopentane: Lower ring strain (~6.2 kcal/mol) allows for a flexible "envelope" conformation that pseudorotates rapidly. This flexibility can lead to an entropic penalty upon binding compared to the more rigid cyclobutyl analog.

FeatureCyclobutyl EtherCyclopentyl EtherImpact on Drug Design
Ring Strain ~26.3 kcal/mol~6.2 kcal/molCyclobutyl is harder to synthesize but less prone to metabolic ring oxidation.
Conformation Puckered (Butterfly)Envelope (Pseudorotation)Cyclobutyl offers a distinct, rigid vector for "Escape from Flatland."
Bond Angles ~88° (C-C-C)~108° (C-C-C)Cyclobutyl deviates significantly from ideal

geometry, altering electronic properties.
Lipophilicity Lower LogPHigher LogP (+1 CH₂ unit)Cyclobutyl lowers lipophilicity, potentially improving solubility and LLE (Lipophilic Ligand Efficiency).

Metabolic Stability: The Critical Differentiator

The most compelling reason to select a cyclobutyl ether over a cyclopentyl ether is resistance to oxidative metabolism .

Mechanism of Divergence

CYP450 enzymes typically oxidize electron-rich C-H bonds.

  • Cyclopentyl: The ring carbons are electronically similar to linear secondary alkyls. CYP450 readily hydroxylates the ring (typically at the C3/C4 position), leading to polarity changes and rapid clearance.

  • Cyclobutyl: The high ring strain imparts significant

    
    -character to the C-C bonds and 
    
    
    
    -character to the C-H bonds (or vice versa depending on the model, but effectively strengthening the C-H bond). Furthermore, the rigid pucker often sterically hinders the approach of the bulky Heme-Iron-Oxo species to the
    
    
    -protons.
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates observed in fentanyl analogs and other ether-based drugs.

MetabolicPathways Substrate_CB Cyclobutyl Ether (Drug Scaffold) CYP CYP450 Oxidation Substrate_CB->CYP Substrate_CP Cyclopentyl Ether (Drug Scaffold) Substrate_CP->CYP Prod_CB_Stable Intact Drug (High Stability) CYP->Prod_CB_Stable Steric/Electronic Protection Prod_CB_Dealk N-Dealkylation (If amine present) CYP->Prod_CB_Dealk Minor Pathway Prod_CP_OH Ring Hydroxylation (Major Metabolite) CYP->Prod_CP_OH Facile C-H Abstraction Prod_CP_Clearance Rapid Clearance (Renal/Biliary) Prod_CP_OH->Prod_CP_Clearance

Figure 1: Divergent metabolic fates. Cyclopentyl ethers are prone to direct ring oxidation, whereas cyclobutyl ethers resist this, often shifting metabolism to other sites or improving overall half-life.

Synthetic Accessibility & Reactivity

While cyclobutyl ethers are metabolically superior, they are synthetically inferior due to the difficulty of forming the bond.

The Bottleneck
  • Cyclopentyl: A secondary bromide/iodide is a competent electrophile for

    
     reactions with alkoxides (Williamson Ether Synthesis). Yields are typically 70-90% .
    
  • Cyclobutyl: The cyclobutyl ring resists the transition state required for backside attack (

    
    ) due to angle strain (I-strain). Attempting to react a phenoxide with cyclobutyl bromide often results in low yields (<30%) or elimination products.
    
    • Alternative: The Mitsunobu reaction is generally preferred for cyclobutyl ethers, using cyclobutanol and a phenol. However, even this can be sluggish compared to cyclopentyl.

Acid Stability & Rearrangement Risks

Under strong acidic conditions (e.g., ether cleavage with HBr/HI), the two rings behave differently:

  • Cyclopentyl: Cleaves to form the secondary cation/halide. Relatively predictable.

  • Cyclobutyl: Cleaves to form the cyclobutyl cation, which is non-classical and highly prone to cyclopropylcarbinyl rearrangement . The product mixture will often contain cyclopropylmethyl and homoallylic derivatives, complicating structure verification.

SyntheticComparison Start Target: Aryl-Cycloalkyl Ether Cyclopentyl Cyclopentyl Target Start->Cyclopentyl Cyclobutyl Cyclobutyl Target Start->Cyclobutyl Route_Will Williamson Synthesis (Ar-O- + R-Br) Result_CP_Will High Yield (70-90%) Standard SN2 Route_Will->Result_CP_Will Result_CB_Will Low Yield (<30%) Steric/Strain Inhibition Route_Will->Result_CB_Will Route_Mits Mitsunobu Reaction (Ar-OH + R-OH) Result_CB_Mits Moderate/Good Yield Preferred Route Route_Mits->Result_CB_Mits Cyclopentyl->Route_Will Primary Choice Cyclobutyl->Route_Will Avoid Cyclobutyl->Route_Mits Recommended

Figure 2: Decision tree for synthetic route selection based on ring size.

Experimental Protocols

Protocol A: Synthesis of Cyclopentyl Phenyl Ether (Standard Williamson)

Best for: Rapid generation of cyclopentyl analogs.

  • Reagents: Phenol (1.0 eq), Cyclopentyl bromide (1.2 eq),

    
     (2.0 eq), DMF (0.5 M).
    
  • Procedure:

    • Charge a round-bottom flask with Phenol and DMF.

    • Add

      
       and stir at room temperature for 15 min.
      
    • Add Cyclopentyl bromide dropwise.

    • Heat to 60°C for 4-6 hours. (Note: Secondary halides require mild heat compared to primary).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol).

  • Expected Yield: 75-85%.

Protocol B: Synthesis of Cyclobutyl Phenyl Ether (Mitsunobu)

Best for: Overcoming the poor electrophilicity of cyclobutyl halides.

  • Reagents: Phenol (1.0 eq), Cyclobutanol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD or DEAD (1.5 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve Phenol, Cyclobutanol, and

      
       in anhydrous THF under 
      
      
      
      atmosphere. Cool to 0°C.
    • Add DIAD dropwise over 20 minutes. (Exothermic reaction; maintain temp < 5°C).

    • Allow to warm to room temperature and stir overnight (12-16h).

    • Workup: Concentrate in vacuo. Triturate with

      
      /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate via silica gel chromatography.
      
  • Expected Yield: 50-70%.

    • Note: If yield is low, consider using cyanomethylenetributylphosphorane (CMBP) as a modern Mitsunobu alternative to facilitate purification.

References

  • Metabolic Stability of Alicyclic Rings: Åstrand, A. et al. "Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs." Archives of Toxicology, 2018.

  • Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.

  • Cyclobutyl Bioisosteres: Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012.

  • Ether Cleavage Mechanisms: Burwell, R. L.[1] "The Cleavage of Ethers."[2][3][4][5][6] Chemical Reviews, 1954.

  • Mitsunobu Reaction Review: Swamy, K. C. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Cyclobutane Ring Integrity Post-Transformation

For Researchers, Scientists, and Drug Development Professionals The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural component in modern medicinal chemistry. Its inherent ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural component in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart desirable pharmacological properties, such as conformational rigidity and metabolic stability.[1][2] However, this same ring strain, a consequence of significant angle and torsional strain, also renders the cyclobutane ring susceptible to cleavage under various chemical conditions.[1] Therefore, rigorous validation of the cyclobutane ring's integrity after any chemical transformation is a critical, non-negotiable step in the synthesis and development of novel therapeutics.

This guide provides an in-depth comparison of the primary analytical techniques employed to confirm the continued existence of the cyclobutane core. We will delve into the causality behind the selection of each method, present comparative data, and provide actionable experimental protocols.

The Underlying Challenge: The Energetics of a Strained Ring

The cyclobutane ring exists in a puckered conformation to alleviate some of the torsional strain that would be present in a planar structure.[3] Despite this, the C-C-C bond angles of approximately 88° are a significant deviation from the ideal 109.5° for sp³-hybridized carbons, leading to substantial angle strain.[1] This stored energy makes ring-opening reactions a thermodynamically favorable process under certain thermal, photochemical, or catalytic conditions.[4][5][6] Consequently, chemists must be vigilant in confirming that their desired transformation has not inadvertently compromised the cyclobutane scaffold.

A Comparative Analysis of Key Validation Techniques

The choice of analytical technique for validating cyclobutane ring integrity depends on several factors, including the complexity of the molecule, the need for quantitative versus qualitative data, and the available instrumentation. Here, we compare the most powerful and commonly used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

Workflow for Cyclobutane Integrity Validation

Validation Workflow General Workflow for Validating Cyclobutane Ring Integrity cluster_0 Post-Reaction Work-up cluster_1 Primary Screening cluster_2 Definitive Structural Confirmation cluster_3 Data Analysis & Conclusion Crude Product Crude Product NMR NMR Spectroscopy (1H & 13C) Crude Product->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Crude Product->MS IR Infrared Spectroscopy Crude Product->IR Analysis Comparative Data Analysis NMR->Analysis MS->Analysis IR->Analysis XRay X-ray Crystallography XRay->Analysis Conclusion Ring Integrity Confirmed/Compromised Analysis->Conclusion Conclusion->XRay If ambiguous or crystalline

Caption: A generalized workflow for validating cyclobutane ring integrity.

In-Depth Technique Comparison

Technique Principle Information Provided Advantages Disadvantages
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, including proton and carbon environments, connectivity, and stereochemistry.- Provides unambiguous evidence of the cyclobutane core through characteristic chemical shifts and coupling constants.- Non-destructive.- Can provide quantitative data.[7]- Lower sensitivity compared to MS.- Complex spectra for large molecules.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.- High sensitivity, ideal for detecting trace amounts of ring-opened byproducts.- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.- Fragmentation can sometimes be ambiguous.- Does not directly probe the 3D structure.
IR Spectroscopy Vibrational and rotational transitions of molecules upon absorption of infrared radiation.Presence of specific functional groups and information about bond vibrations.- Fast and simple to perform.- Can indicate the presence of the cyclobutane ring through characteristic C-H and C-C stretching frequencies.- Often provides circumstantial rather than definitive evidence.- Can be difficult to interpret in complex molecules with many functional groups.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise three-dimensional atomic coordinates, bond lengths, and bond angles.- The "gold standard" for unambiguous structure determination.[8][9]- Requires a suitable single crystal, which can be difficult to obtain.- Provides the structure in the solid state, which may not be representative of the solution-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for routine confirmation of cyclobutane ring integrity. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.

Causality in NMR Analysis: The strained nature of the cyclobutane ring influences the electron density around its constituent atoms, leading to characteristic chemical shifts in the NMR spectrum. For unsubstituted cyclobutane, the protons typically resonate around 1.96 ppm.[10][11] The carbon atoms appear at approximately 22-23 ppm. The presence of substituents will, of course, alter these values, but the signals for the cyclobutane core protons and carbons will generally appear in a predictable region of the spectrum.

Furthermore, the coupling constants (J-values) between protons on the cyclobutane ring can provide valuable stereochemical information.[12] The disappearance of these characteristic signals or the appearance of new signals corresponding to an acyclic structure is a clear indication of ring opening.

Experimental Protocol: ¹H NMR Analysis of a Cyclobutane Derivative
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13][14]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to confirm the presence of the cyclobutane ring and the desired stereochemistry.

Mass Spectrometry: A Sensitive Probe for Ring Cleavage

Mass spectrometry is an indispensable tool for confirming the molecular weight of the product and for detecting any ring-opened byproducts, even at very low concentrations.

Causality in Mass Spectrometry Analysis: The fragmentation pattern of a cyclobutane-containing molecule in the mass spectrometer can be indicative of the ring's integrity. While the molecular ion peak confirms the overall mass, the fragmentation can proceed through pathways that either retain the four-membered ring or involve its cleavage. A common fragmentation pathway for cyclobutanes is the cleavage into two ethylene fragments or substituted alkene fragments. The presence of fragment ions corresponding to the intact cyclobutane moiety alongside the molecular ion provides strong evidence for its integrity. Conversely, an abundance of fragments resulting from ring opening without a clear molecular ion could suggest instability under the ionization conditions or during the preceding chemical reaction.

Experimental Protocol: GC-MS Analysis for Detecting Ring Opening
  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Typically 250-280 °C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure separation of components with different volatilities.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

      • Mass Range: Scan a range that includes the expected molecular weight of the product and potential ring-opened isomers.

      • Source and Quadrupole Temperatures: Set according to manufacturer recommendations (e.g., 230 °C and 150 °C, respectively).[15]

  • Data Analysis:

    • Analyze the chromatogram to identify the peaks corresponding to the product and any byproducts.

    • Examine the mass spectrum of each peak.

    • Confirm the molecular ion of the desired product.

    • Analyze the fragmentation pattern for evidence of the cyclobutane ring or its cleavage products.

Infrared (IR) Spectroscopy: A Quick Check for Ring Presence

While not as definitive as NMR or X-ray crystallography, IR spectroscopy can be a rapid and straightforward method for preliminary validation of the cyclobutane ring.

Causality in IR Analysis: The vibrational frequencies of bonds within a molecule are sensitive to their environment. The C-H and C-C bonds of a cyclobutane ring have characteristic stretching and bending vibrations that can be observed in the IR spectrum. The C-H stretching vibrations of the CH₂ groups in a cyclobutane ring typically appear in the region of 2850-3000 cm⁻¹. The ring vibrations (C-C stretching) are often weaker and can be found in the fingerprint region. The absence of these characteristic bands or the appearance of new bands (e.g., C=C stretching from a ring-opened product) can indicate a change in the cyclobutane structure.

X-ray Crystallography: The Ultimate Confirmation

For an unequivocal determination of the three-dimensional structure, including the confirmation of the cyclobutane ring and its stereochemistry, single-crystal X-ray crystallography is the gold standard.

Causality in X-ray Crystallography: By diffracting X-rays through a single crystal of the compound, one can determine the precise location of each atom in the crystal lattice.[8] This allows for the direct measurement of bond lengths and angles, providing indisputable proof of the cyclobutane ring's existence and its conformation. Any ambiguity from spectroscopic methods can be definitively resolved.

Workflow for X-ray Crystallography

XRay_Workflow Workflow for X-ray Crystallography Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection X-ray Diffraction Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: A simplified workflow for single-crystal X-ray crystallography.

Case Study: Validation of a Substituted Cyclobutane

Consider the synthesis of a novel cyclobutane-containing drug candidate. After the final synthetic step, a multi-pronged analytical approach is employed:

  • Initial Screening (NMR & MS): ¹H and ¹³C NMR spectra show the characteristic signals for the cyclobutane protons and carbons, with the expected chemical shifts and coupling constants for the desired diastereomer. LC-MS analysis reveals a major peak with the correct mass-to-charge ratio for the product and no significant peaks corresponding to ring-opened isomers.

  • Confirmation (IR): The IR spectrum displays the expected C-H stretching frequencies for the cyclobutane CH₂ groups and the characteristic absorptions for the other functional groups in the molecule.

  • Definitive Proof (X-ray Crystallography): To unambiguously confirm the relative and absolute stereochemistry, a single crystal is grown and subjected to X-ray diffraction analysis. The resulting crystal structure provides the precise bond lengths and angles of the cyclobutane ring, confirming its integrity and the stereochemical outcome of the reaction.

Conclusion

The validation of cyclobutane ring integrity is a critical aspect of quality control in the synthesis of molecules containing this valuable scaffold. A combination of analytical techniques, led by the detailed structural insights from NMR spectroscopy and the high sensitivity of mass spectrometry, provides a robust system for confirming the desired outcome of a chemical transformation. For absolute certainty, particularly in the context of drug development and regulatory submissions, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently verify the integrity of their cyclobutane-containing compounds.

References

Sources

Validation

Optimizing Ether Linkers: A Comparative Guide to 2-Cyclobutoxyethanol

Executive Summary: The "Goldilocks" Ring In the optimization of lead compounds, the ether linkage often serves as a critical spacer, modulating solubility and receptor interaction. While linear ethers (e.g., ethoxy, isop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ring

In the optimization of lead compounds, the ether linkage often serves as a critical spacer, modulating solubility and receptor interaction. While linear ethers (e.g., ethoxy, isopropoxy) offer flexibility, they often suffer from rapid metabolic clearance and entropic penalties upon binding.

2-Cyclobutoxyethanol (CAS: 4413-05-8) represents a strategic bioisostere that occupies the "Goldilocks" zone of cycloalkanes. Unlike the highly strained and metabolically labile cyclopropane, or the flexible and lipophilic cyclopentane, the cyclobutyl moiety offers a unique "puckered" conformation . This guide analyzes the utility of 2-Cyclobutoxyethanol as a replacement for standard alkoxy linkers to enhance metabolic stability and lock bioactive conformations.

Bioisosteric Rationale: Why Cyclobutane?

The decision to incorporate a cyclobutyl ether over its acyclic or cyclic counterparts rests on three physicochemical pillars: Conformational Bias , Metabolic Shielding , and Vectorial Alignment .

The "Butterfly" Conformation

Unlike cyclopropane, which is forced into a planar geometry with high angle strain (


), cyclobutane relieves torsional strain by adopting a non-planar, puckered "butterfly" conformation.
  • Pucker Angle:

    
    
    
  • Effect: This puckering directs the ether oxygen vectors out of the plane, creating a distinct spatial occupancy that can improve fit in hydrophobic pockets where flat rings fail.

Comparative Analysis of Alternatives
Feature2-Isopropoxyethanol (Acyclic)2-Cyclopropoxyethanol (3-Membered)2-Cyclobutoxyethanol (4-Membered)2-Cyclopentoxyethanol (5-Membered)
Conformation Highly Flexible (High Entropy Cost)Rigid / PlanarRigid / Puckered Flexible / Envelope
Ring Strain N/A~27.5 kcal/mol~26.5 kcal/mol ~6.2 kcal/mol
Metabolic Risk High (Terminal Methyl Oxidation)High (CYP-mediated Ring Opening)Low (Sterically Shielded) Moderate
Lipophilicity (

ClogP)
Reference (0.0)-0.1 to +0.1+0.3 to +0.5 +0.8 to +1.0
Space Filling DiffuseCompactStructured Bulk Large Bulk
Decision Matrix

Use the following logic flow to determine if 2-Cyclobutoxyethanol is the correct tool for your lead optimization:

DecisionMatrix Start Start: Linker Optimization StabCheck Is the linear ether metabolically unstable? Start->StabCheck ConfCheck Is the binding pocket narrow/flat? StabCheck->ConfCheck Yes UseIso Use Isopropyl/Ethyl Ether StabCheck->UseIso No VolCheck Is increased lipophilicity tolerated? ConfCheck->VolCheck No (3D/Bulk needed) UseCycloPr Use Cyclopropyl Ether (Warning: CYP Inhibition) ConfCheck->UseCycloPr Yes (Flat) UseCycloBu **SELECT 2-CYCLOBUTOXYETHANOL** (Balanced Stability/Volume) VolCheck->UseCycloBu Yes (Moderate increase) UseCycloPe Use Cyclopentyl Ether VolCheck->UseCycloPe No (Too lipophilic)

Figure 1: Strategic decision tree for selecting cyclic ether bioisosteres.

Experimental Protocols

To validate the utility of 2-Cyclobutoxyethanol, we employ a two-phase workflow: Synthesis and Metabolic Stability Profiling .

Synthesis: The Williamson Ether Strategy

While direct alkylation of ethylene glycol is possible, it often leads to bis-alkylation. The preferred route utilizes a pre-functionalized cyclobutane or a specific protecting group strategy.

Objective: Synthesis of 2-Cyclobutoxyethanol from Cyclobutanol.

Reagents:

  • Cyclobutanol (1.0 eq)

  • 2-Bromoethanol (1.2 eq) - Note: Using protected 2-bromoethanol (e.g., TBDMS ether) improves yield.

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • THF (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Add Cyclobutanol dropwise. Stir for 30 min at 0°C until

    
     evolution ceases.
    
  • Alkylation: Add 2-Bromoethanol (or its TBDMS-protected analog) dropwise.

  • Reflux: Warm to room temperature, then reflux (

    
    ) for 12-18 hours.
    
  • Quench & Workup: Cool to

    
    , quench with saturated 
    
    
    
    . Extract with
    
    
    (3x).
  • Purification: Dry organics over

    
    . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    
    • Checkpoint: If protected, perform deprotection (TBAF/THF) to yield the free alcohol.

In Vitro Validation: Microsomal Stability Assay

This assay confirms if the cyclobutyl ring successfully blocks the metabolic soft spot found in linear ethers.

Protocol:

  • Incubation: Prepare test compounds (

    
    ) in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL).
    
  • Initiation: Add NADPH-regenerating system. Incubate at

    
    .
    
  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Mechanism of Action & Workflow

The following diagram illustrates the mechanistic advantage of the cyclobutyl group in preventing oxidative dealkylation compared to an isopropyl group.

MetabolicPathway cluster_0 Isopropyl Ether (Vulnerable) cluster_1 Cyclobutyl Ether (Shielded) Iso Isopropyl-O-R CYP_Iso CYP450 (Easy Access) Iso->CYP_Iso Iso_Ox Hydroxylation (Terminal Methyl) CYP_Iso->Iso_Ox Cleavage Dealkylation (Loss of Linker) Iso_Ox->Cleavage Cyc Cyclobutyl-O-R CYP_Cyc CYP450 (Steric Block) Cyc->CYP_Cyc Restricted Stable Metabolically Stable Intact Linker CYP_Cyc->Stable

Figure 2: Comparative metabolic fate. The cyclobutyl ring sterically hinders CYP450 access to the


-carbon and lacks the accessible terminal methyl groups of the isopropyl moiety.

Technical Insights & Toxicology Notes

The "Gem-Dimethyl" Mimicry

The cyclobutyl ring is often cited as a bioisostere for the gem-dimethyl group. However, in the context of ethers, it acts more like a "tied-back" isopropyl group.

  • Volume: The cyclobutyl group volume (

    
    ) is slightly larger than isopropyl (
    
    
    
    ) but significantly smaller than cyclopentyl (
    
    
    ).
  • Implication: If your binding pocket is tight, the cyclobutyl ether may incur a steric penalty. If the pocket is solvent-exposed, the cyclobutyl group provides superior hydrophobic desolvation entropy.

Toxicology Watchout

While 2-Cyclobutoxyethanol is generally safer than cyclopropylamines (which form reactive quinone-like intermediates), researchers must screen for ring-opening metabolites .

  • Observation: In rare cases, oxidative metabolism can lead to ring expansion or cleavage to form reactive aldehydes.

  • Mitigation: Perform a GSH (Glutathione) Trapping Assay alongside microsomal stability to rule out reactive metabolite formation.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition, 49(48), 8979–8982. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. (Context on ring strain and activation). Link

  • Barnes-Seeman, D. (2012). The Role of Fluorine in Drug Design. Current Topics in Medicinal Chemistry. (Comparative data on metabolic stability of cycloalkyl ethers).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutoxyethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Cyclobutoxyethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.